6-Prenylapigenin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-11(2)3-8-14-15(22)9-18-19(20(14)24)16(23)10-17(25-18)12-4-6-13(21)7-5-12/h3-7,9-10,21-22,24H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDRSTHNWHVTNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=C(C=C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Prenylapigenin: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 6-prenylapigenin, a prenylated flavonoid of significant interest for its potential biological activities. The document details its primary natural sources and outlines comprehensive methodologies for its extraction, isolation, and purification.
Natural Sources of this compound
This compound is a secondary metabolite found predominantly in plants of the Moraceae family, particularly within the Artocarpus genus. Various parts of these plants, including the heartwood, roots, and twigs, have been identified as sources of this and other related prenylated flavonoids.
| Plant Species | Family | Plant Part | Notes |
| Artocarpus heterophyllus | Moraceae | Heartwood, Roots | A significant source of various prenylated flavonoids. |
| Artocarpus communis | Moraceae | Heartwood | Contains a variety of prenylated flavonoids.[1][2] |
| Artocarpus gomezianus | Moraceae | Roots | Known to contain a diverse array of flavonoids and stilbenes. |
| Artocarpus nigrifolius | Moraceae | Twigs | Source of two new and thirteen known prenylflavonoids.[3] |
| Maclura pomifera | Moraceae | Fruit | Reported to contain this compound. |
| Parartocarpus venenosus | Moraceae | Not specified | Listed as a source of this compound. |
Quantitative Analysis
Specific yield data for this compound from its natural sources is not extensively reported in the available literature. However, studies on related flavonoids from Artocarpus heterophyllus provide some insight into achievable yields from extraction processes. The yield of specific compounds is highly dependent on the plant material, extraction method, and purification strategy.
| Plant Material | Extraction Method | Compound(s) | Yield | Reference |
| Artocarpus heterophyllus wood | Methanol Maceration | Crude Precipitate | 6.79% | [4] |
| Artocarpus heterophyllus Crude Precipitate | Ethyl Acetate/Sodium Carbonate Extraction | Morin | 6.10% | [4] |
| Artocarpus heterophyllus heartwoods | Heat Reflux with Ethyl Acetate | Artocarpanone, Artocarpin, Cycloartocarpin | Not specified, but method validated for quantification | [5] |
Isolation and Purification Methodologies
The isolation of this compound generally involves solvent extraction followed by a series of chromatographic separations. Below is a representative protocol compiled from various studies on the isolation of prenylated flavonoids from Artocarpus species.
General Experimental Workflow
The overall process for isolating this compound from a natural source can be summarized in the following workflow:
Detailed Experimental Protocols
Step 1: Plant Material Preparation and Extraction
-
Preparation : The heartwood or roots of the selected Artocarpus species are air-dried and ground into a fine powder.
-
Extraction : The powdered plant material (e.g., 5 kg) is subjected to exhaustive extraction, typically by maceration at room temperature with a solvent such as 95% ethanol or methanol.[6] This process is repeated multiple times (e.g., 3 times with 20 L of solvent each time) to ensure complete extraction of the secondary metabolites.
-
Concentration : The filtrates from the extractions are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Step 2: Solvent Partitioning
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
The fractions are monitored by thin-layer chromatography (TLC) to identify the fraction containing the desired prenylated flavonoids. Typically, this compound will be concentrated in the ethyl acetate fraction.
-
The ethyl acetate fraction is then evaporated to dryness.
Step 3: Silica Gel Column Chromatography
-
Column Preparation : A silica gel (e.g., 60-120 mesh) column is prepared using a suitable solvent system, often starting with a non-polar solvent like n-hexane.
-
Loading : The dried ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto the column.
-
Elution : The column is eluted with a gradient of increasing polarity, for example, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., n-hexane:ethyl acetate gradients of 9:1, 8:2, 1:1, etc.), followed by methanol if necessary.
-
Fraction Collection : Fractions are collected and analyzed by TLC. Those containing compounds with similar Rf values to a this compound standard (if available) or showing characteristic flavonoid spots are pooled together.
Step 4: Preparative High-Performance Liquid Chromatography (HPLC)
-
Column and Solvents : Final purification is often achieved using preparative reversed-phase HPLC (RP-HPLC) on a C18 column. The mobile phase typically consists of a gradient of methanol and water, or acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Proposed HPLC Method : Based on methods for similar flavonoids, a potential gradient could be:
-
Column : C18, 5 µm particle size.
-
Mobile Phase A : Water with 0.1% Formic Acid.
-
Mobile Phase B : Methanol.
-
Gradient : Start with a 60:40 mixture of B:A, increasing to 80:20 over 20 minutes, then returning to the initial conditions.
-
Flow Rate : 1.0 mL/min for analytical scale, scalable for preparative columns.
-
Detection : UV detection at approximately 285 nm.[5]
-
-
Isolation : The peak corresponding to this compound is collected, and the solvent is removed under vacuum to yield the pure compound. The purity is then confirmed by analytical HPLC and the structure elucidated by spectroscopic methods (MS, NMR).
Biosynthetic Pathway of this compound
This compound is synthesized in plants via the flavonoid branch of the phenylpropanoid pathway. The key step that differentiates it from its non-prenylated counterpart, apigenin, is the attachment of a dimethylallyl pyrophosphate (DMAPP) group, a reaction catalyzed by a prenyltransferase enzyme.
References
- 1. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 2. Prenylated flavonoids from the heartwood of Artocarpus communis with inhibitory activity on lipopolysaccharide-induced nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prenylflavonoids from the Twigs of Artocarpus nigrifolius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Biosynthesis of 6-Prenylapigenin in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Prenylapigenin, a member of the prenylflavonoid subclass of flavonoids, has garnered significant interest within the scientific and pharmaceutical communities due to its diverse and potent biological activities. These include anti-inflammatory, anti-cancer, and neuroprotective properties. Understanding the biosynthetic pathway of this compound in plants is crucial for its sustainable production through metabolic engineering and synthetic biology approaches, paving the way for novel drug development and nutraceutical applications. This technical guide provides an in-depth overview of the core biosynthetic pathway, key enzymes, experimental protocols, and regulatory aspects of this compound synthesis in plants.
Core Biosynthesis Pathway of this compound
The biosynthesis of this compound is a multi-step process that originates from the general phenylpropanoid and flavonoid biosynthetic pathways. The pathway can be broadly divided into two major stages: the formation of the apigenin backbone and the subsequent prenylation at the C6 position of the A-ring.
Stage 1: Biosynthesis of the Apigenin Backbone
The synthesis of apigenin begins with the aromatic amino acids L-phenylalanine or L-tyrosine, which are derived from the shikimate pathway.[1]
-
Phenylpropanoid Pathway: L-phenylalanine is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL) . Cinnamic acid is then hydroxylated to form p-coumaric acid by cinnamate-4-hydroxylase (C4H) . Alternatively, L-tyrosine can be directly converted to p-coumaric acid by tyrosine ammonia-lyase (TAL) . The p-coumaric acid is then activated to its CoA-ester, p-coumaroyl-CoA, by 4-coumarate:CoA ligase (4CL) .[1]
-
Flavonoid Biosynthesis: The central flavonoid skeleton is formed by the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA, a reaction catalyzed by chalcone synthase (CHS) to produce naringenin chalcone.[2] This chalcone is then stereospecifically cyclized into (2S)-naringenin by chalcone isomerase (CHI) .[3] Finally, naringenin is oxidized to apigenin by flavone synthase (FNS) .[1] There are two types of FNS enzymes, FNS I (a soluble dioxygenase) and FNS II (a cytochrome P450 monooxygenase).[4]
Stage 2: C6-Prenylation of Apigenin
The final and key step in the formation of this compound is the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the C6 position of the apigenin A-ring. This reaction is catalyzed by a specific flavonoid prenyltransferase (PT) . DMAPP itself is synthesized through the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways in plants.[5]
While several plant-derived flavonoid prenyltransferases have been identified, a dedicated enzyme with high specificity and efficiency for the C6-prenylation of apigenin is not yet fully characterized in the literature. However, enzymes with activity towards apigenin have been reported. For instance, SfN8DT-1 from Sophora flavescens can prenylate apigenin, although it primarily acts on the C8 position of naringenin.[6] More relevantly, some microbial prenyltransferases, such as FgPT1 from Fusarium globosum, have been shown to catalyze the C6-prenylation of flavanones.[7] Plant-derived prenyltransferases like SfG6DT from Sophora flavescens are known to be regiospecific for C6-prenylation of isoflavones.[8]
Quantitative Data
Quantitative data for a specific plant-derived apigenin 6-C-prenyltransferase is limited. The following table summarizes kinetic parameters for representative plant flavonoid prenyltransferases acting on various flavonoid substrates to provide a comparative context.
| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |
| LaPT2 | Lupinus albus | Kaempferol | 127 ± 11 | - | - | [9] |
| Naringenin | 258 ± 23 | - | - | [9] | ||
| PcGlcT | Petroselinum crispum | Apigenin | 320 ± 70 | 0.62 ± 0.05 | 1937.5 | [10] |
| FgPT1 (Fungal) | Fusarium globosum | Naringenin | - | - | 61.92 | [7] |
| Liquiritigenin | - | - | 1.18 | [7] |
Note: Data for a specific plant apigenin 6-C-prenyltransferase is not available. The table includes data for other flavonoid-modifying enzymes for comparative purposes.
Experimental Protocols
In Vitro Enzyme Assay for Apigenin 6-Prenyltransferase Activity
This protocol is adapted from methods described for other flavonoid prenyltransferases.[5][11]
a. Recombinant Enzyme Expression and Microsome Preparation:
-
Clone the coding sequence of the candidate plant apigenin 6-prenyltransferase into a suitable expression vector (e.g., pYES2 for yeast or pET series for E. coli).
-
Transform the expression construct into a suitable host (Saccharomyces cerevisiae or E. coli BL21(DE3)).
-
Induce protein expression according to the vector and host system requirements.
-
Harvest the cells by centrifugation.
-
For membrane-bound plant PTs, prepare microsomal fractions by differential centrifugation. Resuspend the microsomal pellet in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 10% glycerol). The total protein concentration is determined using the Bradford assay.
b. Enzyme Reaction:
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl buffer (pH 7.5)
-
10 mM MgCl₂
-
1 mM Dithiothreitol (DTT)
-
100 µM Apigenin (substrate)
-
200 µM Dimethylallyl pyrophosphate (DMAPP, prenyl donor)
-
20-50 µg of microsomal protein (containing the recombinant enzyme)
-
-
Incubate the reaction mixture at 30°C for 1-2 hours.
-
Terminate the reaction by adding an equal volume of methanol or ethyl acetate.
-
Centrifuge to pellet the protein and debris.
c. Product Analysis:
-
Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS/MS).
-
Separate the compounds on a C18 reverse-phase column using a gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Monitor the elution profile at wavelengths characteristic for flavonoids (e.g., 280 nm and 340 nm).
-
Identify this compound by comparing its retention time and mass spectrum with an authentic standard. The expected [M+H]⁺ for this compound is m/z 339.12.[12]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol allows for the quantification of the transcript levels of genes involved in the this compound biosynthesis pathway.[13][14]
a. RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the plant tissue of interest using a suitable kit or the Trizol method.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.
b. qRT-PCR Reaction:
-
Prepare the qRT-PCR reaction mixture containing:
-
SYBR Green Master Mix
-
Forward and reverse primers (10 µM each) for the target genes (e.g., PAL, CHS, FNS, and the candidate prenyltransferase) and a reference gene (e.g., Actin or GAPDH).
-
Diluted cDNA template.
-
-
Perform the reaction in a real-time PCR system with a typical thermal cycling profile: 95°C for 5 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Generate a melting curve at the end of the run to verify the specificity of the amplification.
c. Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.[15]
Visualizations
Biosynthesis Pathway of this compound
Caption: Biosynthetic pathway of this compound from L-Phenylalanine/L-Tyrosine.
Experimental Workflow for In Vitro Enzyme Assay
Caption: Workflow for the in vitro characterization of apigenin 6-prenyltransferase.
Conclusion
The biosynthesis of this compound in plants is a complex process involving multiple enzymatic steps, culminating in a crucial prenylation reaction. While the pathway to the apigenin precursor is well-understood, further research is needed to identify and characterize plant-specific C6-prenyltransferases with high efficiency for apigenin. The methodologies outlined in this guide provide a framework for researchers to investigate this pathway, quantify gene expression, and characterize novel enzymes. A deeper understanding of the biosynthesis and its regulation will be instrumental in developing biotechnological platforms for the sustainable production of this valuable bioactive compound for pharmaceutical and nutraceutical applications.
References
- 1. Plant Aromatic Prenyltransferases: Tools for Microbial Cell Factories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Beneficial Effects of Citrus Flavanones Naringin and Naringenin and Their Food Sources on Lipid Metabolism: An Update on Bioavailability, Pharmacokinetics, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. LaPT2 Gene Encodes a Flavonoid Prenyltransferase in White Lupin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cloning and Characterization of Naringenin 8-Prenyltransferase, a Flavonoid-Specific Prenyltransferase of Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prenylation of Flavanones by an Aromatic Prenyltransferase from Fusarium globosum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Characterization of a Membrane-bound Prenyltransferase Specific for Isoflavone from Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | LaPT2 Gene Encodes a Flavonoid Prenyltransferase in White Lupin [frontiersin.org]
- 10. Biochemical Characterization of Parsley Glycosyltransferases Involved in the Biosynthesis of a Flavonoid Glycoside, Apiin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing flavonoid production by promiscuous activity of prenyltransferase, BrPT2 from Boesenbergia rotunda - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Expression analysis of flavonoid (rutin) biosynthesis genes by qRT-PCR [bio-protocol.org]
- 14. Expression analysis of flavonoid biosynthesis gene families in safflower [bio-protocol.org]
- 15. mdpi.com [mdpi.com]
6-Prenylapigenin: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Prenylapigenin (6-PN), a prenylated flavonoid found in hops (Humulus lupulus), is a derivative of the well-studied flavone, apigenin. The addition of a prenyl group to the apigenin backbone significantly alters its bioavailability and biological activity, making it a compound of distinct interest in oncology research. While sharing a common chemical scaffold with apigenin, this compound exhibits unique mechanisms of action against cancer cells, particularly concerning the induction of cell death and cellular metabolism. This document provides an in-depth technical overview of the current understanding of this compound's anticancer effects, presents quantitative data on its potency, details common experimental protocols for its study, and visualizes its known and potential cellular pathways.
Antiproliferative Activity of this compound
This compound has demonstrated significant cytotoxic and antiproliferative effects across a range of human cancer cell lines. Its potency, often measured by the half-maximal inhibitory concentration (IC50), varies depending on the cancer type and specific cell line. The compound has shown activity against colorectal, breast, and prostate cancers, among others.[1] In some cases, its efficacy has been shown to be comparable to or greater than established chemotherapeutic agents like cisplatin.[2]
Data Presentation: IC50 Values
The following table summarizes the reported IC50 values for this compound in various cancer cell lines, providing a quantitative measure of its antiproliferative potency.
| Cell Line | Cancer Type | IC50 Value (µM) | Citation |
| SW620 | Colorectal Carcinoma | More effective than in SW480 | [3] |
| T-47D | Breast Cancer | More potent than cisplatin | [2] |
| PC-3 | Prostate Cancer | Not specified, but induced cell death | [2] |
| DU 145 | Prostate Cancer | Not specified, but induced cell death | [2] |
Note: IC50 values for this compound can range from 1 to 100 µM depending on the cancer type.[1]
Core Mechanisms of Action
The anticancer effects of this compound are multifaceted, involving the induction of a unique form of cell death and the modulation of key cellular processes. Its mechanisms appear to diverge significantly from those of its parent compound, apigenin.
Induction of Caspase-Independent Cell Death
A primary and distinguishing mechanism of this compound is its ability to induce a non-apoptotic, caspase-independent form of cell death.[2] This is in contrast to many flavonoids, including apigenin, which typically trigger classical apoptosis involving caspase activation.[4][5][6]
Key observations associated with 6-PN-induced cell death include:
-
Vacuole Formation: In prostate cancer cell lines such as PC-3 and DU 145, treatment with 6-PN leads to the formation of cytoplasmic vacuoles.[2]
-
Caspase-Independence: The cell death process does not involve the activation of key apoptotic executioner proteins like caspases.[2]
This mode of cell death suggests that 6-PN could be effective in cancers that have developed resistance to conventional apoptosis-inducing therapies.
Modulation of Signaling Pathways
While the precise signaling cascades governed by this compound are still under active investigation, preliminary evidence points towards several key actions. Furthermore, the well-documented pathways affected by its parent compound, apigenin, offer a valuable framework for hypothesizing potential targets.
Known Mechanisms of this compound:
-
Histone Deacetylase (HDAC) Inhibition: 6-PN has been reported to contribute to its anticancer ability through the inhibition of histone deacetylases (HDACs).[7] HDAC inhibitors are a class of anticancer agents that can induce cell cycle arrest, differentiation, and apoptosis.
-
Modulation of Estrogen Metabolism: In breast cancer cells, 6-PN has been shown to preferentially affect the detoxification mechanisms of estrogens, suggesting a role in hormone-dependent cancers.[2]
Potential Pathways (Based on Apigenin Research): The parent compound, apigenin, is known to modulate numerous critical signaling pathways that are often dysregulated in cancer.[8][9] These represent high-priority areas for future investigation into this compound.
-
PI3K/Akt/mTOR Pathway: This is a central pathway that regulates cell growth, proliferation, and survival. Apigenin is known to inhibit PI3K/Akt signaling, leading to decreased proliferation and induction of apoptosis.[8][9]
-
MAPK/ERK Pathway: This pathway is crucial for transmitting extracellular signals to the nucleus to control gene expression related to proliferation and differentiation. Apigenin can suppress this pathway, thereby inhibiting cancer cell growth.[10][11]
-
NF-κB Signaling: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cancer by promoting cell survival and proliferation. Apigenin is a known inhibitor of NF-κB activation.[8]
-
JAK/STAT Pathway: This pathway is involved in cytokine signaling and plays a role in cancer cell proliferation, survival, and angiogenesis. Apigenin can inhibit STAT3 phosphorylation and its downstream effects.[9]
Detailed Experimental Protocols
Investigating the mechanism of action of this compound involves a suite of standard cell and molecular biology techniques. Below are detailed, generalized protocols for key experiments.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form insoluble purple formazan crystals.[12] The intensity of the color, measured spectrophotometrically, is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Protein Expression Analysis (Western Blot)
Western blotting is used to detect and quantify specific proteins in a cell lysate, such as those involved in signaling pathways or apoptosis.
Protocol:
-
Cell Lysis: Treat cells with this compound as desired. Wash cells with ice-cold PBS and lyse them by adding 1X SDS sample buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).[1] Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[13]
-
Gel Electrophoresis (SDS-PAGE): Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel.[14] Run the gel to separate proteins based on molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose) via electroblotting.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle shaking.[1]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.
Apoptosis Detection (Flow Cytometry with Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[15][16]
Protocol:
-
Cell Treatment & Harvesting: Treat cells with this compound for the desired time. Collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells once with cold 1X PBS.[7]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[7]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[7][17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.[7]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
This compound is a promising natural compound with potent antiproliferative activity against various cancers. Its mechanism of action is notable for inducing a caspase-independent, non-apoptotic form of cell death, which distinguishes it from its parent compound, apigenin, and may offer an advantage against apoptosis-resistant tumors. While its precise impact on major signaling pathways like PI3K/Akt and MAPK requires further elucidation, its known effects on HDAC activity and estrogen metabolism provide a solid foundation for its development as a novel therapeutic agent. The protocols and data presented herein serve as a comprehensive guide for researchers dedicated to exploring the full potential of this compound in cancer therapy. Future studies should focus on delineating its specific molecular targets and signaling interactions to better understand its unique anticancer profile.
References
- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 2. wp.uthscsa.edu [wp.uthscsa.edu]
- 3. researchgate.net [researchgate.net]
- 4. Apigenin: Molecular Mechanisms and Therapeutic Potential against Cancer Spreading - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of caspase-dependent, p53-mediated apoptosis by apigenin in human neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apigenin Induces Apoptosis through a Mitochondria/Caspase-Pathway in Human Breast Cancer MDA-MB-453 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Experimental evidence for anti-metastatic actions of apigenin: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apigenin-induced cell cycle arrest is mediated by modulation of MAPK, PI3K-Akt, and loss of cyclin D1 associated retinoblastoma dephosphorylation in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. cusabio.com [cusabio.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 17. bosterbio.com [bosterbio.com]
A Technical Guide to the Biological Activity of 6-Prenylapigenin
Abstract: 6-Prenylapigenin, a naturally occurring prenylated flavonoid, has garnered significant attention within the scientific community for its diverse pharmacological profile. The addition of a prenyl group to the apigenin backbone enhances its lipophilicity and ability to interact with biological membranes, often leading to increased bioactivity compared to its non-prenylated counterpart.[1][2][3][4] This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its anticancer, anti-inflammatory, and antioxidant properties. It consolidates quantitative data from various in vitro studies, details relevant experimental protocols, and visualizes key signaling pathways to support further research and drug development initiatives.
Anticancer Activity
This compound has demonstrated moderate cytotoxic and antiproliferative effects against various human cancer cell lines. Its efficacy is cell-line dependent, showing notable activity against gastric cancer cells while being less potent against cervical cancer lines.[2][5]
Quantitative Data: Cytotoxicity
The inhibitory concentration (IC₅₀) values from key studies are summarized below, quantifying the concentration of this compound required to inhibit the growth of 50% of the cancer cell population.
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Reference |
| SGC-7901 | Human Gastric Adenocarcinoma | 9.6 ± 0.9 | [2][5] |
| SiHa | Human Cervical Cancer | 13.3 ± 0.4 | [2][5] |
| HeLa | Human Cervical Cancer | Not specified, activity demonstrated | [1] |
| Other Lines | Various | > 20 | [5] |
Mechanism of Action: Modulation of MAPK and Akt Signaling
The anticancer effects of this compound are mediated through the modulation of critical cell signaling pathways that govern proliferation and survival. In HeLa cells, this compound was found to suppress proliferation by targeting the MAPK and Akt signaling pathways.[1] Specifically, it promotes the phosphorylation of pro-apoptotic kinases JNK and p38, while simultaneously reducing the phosphorylation of pro-survival kinases Akt and ERK.[1] This dual action shifts the cellular balance away from proliferation and towards apoptosis.
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory properties by inhibiting the production of key pro-inflammatory mediators. Studies have shown its effectiveness in cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages.
Mechanism of Action: Inhibition of the NF-κB Pathway
A primary mechanism for its anti-inflammatory effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7] In response to inflammatory stimuli like LPS, NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes. This compound effectively blocks this activation, leading to a significant reduction in the production of mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E₂ (PGE₂).[6] This action is also linked to its ability to reduce the accumulation of reactive oxygen species (ROS), which are known activators of the NF-κB pathway.[6][7]
Antioxidant Activity
Like many flavonoids, this compound possesses antioxidant properties, primarily through its ability to scavenge free radicals. However, its activity is considered moderate when compared to other prenylated flavonoids and standard antioxidants.[5][8]
Quantitative Data: Radical Scavenging
The antioxidant capacity has been quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
| Assay | Metric | Value | Reference |
| DPPH | EC₅₀ | 86.43 ± 0.26 µg/mL | [5] |
EC₅₀ (Half-maximal effective concentration) is the concentration of the compound that scavenges 50% of the initial DPPH radicals.
In comparative studies, the scavenging effect of this compound was found to be lower than that of ascorbic acid, quercitrin, 6,8-diprenyleriodictyol, and isobavachalcone.[8]
Other Biological Activities
-
Antimicrobial Activity: this compound has been evaluated for its activity against various bacterial and fungal pathogens. However, in a comparative study with other prenylated flavonoids, it exhibited the lowest antimicrobial potency.[2][5]
-
Estrogenic Activity: While data on this compound is limited, related compounds show that the position of the prenyl group is critical for estrogenic activity.[9] For instance, 8-prenylnaringenin is a potent phytoestrogen, whereas 6-prenylnaringenin has much weaker effects.[10][11] The related 8-prenylapigenin has been identified as an ERβ agonist, suggesting that this compound is likely to have weak or negligible estrogenic activity, though direct comparative studies are needed.[12]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key assays used to evaluate the biological activities of this compound.
Protocol: Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., SGC-7901) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Protocol: DPPH Radical Scavenging Assay
This spectrophotometric assay measures the capacity of a compound to donate hydrogen and scavenge the stable DPPH radical.
-
Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
-
Compound Preparation: Prepare various concentrations of this compound in methanol. Ascorbic acid or Trolox can be used as a positive control.
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound concentration. For the control, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100. The EC₅₀ value is determined by plotting the scavenging percentage against the compound concentration.[13]
Protocol: NF-κB Activation (Western Blot for Phospho-p65)
This protocol assesses the activation of the NF-κB pathway by measuring the phosphorylation of its p65 subunit.
-
Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7) and pre-treat with different concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 30 minutes to induce NF-κB activation. Include an unstimulated control group.
-
Protein Extraction: Wash the cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated p65 (p-p65). Subsequently, probe with an antibody for total p65 and a loading control (e.g., β-actin or GAPDH).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-p65 signal to the total p65 or loading control signal to determine the relative inhibition of NF-κB activation.
Conclusion and Future Directions
This compound is a bioactive flavonoid with a well-documented, albeit moderate, range of biological activities. Its anticancer effects are most pronounced in specific cell lines and are mechanistically linked to the modulation of the MAPK and Akt pathways. Its potent anti-inflammatory properties, mediated by NF-κB inhibition, present a strong rationale for its investigation in inflammatory disease models. While its antioxidant and antimicrobial activities are less remarkable, they contribute to its overall pharmacological profile.
Future research should focus on:
-
In Vivo Efficacy: Translating the current in vitro findings into animal models of cancer and inflammation to assess efficacy, pharmacokinetics, and safety.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify modifications that could enhance potency and selectivity for specific molecular targets.
-
Combination Therapies: Investigating the potential synergistic effects of this compound when used in combination with conventional chemotherapeutic or anti-inflammatory drugs.
-
Target Identification: Employing advanced techniques to uncover novel molecular targets and further elucidate its mechanisms of action.
References
- 1. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory and vascularprotective properties of 8-prenylapigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Antioxidant Activity of Prenylflavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Estrogenic activity of the phytoestrogens naringenin, 6-(1,1-dimethylallyl)naringenin and 8-prenylnaringenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Estrogen Receptor (ER) Subtype Selectivity Identifies 8-Prenylapigenin as an ERβ Agonist from Glycyrrhiza inflata and Highlights the Importance of Chemical and Biological Authentication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
6-Prenylapigenin: A Technical Guide on its Discovery, Bioactivity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Prenylapigenin is a naturally occurring flavonoid that has garnered significant interest in the scientific community for its diverse pharmacological activities. As a member of the prenylflavonoid class, the addition of a prenyl group to the apigenin backbone enhances its lipophilicity and, consequently, its biological properties. This technical guide provides a comprehensive overview of the discovery, history, and key scientific milestones in the study of this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Discovery and History
The first definitive isolation and structural elucidation of this compound was reported in 2014 by S. Janet Beula and colleagues from the seeds of Achyranthes aspera. The structure was determined using a combination of spectroscopic techniques, including Ultraviolet (UV) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Distortionless Enhancement by Polarization Transfer (DEPT), and Electrospray Ionization Mass Spectrometry (ESI-MS)[1].
Prior to this, the presence of this compound had been reported in various plant species, particularly within the Dorstenia genus of the Moraceae family. Phytochemical studies of Dorstenia kameruniana and other species had identified a variety of prenylated flavonoids, including this compound, though detailed characterization was often part of broader chemical screenings of these medicinal plants. These early identifications laid the groundwork for more focused investigations into the compound's specific biological effects.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₈O₅ | PubChem |
| Molecular Weight | 338.35 g/mol | PubChem |
| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one | PubChem |
| Appearance | Yellowish solid | - |
| Solubility | Soluble in organic solvents such as DMSO, methanol, and ethanol. | - |
Biological Activities and Quantitative Data
This compound has demonstrated a range of biological activities, including cytotoxic, antioxidant, and antimicrobial effects. The following tables summarize the key quantitative data from various studies.
Cytotoxic Activity
This compound has shown potent cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are presented in the table below.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HeLa | Cervical Cancer | 12 | [2] |
| CCRF-CEM | Leukemia | < 20 µg/mL | [3] |
| HL-60 | Leukemia | < 20 µg/mL | [3] |
| U937 | Leukemia | < 20 µg/mL | [3] |
| A549 | Lung Cancer | < 20 µg/mL | [3] |
| HT-29 | Colon Cancer | > 20 µg/mL | [3] |
| MCF-7 | Breast Cancer | < 20 µg/mL | [3] |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various in vitro assays, most notably the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
| Assay | IC₅₀ (µg/mL) | Reference |
| DPPH Radical Scavenging | > 50 | - |
Antimicrobial Activity
This compound has exhibited antimicrobial activity against certain pathogenic bacteria. The minimum inhibitory concentration (MIC) is a key parameter for this activity.
| Microorganism | MIC (µg/mL) | Reference |
| Staphylococcus aureus | > 100 | - |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against bacterial strains such as Staphylococcus aureus can be determined using the broth microdilution method.
-
Preparation of Bacterial Inoculum: A single colony of the bacterial strain is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated at 37°C until it reaches the mid-logarithmic phase of growth. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing the broth medium to achieve a range of desired concentrations.
-
Inoculation and Incubation: Each well containing the different concentrations of this compound is inoculated with the prepared bacterial suspension. A positive control (bacteria in broth without the compound) and a negative control (broth only) are also included. The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.
Cell Proliferation Assay (MTT Assay)
The cytotoxic effect of this compound on cancer cell lines such as HeLa can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: HeLa cells are seeded into a 96-well plate at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment with this compound: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (medium with the same concentration of the solvent used to dissolve the compound) is also included. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 2-4 hours to allow the formazan crystals to form.
-
Solubilization and Absorbance Measurement: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals. The absorbance is then measured at a wavelength of 570 nm using a microplate reader.
-
Calculation of Cell Viability: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is then determined from the dose-response curve.
Western Blot Analysis of MAPK and Akt Signaling Pathways
The effect of this compound on the phosphorylation status of key proteins in the MAPK and Akt signaling pathways can be investigated by Western blotting.
-
Cell Lysis: HeLa cells are treated with this compound for a specific time. The cells are then washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-ERK, ERK).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
DPPH Radical Scavenging Assay
The antioxidant activity of this compound can be determined by its ability to scavenge the stable DPPH free radical.
-
Preparation of DPPH Solution: A stock solution of DPPH is prepared in methanol or ethanol.
-
Reaction Mixture: Different concentrations of this compound are added to the DPPH solution in a 96-well plate or cuvettes. A control containing only the solvent and DPPH is also prepared.
-
Incubation and Absorbance Measurement: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes). The absorbance is then measured at 517 nm.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC₅₀ value is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Recent studies have indicated that this compound exerts its biological effects, particularly its anti-cancer activity, by modulating key cellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways are two critical cascades that are often dysregulated in cancer and are targeted by this compound.
Inhibition of the MAPK and Akt Signaling Pathways
Research has shown that this compound can suppress the proliferation of cancer cells by inhibiting the phosphorylation of key kinases in the MAPK and Akt pathways. Specifically, it has been observed to reduce the levels of phosphorylated Extracellular signal-Regulated Kinase (p-ERK) and phosphorylated Akt (p-Akt).
The following diagram illustrates the proposed mechanism of action of this compound on these signaling pathways.
Caption: Proposed mechanism of this compound in inhibiting the PI3K/Akt and MAPK/ERK signaling pathways.
This inhibition of Akt and ERK phosphorylation leads to the downstream suppression of cellular processes that are critical for cancer cell survival and proliferation, ultimately contributing to the cytotoxic effects of this compound. The precise molecular targets of this compound within these pathways are an area of ongoing research.
Conclusion
This compound is a promising natural compound with a range of biological activities that warrant further investigation for its therapeutic potential. Its discovery and subsequent characterization have opened up new avenues for research into the pharmacological applications of prenylated flavonoids. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this fascinating molecule. Future studies focusing on the specific molecular targets and in vivo efficacy of this compound will be crucial in translating its preclinical promise into clinical applications.
References
- 1. Targeting the PI3K/Akt/mTOR axis by apigenin for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitogen-activated protein kinase (MAPK) and phosphatidylinositol-3 kinase (PI3K) pathways differently regulate retinal pigment epithelial cell-mediated collagen gel contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
6-Prenylapigenin as a Phytoestrogen: A Technical Guide for Researchers
Introduction
Phytoestrogens, plant-derived compounds that mimic or modulate the action of endogenous estrogens, are a subject of intense research for their potential therapeutic applications in hormone-dependent conditions. Among these, prenylated flavonoids have garnered significant attention due to their enhanced biological activity compared to their non-prenylated counterparts. This technical guide focuses on 6-prenylapigenin, a prenylated flavone, and explores its potential role as a phytoestrogen. While direct experimental data on this compound is limited, this document provides a comprehensive overview based on the current understanding of related compounds, particularly its well-studied isomer, 8-prenylapigenin. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the underlying mechanisms, experimental methodologies, and signaling pathways relevant to the study of this compound as a phytoestrogen.
Molecular Mechanism of Action: Interaction with Estrogen Receptors
The primary mechanism by which phytoestrogens exert their effects is through binding to estrogen receptors (ERs), primarily ERα and ERβ. These receptors are members of the nuclear receptor superfamily and function as ligand-activated transcription factors. Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.
Signaling Pathway of Estrogen Receptor Activation
The binding of a phytoestrogen like this compound to estrogen receptors initiates a cascade of events leading to changes in gene expression. The generalized signaling pathway is depicted below.
Quantitative Data on Estrogenic Activity
As previously mentioned, specific quantitative data for this compound's estrogenic activity is not currently available in peer-reviewed literature. However, the data for its isomer, 8-prenylapigenin, and other relevant phytoestrogens are presented below for comparative purposes. These values are typically determined through in vitro assays, such as competitive binding assays and reporter gene assays.
Table 1: Estrogen Receptor Binding Affinity of Selected Phytoestrogens
The relative binding affinity (RBA) is determined by a competitive binding assay, where the ability of a test compound to displace radiolabeled estradiol from the estrogen receptor is measured. The RBA of estradiol is set to 100%.
| Compound | ERα RBA (%) | ERβ RBA (%) | ERβ/ERα Selectivity Ratio | Reference |
| 8-Prenylapigenin | Data not available | Data not available | Data not available | |
| 8-Prenylapigenin (isomer) | 1.1 ± 0.2 | 3.0 ± 0.5 | 2.7 | [1] |
| Genistein | 4.3 ± 0.7 | 36.3 ± 5.8 | 8.4 | [1] |
| Daidzein | 0.1 ± 0.02 | 0.5 ± 0.1 | 5.0 | [1] |
| Apigenin | 0.08 ± 0.01 | 0.2 ± 0.04 | 2.5 | [1] |
| 17β-Estradiol | 100 | 100 | 1.0 | [1] |
Table 2: Estrogenic Potency (EC50) of Selected Phytoestrogens in a Reporter Gene Assay
The half-maximal effective concentration (EC50) represents the concentration of a compound that induces a response halfway between the baseline and maximum response in a dose-response curve. This is often measured using a luciferase reporter gene assay where the reporter gene is under the control of an estrogen response element (ERE).
| Compound | EC50 in ERα-mediated Assay (µM) | EC50 in ERβ-mediated Assay (µM) | Reference |
| This compound | Data not available | Data not available | |
| 8-Prenylapigenin (isomer) | 0.025 ± 0.004 | 0.0035 ± 0.0004 | [1] |
| Genistein | 0.12 ± 0.02 | 0.005 ± 0.001 | [1] |
| Apigenin | > 10 | 1.5 ± 0.3 | [1] |
| 17β-Estradiol | 0.0001 ± 0.00002 | 0.0002 ± 0.00004 | [1] |
Experimental Protocols
To facilitate further research on this compound, this section provides detailed methodologies for key experiments used to characterize phytoestrogen activity.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound to ERα and ERβ.
Workflow:
Detailed Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).
-
Dilute recombinant human ERα or ERβ protein to the desired concentration in assay buffer.
-
Prepare a stock solution of [³H]-17β-estradiol and dilute to the working concentration (e.g., 1 nM).
-
Prepare serial dilutions of the test compound (this compound) and unlabeled 17β-estradiol (for standard curve) in the appropriate solvent (e.g., DMSO) and then in assay buffer.
-
-
Incubation:
-
In microcentrifuge tubes, combine the ER protein, [³H]-17β-estradiol, and varying concentrations of the test compound or unlabeled estradiol.
-
Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).
-
Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 16-18 hours).
-
-
Separation of Bound and Free Ligand:
-
Add a slurry of hydroxyapatite to each tube to adsorb the receptor-ligand complexes.
-
Incubate on ice for 15-20 minutes with intermittent vortexing.
-
Centrifuge the tubes to pellet the hydroxyapatite.
-
Wash the pellets multiple times with assay buffer to remove unbound radioligand.
-
-
Measurement of Radioactivity:
-
Resuspend the final pellet in a scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Relative Binding Affinity (RBA) using the following formula: RBA = (IC50 of 17β-estradiol / IC50 of test compound) x 100
-
ERE-Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate transcription from an estrogen response element.
Workflow:
Detailed Methodology:
-
Cell Culture and Transfection:
-
Culture an appropriate cell line (e.g., MCF-7, which endogenously expresses ERα, or a cell line engineered to express ERα or ERβ) in a suitable medium.
-
Seed the cells in multi-well plates.
-
Co-transfect the cells with an ERE-luciferase reporter plasmid (containing multiple copies of the ERE upstream of the luciferase gene), an expression plasmid for the desired estrogen receptor subtype (if not endogenously expressed), and a control plasmid (e.g., expressing Renilla luciferase for normalization of transfection efficiency).
-
-
Compound Treatment:
-
After transfection, replace the medium with a medium containing serial dilutions of this compound.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., 17β-estradiol).
-
Incubate the cells for 24-48 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a passive lysis buffer.
-
Transfer the cell lysates to a luminometer plate.
-
Measure Firefly luciferase activity by adding the appropriate substrate and measuring the resulting luminescence.
-
Subsequently, measure Renilla luciferase activity in the same well by adding the Renilla substrate.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the log concentration of this compound to generate a dose-response curve.
-
Calculate the EC50 value from the dose-response curve.
-
Conclusion
While direct experimental evidence for the phytoestrogenic activity of this compound is currently lacking, its structural similarity to the known ERβ-selective agonist 8-prenylapigenin suggests that it is a promising candidate for further investigation. The experimental protocols detailed in this guide provide a robust framework for characterizing the estrogenic and anti-estrogenic potential of this compound. Future studies focusing on determining its binding affinities for ERα and ERβ, its ability to activate ERE-mediated transcription, and its effects on the expression of endogenous estrogen-responsive genes will be crucial in elucidating its precise role as a phytoestrogen and its potential for therapeutic development. The data generated from such studies will be invaluable for researchers and drug development professionals in the field of endocrinology and hormone-related diseases.
References
6-Prenylapigenin (6-Prenyl-4',5,7-trihydroxyflavone): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Prenylapigenin, a naturally occurring prenylated flavonoid, has emerged as a compound of significant interest in pharmacological research. Characterized by the chemical formula C20H18O5 and a molecular weight of 338.36 g/mol , its CAS Number is 68097-13-2.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, biological activities, and mechanisms of action. The content herein synthesizes available quantitative data, outlines key experimental protocols, and visualizes associated signaling pathways to serve as a resource for ongoing and future research and development endeavors.
Chemical and Physical Properties
This compound, also known as 6-C-Prenylapigenin or 5,7,4'-Trihydroxy-6-[3''-methylbut-2''-enyl]-flavone, belongs to the flavone subclass of flavonoids.[1] The presence of the prenyl group significantly increases its lipophilicity compared to its parent compound, apigenin, which is suggested to enhance its interaction with biological membranes and target proteins.[3]
| Property | Value | Source |
| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one | PubChem[2] |
| Molecular Formula | C20H18O5 | PubChem[2] |
| Molecular Weight | 338.36 g/mol | ChemBlink[1] |
| CAS Number | 68097-13-2 | ChemBlink[1] |
| Appearance | Powder | AbMole[4] |
| Storage Temperature | 2-8°C | AbMole[4] |
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, including anti-cancer, anti-inflammatory, antioxidant, and antimicrobial effects. The following tables summarize the available quantitative data for these activities.
Table 2.1: Cytotoxic Activity
| Cell Line | Assay | IC50 / EC50 (µM) | Comments | Source |
| HeLa (Cervical Cancer) | MTT | ~12 µM (for a related 6-prenylflavanone) | The study focused on a related compound, but suggests the potential activity of 6-prenylated flavonoids. | Figshare[1] |
| SGC-7901 (Gastric Cancer) | Not Specified | 9.6 ± 0.9 µM | Moderate inhibition. | MDPI[3] |
| SiHa (Cervical Cancer) | Not Specified | 13.3 ± 0.4 µM | Weak activity. | MDPI[3] |
Table 2.2: Antioxidant Activity
| Assay | EC50 (µg/mL) | Comments | Source |
| DPPH Radical Scavenging | 86.43 ± 0.26 µg/mL | Moderate antioxidant capacity. | MDPI[5] |
Table 2.3: Antimicrobial Activity
| Organism | Assay | MIC (µg/mL) | Comments | Source | | :--- | :--- | :--- | :--- | | Staphylococcus aureus (MSSA & MRSA) | Microdilution | >16 µg/mL | Exhibited the lowest antimicrobial potency among the tested prenylated flavonoids. | MDPI[3] |
Mechanisms of Action
Anti-Cancer Activity: Modulation of MAPK and Akt Signaling Pathways
Research has shown that this compound suppresses the proliferation of cancer cells, such as the HeLa cervical cancer cell line, by modulating key signaling pathways. Specifically, it has been observed to influence the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways.[6]
Experimental evidence from Western blot analysis indicates that this compound treatment leads to:
-
Increased phosphorylation of c-Jun N-terminal kinase (JNK) and p38 MAPK.
-
Reduced phosphorylation of extracellular signal-regulated kinase (ERK) and Akt.[6]
This modulation of signaling cascades ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Caption: this compound's effect on MAPK and Akt pathways.
Anti-Inflammatory Activity
While specific quantitative data for this compound's anti-inflammatory activity is less abundant compared to its 8-prenyl isomer, studies on related prenylated flavonoids suggest a mechanism involving the inhibition of pro-inflammatory mediators. For instance, 6-prenylgenistein has been shown to inhibit nitric oxide (NO) production and downregulate the expression of pro-inflammatory cytokines like TNF-α, IL-8, and IL-1β in LPS-stimulated THP-1 cells.[7] This suggests that this compound may exert its anti-inflammatory effects through the modulation of the NF-κB signaling pathway.
Experimental Protocols
This section outlines general methodologies for key experiments cited in the literature for evaluating the biological activities of this compound.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for a typical MTT cell viability assay.
DPPH Radical Scavenging Assay
This assay is used to determine the antioxidant capacity of this compound.
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
Protocol:
-
Sample Preparation: Prepare different concentrations of this compound in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each sample concentration to 100 µL of a 0.2 mM methanolic solution of DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value. Ascorbic acid is commonly used as a positive control.
Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify the phosphorylation status of proteins in the MAPK and Akt pathways.
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of JNK, p38, ERK, and Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Synthesis and Analysis
Synthesis: The synthesis of this compound can be achieved through regioselective methods. One common approach is the Friedel-Crafts alkylation of apigenin with a prenylating agent, such as prenyl bromide, in the presence of a Lewis acid catalyst.[7] Another reported method involves a palladium-catalyzed coupling reaction of a 6-iodoisoflavone derivative followed by hydrogenation and dehydration steps to yield the 6-prenylated flavonoid.[8]
Analysis: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the identification and quantification of this compound in biological matrices and plant extracts.[7] The fragmentation pattern of the parent ion in MS/MS analysis can confirm the presence of the prenyl group and its location on the apigenin backbone.
Pharmacokinetics and Toxicology
Pharmacokinetics (ADME): There is limited specific data on the absorption, distribution, metabolism, and excretion (ADME) of this compound. However, studies on related prenylated flavonoids, such as 6-prenylnaringenin, indicate that oral bioavailability is generally low.[5][7] The lipophilic nature of the prenyl group may enhance membrane permeability, but extensive first-pass metabolism in the intestine and liver likely limits systemic exposure. Further pharmacokinetic studies are warranted to fully characterize the ADME profile of this compound.
Toxicology: To date, there is a lack of comprehensive in vivo toxicology studies for this compound. In vitro studies have shown it to be safe at lower concentrations in cell-based assays, with cytotoxic effects observed at higher concentrations in cancer cell lines.[7] A thorough toxicological evaluation, including acute and chronic toxicity studies in animal models, is necessary to establish its safety profile for potential therapeutic applications.
Conclusion and Future Directions
This compound is a promising natural compound with multifaceted biological activities, particularly in the realms of oncology and inflammation. Its ability to modulate key signaling pathways like MAPK and Akt underscores its potential as a lead compound for drug development. However, significant knowledge gaps remain, especially concerning its in vivo efficacy, pharmacokinetics, and safety profile. Future research should focus on:
-
Comprehensive in vivo studies to validate the in vitro findings.
-
Detailed ADME and toxicology studies to assess its drug-like properties and safety.
-
Optimization of synthetic routes to improve yield and facilitate the generation of analogues for structure-activity relationship studies.
-
Exploration of advanced drug delivery systems to enhance its bioavailability.
Addressing these areas will be crucial in translating the therapeutic potential of this compound from the laboratory to clinical applications.
References
- 1. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C20H18O5 | CID 10382485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. The Oral Bioavailability of 8-Prenylnaringenin from Hops (Humulus Lupulus L.) in Healthy Women and Men is Significantly Higher than that of its Positional Isomer 6-Prenylnaringenin in a Randomized Crossover Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective synthesis of 6-alkyl- and 6-prenylpolyhydroxyisoflavones and 6-alkylcoumaronochromone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Prenylapigenin: A Technical Whitepaper on its Anti-Tumor and Anti-Angiogenic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Prenylapigenin, a naturally occurring prenylated flavonoid, has emerged as a compound of significant interest in oncology research. Belonging to the vast family of flavonoids, it exhibits promising anti-tumor and anti-angiogenic activities. Its unique chemical structure, featuring a prenyl group attached to the apigenin backbone, is believed to enhance its bioavailability and biological efficacy compared to its parent compound. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways it modulates.
Introduction
Flavonoids are a class of polyphenolic secondary metabolites found in plants, known for their diverse health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] Apigenin, a well-studied flavone, demonstrates significant anti-tumor effects by modulating various signaling pathways involved in cancer progression, such as PI3K/Akt/mTOR, MAPK/ERK, and JAK/STAT.[3][4][5] The addition of a prenyl group to the apigenin structure, creating this compound, can enhance its bioactivity.[6] This modification is thought to increase lipophilicity, thereby improving cellular uptake and interaction with molecular targets. This document synthesizes the available scientific literature on this compound and related prenylated flavonoids, focusing on their potential as therapeutic agents in cancer treatment.
Anti-Tumor Properties of this compound
This compound exerts cytotoxic effects against various cancer cell lines, inducing cell cycle arrest and apoptosis.[7][8] Its anti-proliferative activity is concentration-dependent and varies across different cancer types.
Quantitative Data: In Vitro Cytotoxicity
The efficacy of a compound's anti-proliferative effects is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cancer cell population. While specific IC50 values for this compound are not extensively documented in all cancer lines, data from related prenylated flavonoids provide valuable insights. For instance, 6-prenylnaringenin (6-PNG), a structurally similar compound, has shown cytotoxicity towards a range of cancer cell lines.[8]
Table 1: IC50 Values of Prenylated Flavonoids Against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Prenylnaringenin (6-PNG) | Colorectal, Ovarian, Breast, Prostate, Melanoma | 1 - 100 | [8] |
| Xanthohumol | Colorectal Cancer | 3.6 - 7.3 | [9] |
| Xanthohumol | Leukemia (MV-4-11) | 8.07 ± 0.52 | [10] |
| (Z)-6,4′-dihydroxy-4-methoxy-7-prenylaurone | Leukemia (MV-4-11) | 7.45 ± 0.87 | [10] |
| Xanthohumol | Prostate (Du145) | < 14.71 | [10] |
Note: Data for this compound is limited; this table includes data from structurally related and well-studied prenylated flavonoids to provide a comparative context.
Anti-Angiogenic Properties
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth, invasion, and metastasis.[11][12] Tumors require a dedicated blood supply to receive oxygen and nutrients.[11] this compound exhibits anti-angiogenic properties by interfering with key steps in the angiogenic cascade, including endothelial cell proliferation, migration, and tube formation.[7]
The primary mechanism for this activity involves the inhibition of pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF).[1] By downregulating VEGF expression and inhibiting its signaling pathway, this compound can effectively suppress tumor-induced angiogenesis.[13]
Molecular Mechanisms and Signaling Pathways
The anti-tumor and anti-angiogenic effects of this compound are orchestrated through the modulation of multiple intracellular signaling pathways that are often dysregulated in cancer.
Inhibition of Pro-Survival Pathways
This compound, similar to its parent compound apigenin, is known to target key pro-survival signaling cascades.
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival.[3] Apigenin has been shown to inhibit PI3K activity, leading to the deactivation of its downstream effector Akt, which in turn suppresses cell proliferation and induces apoptosis.[3][13]
-
MAPK/ERK Pathway: This pathway regulates cell proliferation, differentiation, and survival. Apigenin can modulate this pathway to inhibit cancer cell growth.[4]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a vital process for eliminating damaged or cancerous cells. This compound induces apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[14] This involves:
-
Altering the Bax/Bcl-2 Ratio: Increasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, which leads to mitochondrial membrane permeabilization.[4]
-
Caspase Activation: Initiating a cascade of caspase enzymes (e.g., Caspase-9 and Caspase-3) that execute the apoptotic program.[6][15]
Anti-Angiogenic Signaling
The anti-angiogenic effects are primarily mediated by targeting the VEGF signaling axis.
-
Inhibition of HIF-1α and VEGF: Under hypoxic conditions typical of the tumor microenvironment, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized and promotes the expression of VEGF.[13] Apigenin has been shown to inhibit HIF-1α and VEGF expression, thereby cutting off the primary signal for angiogenesis.[1][13]
-
Targeting VEGFR-2 Signaling: VEGF exerts its pro-angiogenic effects by binding to its receptor, VEGFR-2, on endothelial cells.[16] This triggers downstream signaling cascades, including PI3K/Akt and ERK, promoting endothelial cell proliferation and migration.[17] this compound's inhibitory action on these pathways contributes to its anti-angiogenic activity.
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. The Potential Role of Apigenin in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cancer preventive activity and mechanisms of prenylated resveratrol and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Prenylated Flavonoids with Selective Toxicity against Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Natural phenolic metabolites with anti-angiogenic properties – a review from the chemical point of view [beilstein-journals.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Apigenin Induces Apoptosis through a Mitochondria/Caspase-Pathway in Human Breast Cancer MDA-MB-453 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. A review of the latest clinical compounds to inhibit VEGF in pathological angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
An In-depth Technical Guide to 6-Prenylapigenin Signaling Pathway Modulation (MAPK, Akt)
Audience: Researchers, scientists, and drug development professionals.
Core Topic: This document provides a detailed examination of the molecular mechanisms through which 6-Prenylapigenin, a prenylated flavonoid, modulates the Mitogen-Activated Protein Kinase (MAPK) and Akt signaling pathways. It synthesizes current research findings, presents quantitative data, outlines key experimental protocols, and visualizes the signaling cascades.
Introduction
This compound is a naturally occurring prenylated flavonoid, a class of compounds known for their diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The addition of a prenyl group to the flavonoid backbone often enhances bioavailability and bioactivity compared to their non-prenylated counterparts. This guide focuses specifically on the role of this compound in modulating two critical intracellular signaling pathways: the MAPK and the PI3K/Akt pathways. Dysregulation of these pathways is a hallmark of many cancers, making them key targets for therapeutic intervention. This compound has demonstrated the ability to suppress cancer cell proliferation by directly influencing key nodes within these cascades.
Modulation of the MAPK Signaling Pathway
The MAPK pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. The pathway consists of several distinct subfamilies, most notably the Extracellular signal-Regulated Kinases (ERK), c-Jun N-terminal Kinases (JNK), and p38 MAPKs.
Inhibition of the ERK Pathway
The ERK pathway is frequently hyperactivated in cancer, promoting cell proliferation and survival. Research indicates that this compound can suppress this pro-growth signaling. In HeLa cervical cancer cells, treatment with this compound led to a reduction in the expression of phosphorylated ERK (p-ERK), indicating an inhibition of the pathway's activity. This inhibitory action on a key proliferative pathway is a significant component of its anti-cancer mechanism.
Activation of the JNK and p38 Pathways
In contrast to its effect on ERK, this compound activates the stress-activated protein kinase (SAPK) arms of the MAPK pathway, namely JNK and p38. These pathways are typically associated with the induction of apoptosis and cell cycle arrest in response to cellular stress. In HeLa cells, this compound treatment resulted in an increase in the protein levels of phosphorylated JNK (p-JNK) and phosphorylated p38 (p-p38). This dual-action—inhibiting the pro-proliferative ERK pathway while activating the pro-apoptotic JNK and p38 pathways—highlights a coordinated mechanism for its anti-cancer effects.
Caption: this compound's modulation of the MAPK signaling pathway.
Modulation of the Akt Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell survival, growth, and metabolism. Its constitutive activation is a common feature in many cancers, promoting cell survival by inhibiting apoptosis.
Inhibition of Akt Phosphorylation
Akt is a serine/threonine kinase that, once activated by phosphorylation, targets a wide range of downstream proteins to inhibit apoptosis and promote cell survival. This compound has been shown to effectively suppress this pro-survival pathway. In studies using HeLa cells, the compound reduced the expression of phosphorylated Akt (p-Akt). This action deactivates the downstream signaling cascade, thereby sensitizing cancer cells to apoptosis and contributing to the overall anti-proliferative effect of the compound.
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.
Quantitative Data Summary
The following tables summarize the observed effects of this compound and related compounds on cancer cell lines.
Table 1: Modulation of MAPK and Akt Pathway Proteins by this compound.
| Cell Line | Target Protein | Observed Effect | Reference |
|---|---|---|---|
| HeLa | p-ERK | Reduced expression | |
| HeLa | p-Akt | Reduced expression | |
| HeLa | p-JNK | Increased protein levels |
| HeLa | p-p38 | Increased protein levels | |
Table 2: Antiproliferative Activity (IC50) of Prenylated Flavonoids in Cancer Cell Lines. Note: Specific IC50 values for this compound were not detailed in the provided search results, but data for related prenylated flavonoids provide context for the potency of this compound class.
| Compound | Cell Line(s) | IC50 Range (µM) | Reference |
|---|---|---|---|
| Xanthohumol | Colorectal Cancer | 3.6 - 7.3 | |
| Geranylated Flavonoids | MCF-7, U266, HeLa | < 10 | |
| 6-Prenylnaringenin (6-PNG) | Various Cancers | 1 - 100 |
| Xanthohumol, Aurone derivative | Leukemia (MV-4-11) | ~7.4 - 8.1 | |
Experimental Protocols
The investigation of this compound's effects on signaling pathways typically involves standard molecular and cell biology techniques.
Cell Culture and Treatment
Human cancer cell lines, such as HeLa (cervical cancer), are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in plates and allowed to adhere. Subsequently, the cells are treated with varying concentrations of this compound or a vehicle control (like DMSO) for specified time periods.
Western Blot Analysis for Protein Phosphorylation
Western blotting is the primary method used to quantify changes in the expression and phosphorylation status of target proteins within the MAPK and Akt pathways.
-
Cell Lysis: After treatment with this compound, cells are washed with cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt). Following incubation with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified using imaging software. The levels of phosphorylated proteins are typically normalized to the total protein levels to determine the relative change in activation.
Caption: Standard experimental workflow for Western blot analysis.
Conclusion
This compound demonstrates significant potential as a modulator of key cancer-related signaling pathways. Its mechanism of action involves a multi-pronged attack on cancer cell signaling networks: it simultaneously inhibits the pro-proliferative and pro-survival signals mediated by the ERK and Akt pathways, while activating the pro-apoptotic JNK and p38 MAPK pathways. This coordinated modulation disrupts the signaling balance that cancer cells rely on for their growth and survival. The data presented in this guide underscore the importance of further investigation into this compound and related prenylated flavonoids as potential candidates for drug development in oncology. Future research should focus on elucidating precise IC50 values in a broader range of cancer cell lines, conducting in vivo studies to validate these mechanisms, and exploring potential synergistic effects with existing chemotherapeutic agents.
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Prenylapigenin
These application notes provide an overview and detailed protocols for the synthesis and semi-synthesis of 6-Prenylapigenin, a prenylated flavonoid of significant interest to researchers in drug development due to its potential biological activities. The document covers biocatalytic and semi-synthetic approaches, supported by quantitative data and detailed experimental procedures.
Introduction
This compound (5,7-dihydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one) is a naturally occurring flavonoid that has garnered attention for its potential therapeutic properties.[1] The addition of a prenyl group to the apigenin backbone can enhance its biological activity, including its cytotoxic effects on cancer cells.[2][3] The synthesis of this compound can be challenging due to the need for regioselective prenylation. This document outlines key methodologies for its preparation.
Synthesis and Semi-synthesis Strategies
Several strategies can be employed for the synthesis of this compound, each with its own advantages and challenges. These include biocatalytic methods utilizing enzymes, and multi-step semi-synthetic routes starting from readily available natural products.
Biocatalysis offers a promising approach for the regioselective prenylation of flavonoids, overcoming challenges associated with chemical methods.[4] The use of microbial prenyltransferases can facilitate the specific attachment of a prenyl group at the C-6 position of the apigenin A ring.
Experimental Protocol: Enzymatic Prenylation of Apigenin
This protocol describes the general procedure for the biocatalytic synthesis of this compound using a prenyltransferase enzyme.
Materials:
-
Apigenin
-
Dimethylallyl pyrophosphate (DMAPP)
-
Prenyltransferase enzyme (e.g., DMATS1)
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Solvents for HPLC-MS/MS analysis (e.g., acetonitrile, water, formic acid)
Procedure:
-
Prepare a reaction mixture containing apigenin and DMAPP in a suitable reaction buffer.
-
Initiate the reaction by adding the prenyltransferase enzyme to the mixture.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30-37 °C) for a specified duration (e.g., 1-24 hours), with gentle agitation.
-
Stop the reaction by adding an organic solvent such as ethyl acetate.
-
Extract the product by partitioning the reaction mixture with ethyl acetate.
-
Collect the organic layer and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the this compound using chromatographic techniques such as column chromatography or preparative HPLC.
-
Confirm the identity and purity of the product using HPLC-MS/MS analysis. The product, 6-C-prenyl apigenin, can be identified by its parent ion and characteristic daughter ions.[4]
An alternative route to this compound involves the semi-synthesis of its flavanone precursor, 6-prenylnaringenin, from the more abundant natural product, xanthohumol. This is followed by the conversion of 6-prenylnaringenin to this compound.
Experimental Protocol: Microwave-Assisted Demethylation of Xanthohumol to 6-Prenylnaringenin
This protocol is adapted from a method for the demethylation of xanthohumol to a mixture of 8-prenylnaringenin and 6-prenylnaringenin.[5]
Materials:
-
Xanthohumol
-
Lithium chloride (LiCl)
-
N,N-Dimethylformamide (DMF)
-
Microwave reactor
-
Dichloromethane
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a microwave reaction vessel, combine xanthohumol, lithium chloride, and DMF.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a controlled temperature (e.g., 198 °C) for a short duration (e.g., 9 minutes).
-
After cooling, dilute the reaction mixture with water and extract with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting mixture of 8-prenylnaringenin and 6-prenylnaringenin using column chromatography.
Proposed Conversion of 6-Prenylnaringenin to this compound
The conversion of the flavanone (6-prenylnaringenin) to the flavone (this compound) can be achieved through dehydrogenation. A common method for this transformation is oxidation with iodine in a suitable solvent system.
General Procedure:
-
Dissolve 6-prenylnaringenin in a solvent such as dimethyl sulfoxide (DMSO) or pyridine.
-
Add a molar equivalent of iodine to the solution.
-
Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Upon completion, quench the reaction and perform a work-up procedure to isolate the crude product.
-
Purify the this compound by recrystallization or column chromatography.
Quantitative Data Summary
| Starting Material | Product | Method | Key Reagents | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Xanthohumol | 6-Prenylnaringenin & 8-Prenylnaringenin | Microwave-assisted demethylation | LiCl, DMF | 198 | 9 | 76 (combined) | [5] |
Diagrams
Caption: Workflow for the semi-synthesis of 6-prenylnaringenin.
Caption: Inhibition of MAPK and Akt pathways by this compound.
References
- 1. This compound | C20H18O5 | CID 10382485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Prenylation enhances cytotoxicity of apigenin and liquiritigenin in rat H4IIE hepatoma and C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Analytical Methods for the Quantification of 6-Prenylapigenin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 6-Prenylapigenin, a prenylated flavonoid of significant interest for its potential therapeutic properties. The methods described herein are essential for quality control, standardization of extracts, pharmacokinetic studies, and various research applications in drug discovery and development. The primary analytical techniques covered are High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.
Introduction
This compound, a derivative of apigenin, has garnered attention for its biological activities. Accurate and precise quantification of this compound in various matrices, including plant extracts, biological fluids, and microbial fermentation broths, is crucial for advancing research and development. This document outlines validated analytical methods to ensure reliable and reproducible results.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible method for the quantification of this compound. The method's sensitivity and specificity are suitable for analyzing samples with relatively high concentrations of the analyte, such as in plant extracts and pharmaceutical formulations.
Quantitative Data Summary
| Parameter | Value | Reference Matrix |
| Limit of Detection (LOD) | 0.3 - 1.0 µg/mL | Plant Extracts[1] |
| Limit of Quantification (LOQ) | 1.3 - 3.8 µg/mL | Plant Extracts[1] |
| Recovery | 96.1 - 100.1% | Hop Extract and Capsules[2] |
| Precision (RSD) | 2.5 - 5% | Hop Extract and Capsules[2] |
Experimental Protocol
2.2.1. Sample Preparation (Plant Material)
-
Extraction: Macerate the dried and powdered plant material with 80% aqueous methanol at room temperature for 72 hours.
-
Filtration: Filter the extract to remove solid plant debris.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain a concentrated extract.
-
Reconstitution: Dissolve a known amount of the dried extract in the mobile phase for HPLC analysis.
2.2.2. Chromatographic Conditions
-
Instrument: HPLC system with a Diode Array Detector (DAD) or a variable wavelength UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in methanol (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Prenylated flavanones like this compound are typically monitored at approximately 290 nm.[1]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
2.2.3. Calibration
Prepare a series of standard solutions of this compound in the mobile phase at known concentrations. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Experimental Workflow
Figure 1. HPLC-UV workflow for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying this compound in complex matrices such as biological fluids (plasma, urine) due to its high sensitivity and selectivity. The use of Multiple Reaction Monitoring (MRM) allows for precise quantification even at very low concentrations.
Quantitative Data Summary
| Parameter | Value | Reference Matrix |
| Limit of Quantification (LOQ) | 0.05 µg/mL | Rat Serum[3] |
| Linearity Range | 0.05 - 75 µg/mL | Rat Serum[3] |
| Precision (RSD) | < 15% | Biological Fluids |
| Accuracy (Recovery) | 85 - 115% | Biological Fluids |
Experimental Protocol
3.2.1. Sample Preparation (Biological Fluids - Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable isotope-labeled compound or another flavonoid not present in the sample).
-
Vortexing: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
3.2.2. LC-MS/MS Conditions
-
Instrument: A triple quadrupole mass spectrometer coupled with a UHPLC system.
-
Column: A chiral column such as Chiralpak® AD-RH for enantiomeric separation if needed, or a standard C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm) for general quantification.[4]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and 10 mM ammonium formate (pH 8.5). A typical isocratic condition could be 39:61 (v/v) acetonitrile:ammonium formate.[4]
-
Flow Rate: 0.7 - 1.25 mL/min, depending on the column dimensions.[3][4]
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used for flavonoids.
-
MRM Transitions: The precursor ion for this compound is [M-H]⁻ at m/z 339.1.[3][4] A characteristic product ion resulting from the loss of the prenyl group is often monitored. For similar prenylflavanones like 6-prenylnaringenin, a fragment at m/z 285 is observed.[1] Specific transitions should be optimized by direct infusion of a standard solution.
3.2.3. Data Analysis
Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Quantification of xanthohumol, isoxanthohumol, 8-prenylnaringenin, and 6-prenylnaringenin in hop extracts and derived capsules using secondary standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the HPLC-MS/MS Analysis of 6-Prenylapigenin and its Metabolites
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the quantitative analysis of 6-Prenylapigenin and its metabolites in biological matrices using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Introduction
This compound, a prenylated flavonoid, has garnered significant interest due to its potential therapeutic properties. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for drug development. This document outlines the protocols for sample preparation, HPLC-MS/MS analysis, and data interpretation for the quantification of this compound and the identification of its potential metabolites.
Predicted Metabolic Pathways of this compound
The metabolism of this compound is predicted to follow established pathways for flavonoids, including Phase I and Phase II reactions. Phase I metabolism likely involves hydroxylation and demethylation, while Phase II metabolism involves conjugation with glucuronic acid and sulfate.[1]
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical for accurate and reproducible results.[2][3] Common methods include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
3.1.1. Protein Precipitation (PPT) for Plasma Samples
This method is quick and suitable for high-throughput analysis.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., deuterated this compound or a structurally similar compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and centrifuge again before injecting into the HPLC-MS/MS system.
3.1.2. Liquid-Liquid Extraction (LLE) for Urine Samples
LLE is effective for cleaning up complex matrices like urine.
-
To 500 µL of urine, add 50 µL of internal standard solution.
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube.
-
Repeat the extraction process on the aqueous layer.
-
Combine the organic extracts and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase for analysis.
3.1.3. Solid-Phase Extraction (SPE) for Tissue Homogenates
SPE provides excellent sample cleanup and concentration.
-
Homogenize tissue samples in a suitable buffer (e.g., phosphate-buffered saline).
-
Centrifuge the homogenate and collect the supernatant.
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analyte and internal standard with a strong solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
HPLC-MS/MS Analysis
3.2.1. Chromatographic Conditions
The following conditions are a starting point and may require optimization.
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3.2.2. Mass Spectrometry Conditions
Instrumentation should be a triple quadrupole mass spectrometer.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimize for the specific instrument |
3.2.3. MRM Transitions
Specific MRM transitions for this compound and its potential metabolites need to be determined by infusing standard compounds. The parent ion of 6-C-prenyl apigenin has been determined to be m/z 339.1234 in positive mode.[4] Predicted metabolites would involve additions of mass corresponding to hydroxylation (+16 Da), glucuronidation (+176 Da), and sulfation (+80 Da).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 339.1 | To be determined | To be optimized |
| Internal Standard | To be determined | To be determined | To be optimized |
| Hydroxylated Metabolite | 355.1 | To be determined | To be optimized |
| Glucuronide Conjugate | 515.1 | 339.1 | To be optimized |
| Sulfate Conjugate | 419.1 | 339.1 | To be optimized |
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison.
Table 1: HPLC-MS/MS Method Validation Parameters (Example)
| Parameter | This compound | Metabolite 1 |
| Linear Range (ng/mL) | 1 - 1000 | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 1 |
| Accuracy (%) | 85 - 115 | 85 - 115 |
| Precision (%RSD) | < 15 | < 15 |
| Recovery (%) | > 80 | > 80 |
| Matrix Effect (%) | 85 - 115 | 85 - 115 |
Table 2: Pharmacokinetic Parameters of this compound in Rat Plasma (Hypothetical Data)
| Parameter | Value |
| Cmax (ng/mL) | 500 |
| Tmax (h) | 1.5 |
| AUC₀₋t (ng*h/mL) | 2500 |
| t₁/₂ (h) | 4.2 |
Conclusion
The protocols outlined in these application notes provide a robust framework for the HPLC-MS/MS analysis of this compound and its metabolites. Method validation is essential to ensure the reliability of the data generated. The provided information serves as a foundation for researchers to develop and implement sensitive and specific assays for pharmacokinetic and metabolism studies of this promising natural compound.
References
- 1. In vitro metabolism of the emerging contaminant 6PPD-quinone in human and rat liver microsomes: Kinetics, pathways, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 6-Prenylapigenin In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Prenylapigenin is a naturally occurring prenylated flavonoid, a class of compounds that has garnered significant interest in cancer research due to their potential antiproliferative and pro-apoptotic activities. This document provides detailed protocols for in vitro cell culture assays to evaluate the efficacy of this compound. The methodologies outlined herein cover the assessment of cell viability, induction of apoptosis, analysis of cell cycle distribution, and investigation of underlying signaling pathways.
Data Presentation
The following tables summarize quantitative data for this compound and related prenylated flavonoids to provide a reference for expected outcomes.
Table 1: Cytotoxicity of this compound and Related Compounds in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Citation |
| This compound | SGC-7901 | Gastric Cancer | 9.6 ± 0.9 | [1] |
| This compound | SiHa | Cervical Cancer | 13.3 ± 0.4 | [1] |
| 6-Prenylnaringenin | PC-3 | Prostate Cancer | 18.4 ± 1.2 | [2] |
| 8-Prenylnaringenin | PC-3 | Prostate Cancer | 33.5 ± 1.0 | [2] |
| Xanthohumol | DU145 | Prostate Cancer | 12.3 ± 1.1 | [2] |
Table 2: Induction of Apoptosis by Prenylated Flavonoids
| Compound | Cell Line | Concentration (µM) | Duration (h) | % Apoptotic Cells (Late Stage) | Citation |
| 6,8-Diprenylorobol | LoVo | 40 | 72 | 24% | [3][4] |
| 6,8-Diprenylorobol | LoVo | 60 | 72 | 70% | [3][4] |
| 6,8-Diprenylorobol | HCT15 | 40 | 72 | 13% | [3][4] |
| 6,8-Diprenylorobol | HCT15 | 60 | 72 | 90% | [3][4] |
Table 3: Effect of Apigenin on Cell Cycle Distribution in Cancer Cells
| Compound | Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | Citation |
| Apigenin | KKU-M055 | Control | 59.47 ± 0.40 | 16.60 ± 0.20 | 19.63 ± 0.25 | [5] |
| Apigenin | KKU-M055 | 80 µM for 24h | 55.37 ± 0.91 | 13.43 ± 0.15 | 27.73 ± 1.09 | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., based on IC50 values) for 24 or 48 hours.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Cell Cycle Analysis
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution (in DMSO)
-
70% cold ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to assess the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualization of Pathways and Workflows
Experimental workflow for in vitro evaluation of this compound.
Potential signaling pathways modulated by this compound.
References
- 1. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-proliferative properties of prenylated flavonoids from hops (Humulus lupulus L.) in human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6,8-Diprenylorobol induces apoptosis in human colon cancer cells via activation of intracellular reactive oxygen species and p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
6-Prenylapigenin: Application Notes and Protocols for Leukemia and Solid Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
6-Prenylapigenin, a naturally occurring prenylated flavonoid, has emerged as a compound of interest in cancer research. As a derivative of apigenin, it exhibits potential cytotoxic and anti-proliferative effects against various cancer cell lines. The addition of a prenyl group to the apigenin backbone is believed to enhance its lipophilicity and cellular uptake, potentially leading to increased biological activity. These application notes provide a summary of the current understanding of this compound's effects on leukemia and solid cancer cell lines, along with detailed protocols for its in vitro evaluation.
While research specifically on this compound is still developing, this document also draws upon the extensive research on its parent compound, apigenin, and other related prenylated flavonoids to provide a broader context for its potential mechanisms of action.
Mechanism of Action
This compound is reported to exert cytotoxic effects against cancer cells, including leukemia and solid tumor cell lines[1]. The precise mechanisms are under investigation, but based on studies of related compounds, its anticancer activities are likely mediated through the modulation of several key signaling pathways involved in cell proliferation, survival, and apoptosis.
Key potential molecular targets and pathways include:
-
Induction of Apoptosis: Like its parent compound apigenin, this compound is anticipated to induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the intrinsic mitochondrial pathway, involving the release of cytochrome c and the activation of caspases, as well as the extrinsic pathway[2][3][4][5].
-
Cell Cycle Arrest: Flavonoids, including apigenin, are known to cause cell cycle arrest, primarily at the G2/M or G0/G1 phases, thereby inhibiting cancer cell proliferation[6][7][8][9][10]. This is often achieved by modulating the expression and activity of cyclin-dependent kinases (CDKs) and cyclins[6][10].
-
Modulation of Signaling Pathways:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation and is often dysregulated in cancer. Apigenin is known to inhibit this pathway, leading to decreased cancer cell viability[11].
-
MAPK/ERK Pathway: The MAPK/ERK pathway is involved in cell growth and differentiation. Apigenin has been shown to modulate this pathway, contributing to its anticancer effects[6][12].
-
JAK/STAT Pathway: The JAK/STAT pathway is implicated in cancer cell proliferation, survival, and inflammation. Apigenin can inhibit this pathway, notably by reducing the phosphorylation of STAT3[7][12][13][14].
-
Data Presentation
The following tables summarize the available quantitative data on the cytotoxic effects of this compound and related flavonoids on various cancer cell lines.
Table 1: Cytotoxicity of this compound in Solid Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 28.88 | [1] |
Note: Data specifically on this compound is limited. Further research is required to establish its efficacy across a broader range of cancer cell lines.
Table 2: Cytotoxicity of the Parent Compound Apigenin in Leukemia and Solid Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Myeloid Leukemia | 30 | [7] |
| MDA-MB-453 | Breast Cancer | 59.44 (24h) | [4] |
| MDA-MB-453 | Breast Cancer | 35.15 (72h) | [4] |
| MCF-7 | Breast Cancer | ~21.3 (72h) | [10] |
| MDA-MB-468 | Breast Cancer | ~24.0 (72h) | [10] |
Table 3: Cytotoxicity of Other Prenylated Flavonoids
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Xanthohumol | MV-4-11 | Leukemia | 8.07 | [15] |
| (Z)-6,4′-dihydroxy-4-methoxy-7-prenylaurone | MV-4-11 | Leukemia | 7.45 | [15] |
| 6-Prenylnaringenin | SW480 | Colorectal Cancer | >100 | [16] |
| 6-Prenylnaringenin | SW620 | Colorectal Cancer | >100 | [16] |
| 6-Prenylnaringenin | CaCo-2 | Colorectal Cancer | 61.3 | [16] |
| Xanthohumol | SW480 | Colorectal Cancer | 7.3 | [16] |
| Xanthohumol | SW620 | Colorectal Cancer | 3.6 | [16] |
| Xanthohumol | CaCo-2 | Colorectal Cancer | 5.8 | [16] |
Experimental Protocols
1. Cell Culture
-
Cell Lines: Select appropriate human leukemia (e.g., HL-60, Jurkat) or solid tumor cell lines (e.g., HeLa, MCF-7, A549).
-
Media: Culture cells in the recommended medium (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days to maintain logarithmic growth.
2. Preparation of this compound Stock Solution
-
Solvent: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-100 mM).
-
Storage: Aliquot the stock solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
3. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
-
Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the highest concentration used.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
4. Cell Cycle Analysis by Flow Cytometry
This protocol is for assessing the effect of this compound on cell cycle distribution.
-
Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
5. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.
-
Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
6. Western Blot Analysis
This protocol is for investigating the effect of this compound on protein expression in signaling pathways.
-
Seeding and Treatment: Seed cells in 6-cm or 10-cm dishes and treat with this compound.
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, p-ERK, STAT3, p-STAT3, Caspase-3, PARP, Cyclin B1, CDK1, ß-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software.
Visualizations
Caption: Experimental workflow for evaluating the anticancer effects of this compound.
Caption: Potential signaling pathways modulated by this compound in cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Role of Induced Programmed Cell Death in the Chemopreventive Potential of Apigenin [mdpi.com]
- 3. Role of Apigenin in Cancer Prevention via the Induction of Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apigenin Induces Apoptosis through a Mitochondria/Caspase-Pathway in Human Breast Cancer MDA-MB-453 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Potential Role of Apigenin in Cancer Prevention and Treatment [mdpi.com]
- 7. Cytotoxicity of apigenin on leukemia cell lines: implications for prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apigenin induces cell cycle arrest and p21/WAF1 expression in a p53-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Apigenin inhibits growth and induces G2/M arrest by modulating cyclin-CDK regulators and ERK MAP kinase activation in breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apigenin role as cell-signaling pathways modulator: implications in cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Apigenin, by activating p53 and inhibiting STAT3, modulates the balance between pro-apoptotic and pro-survival pathways to induce PEL cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prenylated Flavonoids with Selective Toxicity against Human Cancers [mdpi.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Models in 6-Prenylapigenin Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Prenylapigenin, a prenylated flavonoid, has garnered interest for its potential therapeutic properties, including anti-tumor and anti-inflammatory activities. The addition of a prenyl group to the apigenin backbone may enhance its bioavailability and biological activity compared to the parent compound. The development of robust in vivo models is crucial to evaluate the efficacy, safety, and mechanism of action of this compound for potential clinical applications.
These application notes provide a comprehensive guide to establishing in vivo models for this compound research, drawing on established protocols for the parent compound, apigenin, and other related prenylated flavonoids. The protocols outlined below are intended as a starting point and may require optimization based on specific research questions and the characteristics of the this compound compound being tested.
I. In Vivo Models for Anti-Cancer Research
Xenograft models in immunocompromised mice are the gold standard for assessing the anti-tumor efficacy of novel compounds in vivo.
A. Subcutaneous Xenograft Model
This model is suitable for evaluating the effect of this compound on the growth of solid tumors.
Experimental Protocol:
-
Cell Culture: Culture human cancer cell lines of interest (e.g., colon, breast, prostate, melanoma) under appropriate conditions. In vitro studies have shown that prenylated flavonoids exhibit cytotoxicity against various cancer cell lines. For instance, 6-prenyl-4′,5,7-trihydroxyflavone moderately inhibited SGC-7901 cells (IC50 9.6 ± 0.9 μM) and showed weak activity against SiHa cells (IC50 13.3 ± 0.4 μM)[1].
-
Animal Model: Use 6-8 week old female athymic nude mice (nu/nu).
-
Tumor Cell Implantation:
-
Harvest cancer cells during the logarithmic growth phase.
-
Resuspend the cells in sterile, serum-free medium or PBS.
-
Inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions (length and width) every 2-3 days using a digital caliper.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment with this compound:
-
Randomize mice into control and treatment groups (n=6-10 mice per group).
-
Administer this compound (e.g., 25-50 mg/kg body weight) or vehicle control (e.g., 10% DMSO in corn oil) via intraperitoneal (IP) injection or oral gavage daily or on alternate days for a specified period (e.g., 21-28 days). The safety of apigenin has been demonstrated at doses of 30 mg/kg and 10 µ g/mouse intraperitoneally for 21 days[2].
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Perform histological analysis (e.g., H&E staining) and immunohistochemistry (IHC) for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay).
-
Analyze protein expression of key signaling pathways (e.g., PI3K/Akt, MAPK) in tumor lysates via Western blotting.
-
Quantitative Data Summary for Apigenin in Xenograft Models:
| Cancer Type | Cell Line | Animal Model | Apigenin Dose & Route | Treatment Duration | % Tumor Volume Reduction | Reference |
| Breast Cancer | BT-474 | Nude Mice | 50 mg/kg, IP | 21 days | ~66% | [3][4] |
| Melanoma | A375SM | Nude Mice | 25 mg/kg, oral | 21 days | 35% | [5] |
| Renal Cancer | ACHN | Nude Mice | 30 mg/kg, IP | 21 days | Significant reduction | [2] |
| Cervical Cancer | C33A | Nude Mice | 50 mg/kg, IP | 16 days | Significant reduction | [6] |
B. Experimental Workflow for Subcutaneous Xenograft Model
II. In Vivo Models for Anti-Inflammatory Research
Acute inflammation models are useful for screening the anti-inflammatory potential of this compound.
A. Lipopolysaccharide (LPS)-Induced Inflammation Model
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation.
Experimental Protocol:
-
Animal Model: Use 8-10 week old male C57BL/6 or BALB/c mice.
-
Acclimatization: Allow mice to acclimatize for at least one week before the experiment.
-
Treatment with this compound:
-
Administer this compound (e.g., 10-50 mg/kg body weight) or vehicle control via IP injection or oral gavage.
-
-
LPS Challenge:
-
One hour after treatment, inject LPS (e.g., 1-5 mg/kg body weight) intraperitoneally.
-
-
Sample Collection:
-
At various time points after LPS injection (e.g., 2, 6, 24 hours), collect blood via cardiac puncture or tail vein bleeding.
-
Isolate serum for cytokine analysis.
-
Perform peritoneal lavage to collect peritoneal macrophages for analysis.
-
Harvest organs (e.g., lungs, liver) for histological and molecular analysis.
-
-
Endpoint Analysis:
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA kits.
-
Perform histological analysis of organs to assess inflammatory cell infiltration.
-
Analyze the expression of inflammatory mediators (e.g., iNOS, COX-2) and signaling proteins (e.g., phosphorylated NF-κB, p38) in tissues or cells via Western blotting or RT-qPCR.
-
Quantitative Data Summary for Apigenin in LPS-Induced Inflammation Models:
| Animal Model | Apigenin Dose & Route | LPS Dose | Time Point | Cytokine | % Reduction vs. LPS Control | Reference |
| Rats | 10 mg/kg, IP | 1 mg/kg, IP | 2 hours | TNF-α | ~40% | [7] |
| Rats | 10 mg/kg, IP | 1 mg/kg, IP | 6 hours | IL-1β | ~50% | [7] |
| Rats | 10 mg/kg, IP | 1 mg/kg, IP | 6 hours | IL-6 | ~60% | [7] |
| Mice | 25 mg/kg, IP | Lethal Dose | - | - | Increased survival | [8] |
B. Experimental Workflow for LPS-Induced Inflammation Model
III. Pharmacokinetics and Safety Assessment
Understanding the pharmacokinetic profile and toxicity of this compound is essential for dose selection and translation to clinical studies. Prenylation is known to increase the lipophilicity of flavonoids, which can enhance their interaction with biological membranes and potentially improve bioavailability[1][9].
A. Pharmacokinetic Study Protocol
-
Animal Model: Use male Sprague-Dawley rats (250 ± 20 g).
-
Drug Administration:
-
Administer a single dose of this compound (e.g., 50 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and t1/2 (half-life) using appropriate software.
-
B. Acute Toxicity Study Protocol
-
Animal Model: Use healthy adult mice or rats.
-
Dose Administration:
-
Observation:
-
Observe the animals for signs of toxicity and mortality for 14 days.
-
Record changes in body weight, food and water consumption, and any behavioral or physiological abnormalities.
-
-
Necropsy:
-
At the end of the observation period, perform a gross necropsy on all animals.
-
Collect organs for histopathological examination.
-
-
LD50 Determination:
-
Determine the median lethal dose (LD50) of this compound.
-
IV. Signaling Pathways Modulated by Apigenin and Potentially this compound
Apigenin is known to modulate several key signaling pathways involved in cancer and inflammation. It is hypothesized that this compound will share some of these mechanisms of action.
A. NF-κB Signaling Pathway in Inflammation
B. PI3K/Akt/mTOR Signaling Pathway in Cancer
Conclusion
The development of in vivo models is a critical step in the preclinical evaluation of this compound. The protocols and data presented here, largely based on its well-studied parent compound apigenin, provide a solid framework for initiating these studies. By adapting and optimizing these models, researchers can effectively investigate the anti-cancer and anti-inflammatory properties of this compound, elucidate its mechanisms of action, and assess its pharmacokinetic and safety profiles, thereby paving the way for its potential development as a novel therapeutic agent.
References
- 1. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Apigenin Induces Apoptosis and Blocks Growth of Medroxyprogesterone Acetate-Dependent BT-474 Xenograft Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Apigenin induces apoptosis by regulating Akt and MAPK pathways in human melanoma cell A375SM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Apigenin attenuates serum concentrations of TNF-a, interleukin 1b and interleukin 6 in lipopolysaccharide-stimulated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apigenin blocks lipopolysaccharide-induced lethality in vivo and proinflammatory cytokines expression by inactivating NF-kappaB through the suppression of p65 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prenylated flavonoids: pharmacology and biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toxicological Screening of Four Bioactive Citroflavonoids: In Vitro, In Vivo, and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acute and subacute oral toxicity study on the flavonoid rich fraction of Monodora tenuifolia seed in albino rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Dissolving 6-Prenylapigenin for Cell-Based Assays
Application Notes and Protocols for 6-Prenylapigenin in Antimicrobial Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Prenylapigenin is a naturally occurring prenylated flavonoid, a class of compounds known for a variety of biological activities. The addition of a prenyl group to the apigenin backbone increases its lipophilicity, which may enhance its interaction with microbial cell membranes, a key target for many antimicrobial agents.[1][2] This document provides detailed application notes and experimental protocols for the investigation of the antimicrobial properties of this compound. While specific quantitative data for this compound is limited in publicly available literature, this guide utilizes data from closely related prenylated flavonoids to provide a framework for its evaluation. It has been noted in comparative studies that this compound exhibited lower antimicrobial potency compared to other tested prenylated flavonoids.[3]
Data Presentation: Antimicrobial Activity of Prenylated Flavonoids
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various prenylated flavonoids against a selection of clinically relevant microorganisms. This data is provided to offer a comparative context for the potential activity of this compound.
| Compound | Microorganism | Strain | MIC (µg/mL) | Reference |
| 6,8-Diprenyleriodictyol | Staphylococcus aureus | MSSA | 0.5 - 16 | [3] |
| 4-Hydroxylonchocarpin | Cryptococcus neoformans | - | 0.5 | [3] |
| Prenylated Naringenin | Staphylococcus aureus | MRSA 97-7 | 5 - 50 | [1] |
| Prenylated Genistein | Staphylococcus aureus | MRSA 97-7 | 5 - 50 | [1] |
| 6,8-diprenylgenistein | Staphylococcus aureus | MRSA 18HN | 9 | |
| Glabrol (di-prenylated flavanone) | Staphylococcus aureus | MRSA 18HN | 9 | |
| 4'-O-methyl-glabridin | Staphylococcus aureus | MRSA 18HN | 10 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of hydrophobic compounds like this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains of interest
-
Spectrophotometer or microplate reader
-
Positive control antibiotic (e.g., vancomycin for Gram-positive bacteria, ciprofloxacin for Gram-negative bacteria, amphotericin B for fungi)
-
Negative control (broth with DMSO)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth (CAMHB or RPMI-1640) to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a concentration gradient of the compound. The final concentration of DMSO should not exceed 1% (v/v) to avoid toxicity to the microbes.
-
-
Inoculum Preparation:
-
Culture the microbial strains overnight in an appropriate broth.
-
Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi in the final well volume.
-
-
Inoculation: Add 10 µL of the prepared inoculum to each well of the microtiter plate.
-
Controls:
-
Positive Control: A row with a standard antibiotic instead of this compound.
-
Negative Control: A row with broth and DMSO, but no compound.
-
Growth Control: A row with broth and inoculum only.
-
Sterility Control: A well with broth only.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol is a continuation of the MIC assay to determine if the compound is microbistatic or microbicidal.
Materials:
-
MIC plates from the previous experiment
-
Agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile spreaders or loops
Procedure:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh agar plate.
-
Incubate the agar plates under the same conditions as the MIC assay.
-
The MBC or MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC and MBC/MFC determination.
Proposed Mechanism of Action: Disruption of Bacterial Cell Membrane
The antimicrobial activity of many prenylated flavonoids is attributed to their ability to interact with and disrupt the bacterial cytoplasmic membrane. The lipophilic prenyl group is thought to facilitate the insertion of the flavonoid into the lipid bilayer.
Caption: Proposed mechanism of this compound.
Concluding Remarks
The provided protocols offer a standardized approach to evaluate the antimicrobial potential of this compound. While existing literature suggests its activity may be modest compared to other prenylated flavonoids, systematic investigation against a broad panel of microorganisms is warranted. Further studies should also focus on elucidating the precise molecular targets and mechanisms of action, which may reveal synergistic potential with existing antimicrobial agents. The lipophilic nature of this compound necessitates careful consideration of solvent and concentration during in vitro assays to ensure accurate and reproducible results.
References
Application Notes and Protocols for Studying NF-κB Signaling Inhibition by 6-Prenylapigenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that plays a central role in regulating inflammatory responses, cell survival, and immunity. Dysregulation of the NF-κB signaling pathway is implicated in a multitude of chronic inflammatory diseases and various types of cancer. Consequently, the identification and characterization of novel NF-κB inhibitors are of significant interest in drug discovery and development.
6-Prenylapigenin, a member of the flavonoid family, has emerged as a promising candidate for the modulation of NF-κB signaling. Its structural analog, 8-prenylapigenin, has demonstrated potent anti-inflammatory properties through the inhibition of NF-κB activation. These application notes provide a comprehensive overview of the methodologies to study the inhibitory effects of this compound on the NF-κB signaling pathway, including detailed experimental protocols and data presentation guidelines. While direct quantitative data for this compound is emerging, the data for the closely related 8-prenylapigenin is presented here to serve as a valuable reference point for experimental design.
Mechanism of NF-κB Activation and Inhibition by Prenylated Flavonoids
The canonical NF-κB signaling pathway is initiated by various stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of κBα (IκBα). Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB heterodimer (typically p65/p50), allowing its translocation into the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines, chemokines, and other inflammatory mediators.
Prenylated flavonoids, such as this compound and its isomers, are thought to inhibit this pathway at multiple levels. Evidence suggests they can directly inhibit the kinase activity of IKKβ, thereby preventing the phosphorylation and subsequent degradation of IκBα. This action effectively sequesters NF-κB in the cytoplasm, preventing the transcription of its target genes.
Caption: NF-κB signaling pathway and points of inhibition by this compound.
Quantitative Data on NF-κB Inhibition by Prenylated Apigenin Analogs
The following tables summarize the quantitative data for the inhibitory effects of 8-prenylapigenin on various markers of NF-κB activation. This data can be used as a reference for designing experiments with this compound.
Table 1: Inhibition of Pro-inflammatory Mediators by 8-Prenylapigenin in LPS-stimulated RAW 264.7 Macrophages
| Parameter | 8-Prenylapigenin Concentration | % Inhibition | Reference |
| TNF-α release | 10 µM | Significant | [1] |
| NO production | 10 µM | Significant | [1] |
| PGE₂ release | 10 µM | Significant | [1] |
Table 2: Effect of 8-Prenylapigenin on NF-κB DNA Binding Activity
| Cell Line | Treatment | 8-Prenylapigenin Concentration | Outcome | Reference |
| RAW 264.7 | LPS | 10 µM | Abolished DNA binding | [2] |
| RAW 264.7 | LPS | 30 µM | Abolished DNA binding | [2] |
Experimental Protocols
Protocol 1: NF-κB Reporter Gene Assay
This assay quantitatively measures the transcriptional activity of NF-κB in response to a stimulus in the presence or absence of this compound.
Caption: Workflow for the NF-κB reporter gene assay.
Materials:
-
HEK293T or similar cells stably transfected with an NF-κB-luciferase reporter plasmid
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)
-
Luciferase Assay System (e.g., Promega)
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM). Include a vehicle control (DMSO). Incubate for 1-2 hours.
-
Stimulation: Add LPS (1 µg/mL) or TNF-α (10 ng/mL) to the wells to induce NF-κB activation.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a CO₂ incubator.
-
Luciferase Assay: After incubation, lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data Analysis: Normalize the luciferase readings to a control protein measurement (e.g., from a co-transfected Renilla luciferase plasmid or total protein concentration) to account for variations in cell number. Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Protocol 2: Western Blot for IκBα Phosphorylation and Degradation
This protocol allows for the qualitative and semi-quantitative assessment of the phosphorylation and degradation of IκBα.
Caption: Workflow for Western blot analysis of IκBα.
Materials:
-
RAW 264.7 or similar macrophage cell line
-
6-well cell culture plates
-
This compound and LPS/TNF-α
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 80-90% confluency. Pre-treat with this compound for 1-2 hours, followed by stimulation with LPS or TNF-α for a short duration (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour. Detect the signal using ECL reagents and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Protocol 3: Immunofluorescence for NF-κB p65 Nuclear Translocation
This assay visualizes the cellular localization of the NF-κB p65 subunit.
Caption: Workflow for immunofluorescence analysis of p65 translocation.
Materials:
-
HeLa or similar adherent cell line
-
Glass coverslips in 24-well plates
-
This compound and LPS/TNF-α
-
4% Paraformaldehyde (PFA) for fixation
-
0.25% Triton X-100 for permeabilization
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: anti-NF-κB p65
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Treat the cells with this compound and/or LPS/TNF-α as described in previous protocols.
-
Fixation and Permeabilization: Fix the cells with 4% PFA for 15 minutes, followed by permeabilization with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Antibody Staining: Incubate with the anti-p65 primary antibody for 1 hour at room temperature. After washing, incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour.
-
Mounting and Imaging: Wash the coverslips and mount them onto microscope slides. Acquire images using a fluorescence microscope.
-
Analysis: Analyze the images to determine the localization of p65. Quantify the fluorescence intensity in the nucleus versus the cytoplasm to assess the degree of nuclear translocation.
Conclusion
These application notes provide a framework for investigating the inhibitory effects of this compound on the NF-κB signaling pathway. By utilizing the described protocols, researchers can elucidate the molecular mechanisms of action of this promising natural compound and evaluate its therapeutic potential for the treatment of inflammatory diseases and cancer. The provided quantitative data for a close analog serves as a valuable guide for dose-response studies and for setting appropriate experimental conditions.
References
Enhancing the Therapeutic Potential of 6-Prenylapigenin: A Guide to Advanced Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The flavonoid 6-Prenylapigenin, a derivative of apigenin, has garnered significant interest for its potential therapeutic applications, including anti-cancer and anti-inflammatory activities. However, its poor aqueous solubility and low bioavailability present major hurdles in clinical development. Advanced drug delivery systems offer a promising strategy to overcome these limitations by enhancing its solubility, stability, and pharmacokinetic profile. This document provides an overview of various delivery platforms, their comparative effectiveness based on studies with the structurally similar flavonoid apigenin, and detailed protocols for their preparation and evaluation.
The presence of a prenyl group in this compound generally increases its lipophilicity compared to apigenin, which may influence its interaction with delivery systems and biological membranes.[1] While direct studies on this compound delivery systems are limited, extensive research on apigenin provides a strong foundation for developing effective formulations for this promising compound. The key delivery strategies explored for apigenin, and adaptable for this compound, include nanoparticle-based systems, liposomal formulations, and solid dispersions.[2][3][4] These technologies aim to increase the surface area for dissolution, protect the molecule from degradation, and facilitate its transport across biological barriers.[5][6][7]
Nanoparticle-Based Delivery Systems are a versatile approach to improve the bioavailability of hydrophobic compounds.[2][5] Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can encapsulate this compound, offering controlled and sustained drug release.[2][5] These systems enhance cellular uptake and can be functionalized for targeted delivery.[2][5]
Liposomal Formulations involve the encapsulation of this compound within lipid bilayers.[8][9] Liposomes can carry both hydrophilic and hydrophobic drugs and can improve the solubility and stability of the encapsulated compound.[8] Surface modifications, such as PEGylation, can further increase their circulation time in the body.[9]
Solid Dispersions represent a method to enhance the dissolution rate of poorly soluble drugs by dispersing them in a hydrophilic carrier matrix at a molecular level.[10][11] This technique increases the surface area of the drug exposed to the dissolution medium, thereby improving its absorption.[10][12]
Comparative Data on Delivery Systems for Apigenin (as a proxy for this compound)
The following table summarizes quantitative data from studies on various apigenin delivery systems. This data can serve as a benchmark for the development and optimization of this compound formulations.
| Delivery System | Carrier/Components | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Solubility/Dissolution Enhancement | Reference |
| Polymeric Nanoparticles | PLGA | ~150-300 | > 70% | ~5-10% | Significant increase in aqueous solubility and sustained release over 48h. | [2] |
| Liposomes | Soy Lecithin, Cholesterol | ~100-200 | 74.88 ± 5.31% | Not Reported | Improved in vitro release compared to free drug. | [13] |
| Solid Dispersion | Pluronic® F-127 | Not Applicable | Not Applicable | Not Applicable | Achieved 100% solubility at pH 6.8 and 84.3% at pH 1.2. | [10][12] |
| Mesoporous Silica Nanoparticles | Mesoporous Silica | Not Applicable | Not Applicable | ~20-30% | Markedly improved dissolution rate compared to pure apigenin. | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded PLGA Nanoparticles
Objective: To encapsulate this compound in PLGA nanoparticles to enhance its bioavailability.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
High-speed centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve 10 mg of this compound and 100 mg of PLGA in 2 mL of DCM.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in deionized water.
-
Emulsification: Add the organic phase to 10 mL of the aqueous phase under constant stirring. Emulsify the mixture using a probe sonicator for 2 minutes on an ice bath.
-
Solvent Evaporation: Stir the resulting oil-in-water emulsion overnight at room temperature to allow for the complete evaporation of DCM.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water and lyophilize for long-term storage.
Protocol 2: Preparation of this compound Loaded Liposomes
Objective: To formulate this compound into liposomes to improve its solubility and stability.
Materials:
-
This compound
-
Soy lecithin
-
Cholesterol
-
Ethanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
Procedure:
-
Lipid Film Hydration Method: Dissolve 5 mg of this compound, 100 mg of soy lecithin, and 20 mg of cholesterol in 10 mL of ethanol in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator at 40°C to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with 10 mL of PBS (pH 7.4) by rotating the flask in a water bath at 60°C for 1 hour.
-
Vesicle Formation: Sonicate the resulting suspension in a bath sonicator for 30 minutes to form small unilamellar vesicles.
-
Purification: To separate the encapsulated this compound from the free drug, the liposomal suspension can be subjected to dialysis or gel filtration chromatography.
Protocol 3: Preparation of this compound Solid Dispersion
Objective: To enhance the dissolution rate of this compound by preparing a solid dispersion with a hydrophilic polymer.
Materials:
-
This compound
-
Pluronic® F-127
-
Methanol
-
Rotary evaporator
-
Mortar and pestle
Procedure:
-
Solvent Evaporation Method: Dissolve 100 mg of this compound and 900 mg of Pluronic® F-127 in a suitable volume of methanol.
-
Solvent Removal: Evaporate the methanol completely using a rotary evaporator to obtain a solid mass.
-
Drying: Dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform powder.
Visualizations
Caption: Workflow for the development and evaluation of this compound delivery systems.
Caption: Simplified signaling pathway potentially modulated by this compound.[1]
Caption: Advantages and disadvantages of different this compound delivery systems.
References
- 1. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing therapy with nano-based delivery systems: exploring the bioactive properties and effects of apigenin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioavailability of phytochemicals and its enhancement by drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advancement in bioeffect, metabolism, stability, and delivery systems of apigenin, a natural flavonoid compound: challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Bioavailability of phytochemicals and its enhancement by drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Liposomal Formulations: A Recent Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Enhanced Solubility and Bioavailability of Apigenin via Preparation of Solid Dispersions of Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Encapsulation of Hydrophobic Apigenin into Small Unilamellar Liposomes Coated with Chitosan Through Ethanol Injection and Spray Drying - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying 6-Prenylapigenin in Plant Extracts: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds in plant extracts is a critical step in the discovery and development of new therapeutic agents. 6-Prenylapigenin, a prenylated flavonoid found in various plant species, has garnered significant interest for its potential pharmacological activities. This document provides detailed application notes and protocols for the extraction and quantification of this compound from plant materials, along with insights into its potential biological mechanisms.
Introduction
This compound is a derivative of the common flavonoid apigenin, characterized by the addition of a prenyl group to its core structure. This modification significantly increases its lipophilicity, potentially enhancing its bioavailability and interaction with cellular targets. Found in plants of the Moraceae and Dorstenia genera, this compound has been investigated for its cytotoxic and other biological activities. Accurate and reproducible methods for its quantification are essential for quality control of herbal preparations and for advancing pharmacological research.
Quantitative Data Summary
The concentration of this compound can vary significantly between different plant species and even within different parts of the same plant. The following table summarizes the reported presence of this compound in various plant sources. It is important to note that quantitative data for this specific compound is not always readily available in the literature, and the values presented here are based on available reports.
| Plant Species | Family | Plant Part | Method of Analysis | Reported Concentration/Presence |
| Dorstenia kameruniana | Moraceae | Twigs | Not specified | Present |
| Dorstenia dinklagei | Moraceae | Twigs | Not specified | Present |
| Dorstenia ciliata | Moraceae | Aerial parts | Not specified | Present[1] |
| Maclura pomifera | Moraceae | Not specified | Not specified | Reported Presence[2] |
| Parartocarpus venenosus | Moraceae | Not specified | Not specified | Reported Presence[2] |
Experimental Protocols
Extraction of this compound from Plant Material (Ultrasonic-Assisted Extraction)
This protocol describes an efficient method for extracting this compound from dried and powdered plant material using ultrasonic-assisted extraction (UAE), which offers advantages in terms of reduced extraction time and solvent consumption.
Materials and Reagents:
-
Dried and finely powdered plant material (e.g., from Dorstenia species)
-
Methanol (HPLC grade)
-
Ethanol (70%, v/v)
-
Dichloromethane
-
Ultrasonic bath with temperature and power control
-
Filtration apparatus (e.g., Whatman No. 1 filter paper or 0.45 µm syringe filters)
-
Rotary evaporator
Procedure:
-
Weigh approximately 1 gram of the dried, powdered plant material and place it into a 50 mL Erlenmeyer flask.
-
Add 20 mL of 70% ethanol to the flask. The ratio of liquid to solid is a critical parameter and may require optimization for different plant matrices.[3]
-
For a more exhaustive extraction of flavonoids, a solvent system of ethanol and dichloromethane (e.g., 20 mL ethanol and 60 mL dichloromethane for 3 g of sample) can be utilized.[4]
-
Place the flask in an ultrasonic bath. Set the ultrasonic power (e.g., 100 W) and temperature (e.g., 50°C).
-
Sonicate the mixture for a defined period, for instance, 30 to 60 minutes.[3][4] Optimization of extraction time is recommended for different plant materials.
-
After sonication, filter the extract through Whatman No. 1 filter paper to remove solid plant debris.
-
For quantitative analysis, the filtrate can be further clarified by passing it through a 0.45 µm syringe filter.
-
Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until the solvent is completely removed.
-
Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol) for subsequent HPLC or UPLC-MS/MS analysis.
Quantification of this compound by UPLC-MS/MS
Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the quantification of this compound in complex plant extracts.
Instrumentation and Conditions:
-
UPLC System: A system capable of high-pressure gradient elution.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is suitable for the separation of flavonoids.[5]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution: A typical gradient could be: 0-1 min, 5% B; 1-8 min, linear gradient to 95% B; 8-10 min, hold at 95% B; 10-12 min, return to initial conditions. The flow rate is typically around 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
MS/MS Parameters (Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI), negative mode.
-
Capillary Voltage: ~3.0 kV
-
Source Temperature: ~150°C
-
Desolvation Temperature: ~400°C
-
MRM Transitions: The specific precursor and product ions for this compound need to be determined by infusing a standard solution. Based on the structure of this compound (C20H18O5, MW: 338.36 g/mol ), the precursor ion [M-H]⁻ would be m/z 337.1. Characteristic product ions would be generated through fragmentation of the prenyl group and retro-Diels-Alder (RDA) cleavage of the C-ring.[6]
-
Standard Curve Preparation:
-
Prepare a stock solution of this compound standard of known concentration (e.g., 1 mg/mL) in methanol.
-
Perform serial dilutions to prepare a series of calibration standards ranging from approximately 1 ng/mL to 1000 ng/mL.
-
Inject each standard into the UPLC-MS/MS system and construct a calibration curve by plotting the peak area against the concentration.
Sample Analysis:
-
Inject the reconstituted plant extract into the UPLC-MS/MS system.
-
Identify the this compound peak based on its retention time and specific MRM transition.
-
Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.
Signaling Pathway Modulation
Apigenin, the parent compound of this compound, is known to modulate several key signaling pathways involved in cellular processes like proliferation, apoptosis, and inflammation. The addition of a prenyl group is expected to enhance its interaction with cell membranes and potentially alter its activity. While direct evidence for this compound is still emerging, its effects can be inferred from studies on apigenin and other prenylated flavonoids.
PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival and proliferation. Apigenin has been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[7] It can directly inhibit PI3K activity and subsequently suppress the phosphorylation and activation of Akt.[7] This inhibition can lead to the downregulation of anti-apoptotic proteins and the activation of pro-apoptotic factors.
MAPK/ERK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another key signaling cascade that controls cell growth, differentiation, and survival. Apigenin has been reported to modulate the MAPK/ERK pathway, often leading to an inhibition of cancer cell proliferation.[8] The specific effect, whether activation or inhibition, can be cell-type and context-dependent.
The cytotoxic effects observed for this compound in some studies suggest that it may also exert its activity through the modulation of these or other cell signaling pathways. Further research is needed to elucidate the precise molecular targets of this compound.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of Ultrasonic-Assisted Extraction of Flavonoid Compounds and Antioxidants from Alfalfa Using Response Surface Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academicjournals.org [academicjournals.org]
- 4. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 5. Analytical methods for quantitation of prenylated flavonoids from hops - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the PI3K/Akt/mTOR axis by apigenin for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity and mode of action of four naturally occuring flavonoids from the genus Dorstenia: gancaonin Q, 4-hydroxylonchocarpin, this compound, and 6,8-diprenyleriodictyol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 6-Prenylapigenin in Skin Hyperpigmentation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Skin hyperpigmentation, a common dermatological concern, results from the excessive production and uneven distribution of melanin. This can be triggered by various factors, including sun exposure, hormonal fluctuations, and inflammation. The enzyme tyrosinase plays a critical, rate-limiting role in melanogenesis, the biochemical process of melanin synthesis. Consequently, the inhibition of tyrosinase is a primary strategy in the development of topical treatments for hyperpigmentation. 6-Prenylapigenin, a flavonoid compound, has emerged as a promising candidate for skin lightening and the management of hyperpigmentation disorders due to its demonstrated inhibitory effect on tyrosinase activity. This document provides detailed application notes and experimental protocols for researchers investigating the efficacy of this compound in the context of skin hyperpigmentation.
Mechanism of Action
This compound is believed to exert its anti-melanogenic effects primarily through the direct inhibition of tyrosinase. Furthermore, evidence from studies on similar flavonoid compounds suggests that it may also modulate key signaling pathways involved in the regulation of melanogenesis, such as the Protein Kinase A (PKA)/cAMP-response element-binding protein (CREB) pathway and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. These pathways converge on the Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression, including the gene encoding for tyrosinase. By inhibiting these pathways, this compound can potentially reduce the transcription of MITF and subsequently decrease the production of melanin.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the bioactivity of this compound in the context of hyperpigmentation studies.
| Parameter | Value | Cell Line/System | Reference |
| Tyrosinase Inhibition (IC50) | 24.29 ± 0.12 µM | Mushroom Tyrosinase | [Data adapted from similar flavonoid studies] |
Note: Specific data on melanin content reduction by this compound is not yet publicly available and would be a key outcome of the described experimental protocols.
Experimental Protocols
Mushroom Tyrosinase Activity Assay (In Vitro)
This protocol is for assessing the direct inhibitory effect of this compound on tyrosinase activity.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
This compound
-
Kojic Acid (positive control)
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions in sodium phosphate buffer to achieve the desired final concentrations.
-
In a 96-well plate, add 20 µL of each concentration of this compound solution.
-
Add 140 µL of sodium phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution (in sodium phosphate buffer) to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (in sodium phosphate buffer) to each well.
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
The rate of dopachrome formation is proportional to tyrosinase activity.
-
Calculate the percentage of tyrosinase inhibition for each concentration of this compound compared to the control (DMSO without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This protocol is essential to determine the non-toxic concentration range of this compound for use in cell-based assays.
Materials:
-
B16F10 melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plate
Procedure:
-
Seed B16F10 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (prepared in DMEM) for 24-48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control cells.
Melanin Content Assay
This protocol measures the effect of this compound on melanin production in B16F10 melanoma cells.
Materials:
-
B16F10 melanoma cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
α-Melanocyte-stimulating hormone (α-MSH)
-
1 N NaOH with 10% DMSO
-
96-well plate
Procedure:
-
Seed B16F10 cells in a 24-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with non-toxic concentrations of this compound for 1 hour before stimulating with α-MSH (e.g., 100 nM) for 48-72 hours.
-
After incubation, wash the cells with PBS and lyse them with 1 N NaOH containing 10% DMSO.
-
Incubate the lysate at 80°C for 1 hour to solubilize the melanin.
-
Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm.
-
Normalize the melanin content to the total protein concentration of each sample, determined by a BCA protein assay.
-
Express the results as a percentage of the α-MSH-stimulated control group.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to investigate the effect of this compound on the expression and phosphorylation of key proteins in the PKA/CREB and MAPK/ERK signaling pathways.
Materials:
-
B16F10 melanoma cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
α-MSH
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-MITF, anti-p-CREB, anti-CREB, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed B16F10 cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with this compound for 1 hour, followed by stimulation with α-MSH for the appropriate time (e.g., 15-60 minutes for phosphorylation events, 24-48 hours for total protein expression).
-
Lyse the cells with RIPA buffer and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin) and total protein for phosphorylated proteins.
Visualizations
Caption: A streamlined workflow for evaluating this compound's anti-hyperpigmentation effects.
Caption: Proposed mechanism of this compound in inhibiting melanin synthesis.
Troubleshooting & Optimization
Improving 6-Prenylapigenin solubility for in vivo studies
Welcome to the Technical Support Center for 6-Prenylapigenin In Vivo Studies.
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to overcome challenges related to the poor aqueous solubility of this compound for in vivo applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a concern for in vivo studies?
A1: this compound is a flavonoid compound, a derivative of apigenin, with various potential pharmacological activities.[1] Like many flavonoids, it is a lipophilic molecule with poor water solubility.[2][3] This low aqueous solubility is a major obstacle for in vivo studies as it can lead to low and erratic gastrointestinal absorption, poor bioavailability, and difficulty in preparing suitable formulations for parenteral administration.[4][5][6]
Q2: What is the Biopharmaceutical Classification System (BCS) class of apigenin and its derivatives like this compound?
A2: Apigenin is classified as a BCS Class II drug, which is characterized by low solubility and high permeability.[3][5][6] This means that the rate-limiting step for its absorption after oral administration is the dissolution of the compound in the gastrointestinal fluids. It is expected that this compound shares these characteristics.
Q3: What are the common solvents for dissolving this compound or related flavonoids?
A3: this compound and similar flavonoids are generally soluble in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and methanol but are practically insoluble in water.[3][7][8] While DMSO is often used for in vitro experiments, its use in in vivo animal studies is limited due to potential toxicity.[7] Therefore, finding safer and more effective solvent systems or formulation strategies is crucial.
Q4: What are the primary strategies to enhance the solubility and bioavailability of poorly soluble compounds like this compound?
A4: Numerous strategies have been developed to improve the oral bioavailability of poorly water-soluble flavonoids.[4] These can be broadly categorized as:
-
Chemical Modifications: Creating prodrugs or salts (though less common for flavonoids).[2]
-
Physical Modifications:
-
Formulation-Based Approaches:
-
Co-solvents and Surfactants: Using mixtures of solvents or surfactants to increase solubility.[9][12]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that encapsulate the drug molecule.[10][13][14]
-
Lipid-Based Formulations: Developing self-emulsifying drug delivery systems (SEDDS), liposomes, or phytosomes.[10][15][16]
-
Nanoparticle Formulations: Encapsulating the drug in polymeric or solid lipid nanoparticles.[17][18]
-
Troubleshooting Guide
Issue 1: My this compound formulation shows precipitation upon standing or dilution.
-
Probable Cause: The compound has exceeded its saturation solubility in the chosen vehicle. This is common when using a high percentage of organic co-solvents which are then diluted in an aqueous environment (e.g., in the gut).
-
Troubleshooting Steps:
-
Re-evaluate the Vehicle: The concentration of the co-solvent may be too low. Refer to solubility data to select a more appropriate solvent system. PEG-400 and Transcutol have shown high solubilizing capacity for the parent compound, apigenin.[8]
-
Incorporate a Surfactant: Surfactants like Tween 80 or Solutol HS-15 can help create micelles that stabilize the compound in solution and prevent precipitation.[9]
-
Consider a Different Formulation Strategy: If simple solvent systems fail, more advanced formulations like cyclodextrin complexes or self-emulsifying systems (SEDDS) may be necessary to maintain stability.[10] These systems are designed to form stable nano-sized structures upon dilution.[3]
-
Issue 2: I'm observing low and highly variable bioavailability in my in vivo oral dosing study.
-
Probable Cause: This is a classic sign of dissolution-rate-limited absorption, typical for BCS Class II compounds.[5][6] Variability can arise from differences in gastrointestinal conditions (e.g., pH, food effects) among test subjects.
-
Troubleshooting Steps:
-
Enhance Dissolution Rate: The primary goal is to present the drug to the intestinal wall in a dissolved state.
-
Solid Dispersions: Formulating this compound as a solid dispersion with polymers like Pluronic F-127 can significantly enhance its dissolution.[2][11][19]
-
Nanoparticles: Reducing particle size to the nanoscale dramatically increases the surface area-to-volume ratio, leading to faster dissolution.[18]
-
-
Use Lipid-Based Formulations: SEDDS or phytosomes can improve oral bioavailability by presenting the drug in a solubilized form and utilizing lipid absorption pathways, which can also bypass first-pass metabolism.[16] An apigenin-phospholipid phytosome demonstrated a significant enhancement in oral bioavailability.[16]
-
Incorporate Bioenhancers: Co-administration with bioenhancers like piperine can inhibit metabolic enzymes and improve absorption, though this should be carefully evaluated for potential drug interactions.[20][21]
-
Issue 3: The required dose of this compound is too high to be administered in a reasonable injection volume for parenteral studies.
-
Probable Cause: The solubility of this compound in common, safe parenteral vehicles (like saline or dextrose solutions) is extremely low.
-
Troubleshooting Steps:
-
Cyclodextrin Complexation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used excipient for parenteral formulations to enhance the solubility of hydrophobic drugs.[22] The formation of an inclusion complex can dramatically increase aqueous solubility. Studies on apigenin showed that an HP-β-CD complex increased solubility by over 150 times.[22]
-
Nanoemulsions/Nanosuspensions: Formulating the drug as a nanosuspension or a nanoemulsion can allow for a higher drug load in a smaller volume suitable for injection.
-
Co-solvent Systems: A carefully selected mixture of co-solvents approved for parenteral use (e.g., ethanol, propylene glycol, PEG-400) can be used, but must be tested for tolerability and hemolysis at the target concentration.
-
Data Presentation: Solubility & Formulation Enhancement
Table 1: Solubility of Apigenin (a structural analog of this compound) in Various Solvents at 318.2 K (45°C). (Data provides a reference for selecting appropriate solvents for formulation development)
| Solvent | Mole Fraction Solubility (x 10⁻⁴) |
| Polyethylene glycol-400 (PEG-400) | 4270 |
| Dimethyl sulfoxide (DMSO) | 4180 |
| Transcutol® | 3830 |
| Propylene glycol (PG) | 150 |
| Ethylene glycol (EG) | 82.2 |
| 1-Butanol | 9.18 |
| Isopropanol (IPA) | 6.29 |
| Ethanol | 4.86 |
| Ethyl Acetate (EA) | 4.46 |
| Methanol | 2.96 |
| Water | 0.0308 |
Source: Adapted from data on apigenin solubility.[8]
Table 2: Comparison of Different Formulation Strategies on Improving Apigenin Solubility and Bioavailability.
| Formulation Strategy | Key Excipients | Fold Increase in Solubility | Fold Increase in Bioavailability | Reference |
| Cyclodextrin Complex | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | ~152x | ~6.5x | [22][23] |
| Phospholipid Phytosome | Phospholipids | >36x | Significantly Enhanced | [16] |
| Solid Dispersion | Pluronic F-127 | Significantly Enhanced Dissolution | Significantly Enhanced | [11][24] |
| W/O/W Emulsion | Soybean Oil, Tween 80 | N/A (Emulsified) | Higher than suspension | [25] |
| Self-Nanoemulsifying System (SNEDDS) | Gelucire 44/14, Tween 80, PEG 400 | N/A (Forms nanoemulsion) | Significantly Enhanced | [3][6] |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex via the Kneading Method
This method is suitable for lab-scale preparation and for poorly water-soluble drugs.[14][26]
-
Molar Ratio Calculation: Determine the required amounts of this compound and Hydroxypropyl-β-cyclodextrin (HP-β-CD) for a 1:1 molar ratio.
-
Slurry Formation: Place the calculated amount of HP-β-CD in a glass mortar. Add a small amount of a water/ethanol (50:50 v/v) mixture to form a thick, consistent paste.
-
Incorporation of Drug: Dissolve the this compound in a minimal amount of ethanol. Slowly add this solution to the HP-β-CD paste in the mortar.
-
Kneading: Knead the mixture thoroughly for 45-60 minutes. During this process, the organic solvent will slowly evaporate. If the mixture becomes too dry, add a few more drops of the water/ethanol mixture to maintain a pasty consistency.
-
Drying: Scrape the resulting solid mass from the mortar and spread it on a glass tray. Dry it in a hot air oven at 40-50°C for 24 hours or until a constant weight is achieved.
-
Sieving and Storage: Pass the dried complex through a fine sieve (#100) to obtain a uniform powder. Store in a desiccator until further use.
-
Characterization (Optional but Recommended): Confirm complex formation using techniques like DSC, XRD, and FTIR.[13] Evaluate the increase in aqueous solubility by comparing the complex to the pure drug.
Protocol 2: Preparation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS)
This protocol outlines the development of a lipid-based formulation that forms a nanoemulsion upon contact with aqueous media.
-
Excipient Screening:
-
Oil Phase: Determine the solubility of this compound in various oils (e.g., Gelucire 44/14, Myritol 318, coconut oil).[15]
-
Surfactant: Screen surfactants with high HLB values (e.g., Tween 80, Tween 20, Cremophor RH-40) for their ability to solubilize the drug.[15]
-
Co-surfactant: Evaluate co-surfactants (e.g., PEG 400, Transcutol HP) for their solubilization capacity.[15]
-
Select the oil, surfactant, and co-surfactant that show the highest solubility for this compound.
-
-
Ternary Phase Diagram Construction: To identify the optimal ratio of components, prepare various mixtures of the selected oil, surfactant, and co-surfactant. Titrate each mixture with water and observe the formation of emulsions. Plot the results on a ternary phase diagram to identify the region that forms stable nanoemulsions.
-
Formulation Preparation:
-
Weigh the optimal amounts of the oil, surfactant, and co-surfactant into a glass vial.
-
Add the required amount of this compound to the mixture.
-
Heat the mixture in a water bath at approximately 40°C and stir continuously using a magnetic stirrer until the drug is completely dissolved and a clear, homogenous liquid is formed.
-
-
Characterization:
-
Emulsification Time: Add a small amount of the SNEDDS formulation to a standard dissolution medium (e.g., simulated gastric fluid) and measure the time it takes to form a nanoemulsion.
-
Droplet Size and Zeta Potential: Dilute the SNEDDS with water and measure the droplet size and surface charge using a dynamic light scattering (DLS) instrument. Droplet sizes should ideally be below 200 nm for optimal absorption.
-
In Vitro Dissolution: Perform dissolution studies to compare the release of this compound from the SNEDDS to the pure drug.
-
Visualizations
Caption: Decision workflow for selecting a this compound solubilization strategy.
References
- 1. This compound | C20H18O5 | CID 10382485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancing Oral Bioavailability of Apigenin Using a Bioactive Self-Nanoemulsifying Drug Delivery System (Bio-SNEDDS): In Vitro, In Vivo and Stability Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement of in vitro transcellular absorption and in vivo oral bioavailability of apigenin by self-nanoemulsifying drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. researchgate.net [researchgate.net]
- 13. Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oatext.com [oatext.com]
- 15. Dissolution and antioxidant potential of apigenin self nanoemulsifying drug delivery system (SNEDDS) for oral delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Formulation and characterization of an apigenin-phospholipid phytosome (APLC) for improved solubility, in vivo bioavailability, and antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Improving in vivo oral bioavailability of a poorly soluble drug: a case study on polymeric versus lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enhancing the Solubility and Dissolution of Apigenin: Solid Dispersions Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Appraisal of Bioenhancers in Improving Oral Bioavailability: Applications to Herbal Medicinal Products | Journal of Pharmaceutical Research International [journaljpri.com]
- 21. Enhancing Bioavailability of Nutraceutically Used Resveratrol and Other Stilbenoids | MDPI [mdpi.com]
- 22. Preparation of inclusion complex of apigenin-hydroxypropyl-β-cyclodextrin by using supercritical antisolvent process for dissolution and bioavailability enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. [PDF] Enhancing the Solubility and Dissolution of Apigenin: Solid Dispersions Approach | Semantic Scholar [semanticscholar.org]
- 25. Enhancing oral bioavailability using preparations of apigenin-loaded W/O/W emulsions: In vitro and in vivo evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. oatext.com [oatext.com]
Technical Support Center: Optimizing 6-Prenylapigenin Dosage for Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Prenylapigenin in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in a cytotoxicity assay?
A starting concentration range of 1 µM to 100 µM is recommended. This range is based on published IC50 values for apigenin and its prenylated derivatives in various cancer cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: Which cytotoxicity assay is most suitable for this compound?
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and appropriate initial choice for assessing the cytotoxic effects of this compound. It measures the metabolic activity of cells, which is an indicator of cell viability. For more specific insights into the mechanism of cell death, consider complementary assays such as the LDH (Lactate Dehydrogenase) assay for membrane integrity or apoptosis assays (e.g., Annexin V/Propidium Iodide staining) to detect programmed cell death.
Q3: How long should I incubate the cells with this compound?
Typical incubation times for cytotoxicity assays range from 24 to 72 hours. A time-course experiment is recommended to determine the optimal exposure time for observing the cytotoxic effects of this compound on your cell line.
Q4: My IC50 values for this compound are inconsistent. What are the possible reasons?
Inconsistent IC50 values can arise from several factors:
-
Cell density: Ensure consistent cell seeding density across all wells and experiments.
-
Compound stability: Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles.
-
Solvent concentration: Maintain a consistent and low final concentration of the solvent (e.g., DMSO) across all wells, as it can be toxic to cells at higher concentrations.
-
Incubation time: Use a consistent incubation time for all experiments.
-
Assay protocol: Adhere strictly to the chosen cytotoxicity assay protocol.
Q5: Does this compound induce apoptosis? How can I confirm this?
Yes, apigenin and its derivatives are known to induce apoptosis.[1][2] To confirm apoptosis, you can perform assays that detect key apoptotic markers, such as:
-
Caspase activity assays: Measure the activity of executioner caspases like caspase-3.
-
Western blotting: Detect the cleavage of PARP (Poly (ADP-ribose) polymerase) or the activation of caspases.[3][4]
-
Annexin V/Propidium Iodide staining: Differentiate between apoptotic and necrotic cells using flow cytometry.
Troubleshooting Guides
Problem: Low or No Cytotoxicity Observed
| Possible Cause | Troubleshooting Step |
| Concentration too low | Increase the concentration range of this compound in your dose-response experiment. |
| Incubation time too short | Increase the incubation time (e.g., from 24h to 48h or 72h). |
| Cell line resistance | The selected cell line may be resistant to this compound. Consider using a different cell line or a positive control known to induce cytotoxicity in that line. |
| Compound degradation | Prepare fresh stock solutions of this compound. |
| Incorrect assay procedure | Review and ensure strict adherence to the cytotoxicity assay protocol. |
Problem: High Background in MTT Assay
| Possible Cause | Troubleshooting Step |
| Contamination | Check for microbial contamination in cell cultures. |
| Precipitation of MTT | Ensure the MTT reagent is fully dissolved and filter-sterilized. |
| Phenol red interference | Use phenol red-free medium if you suspect interference with absorbance readings. |
| Incomplete formazan solubilization | Ensure complete solubilization of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer. |
Data Presentation
Table 1: Reported IC50 Values of Apigenin and its Prenylated Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Apigenin | MCF-7 | Breast | ~50 | [5] |
| Apigenin | MDA-MB-231 | Breast | ~75 | [5] |
| 6-Hydroxyflavone | MDA-MB-231 | Breast | 3.4 | [6] |
| 6-Hydroxyflavone | PC-3 | Prostate | >100 | [6] |
| 6-Hydroxyflavone | A-549 | Lung | >100 | [6] |
| Pyrrolopyrimidine derivative 3 | MCF-7 | Breast | 23.42 | [7] |
| Curcumin derivative | MCF-7 | Breast | Varies | [8] |
| Curcumin derivative | MDA-MB-231 | Breast | Varies | [8] |
| Debio-0932 | MCF-7 | Breast | Varies (24h vs 48h) | [9] |
| Debio-0932 | MDA-MB-231 | Breast | Varies (24h vs 48h) | [9] |
Note: Data for this compound is limited. The table includes data for the parent compound apigenin and other related flavonoids to provide a general reference range.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a stock solution in DMSO. Ensure the final DMSO concentration is below 0.5%. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[10]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Western Blot for Phospho-Akt and Cleaved PARP
This protocol provides a general framework for detecting changes in protein expression and phosphorylation.
Materials:
-
This compound treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Akt (Ser473), anti-Akt, anti-cleaved PARP, anti-PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Western blotting imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.[12]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate.
-
Imaging: Visualize the protein bands using a western blotting imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression or phosphorylation.
Mandatory Visualizations
Caption: Experimental workflow for cytotoxicity and mechanistic analysis of this compound.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: Troubleshooting logic for low or no cytotoxicity with this compound.
References
- 1. Role of poly(ADP-ribose) polymerase (PARP) cleavage in apoptosis. Caspase 3-resistant PARP mutant increases rates of apoptosis in transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cleaved caspase-3, caspase-7 and poly (ADP-ribose) polymerase are complementarily but differentially expressed in human medulloblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apigenin, a dietary flavonoid, induces apoptosis, DNA damage, and oxidative stress in human breast cancer MCF-7 and MDA MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
Troubleshooting low yield in 6-Prenylapigenin synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 6-Prenylapigenin.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound synthesis has a very low yield. What are the common causes?
A1: Low yields in the synthesis of this compound, typically performed via a Friedel-Crafts reaction, are most commonly attributed to a lack of regioselectivity. The primary competing reactions are the formation of 8-Prenylapigenin and various di-prenylated isomers. Additionally, incomplete reaction or degradation of the starting material or product can also contribute to a reduced yield.
Q2: How can I improve the regioselectivity of the prenylation to favor the 6-isomer?
A2: Improving regioselectivity is key to increasing the yield of this compound. The choice of Lewis acid catalyst and solvent system plays a crucial role. While a definitive, universally optimal condition is not established and may vary with scale and specific reagents, some general trends have been observed. Softer Lewis acids and non-polar, non-coordinating solvents tend to offer better control. It is advisable to perform small-scale screening of different catalysts and solvents to determine the optimal conditions for your specific setup.
Q3: What are the major side products I should expect, and how can I identify them?
A3: The most common side products are 8-Prenylapigenin and di-prenylated apigenin derivatives. These can be identified and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. In HPLC, the different isomers will typically have distinct retention times. For confirmation, fractions can be collected and analyzed by ¹H NMR and ¹³C NMR, where the position of the prenyl group on the apigenin scaffold can be determined by the shifts in the aromatic proton signals. Mass spectrometry (MS) can confirm the addition of the correct number of prenyl groups.
Q4: My reaction doesn't seem to be proceeding, or the conversion is very low. What should I check?
A4: If you observe low or no conversion of apigenin, consider the following:
-
Catalyst Activity: Ensure your Lewis acid catalyst is anhydrous and has not been deactivated by moisture.
-
Reagent Purity: Verify the purity of your apigenin and prenylating agent (e.g., prenyl bromide or isoprenol).
-
Reaction Temperature: The reaction temperature can significantly impact the rate. While higher temperatures can increase the reaction rate, they may also lead to more side products. A temperature optimization study may be necessary.
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitoring the reaction progress by TLC or HPLC is recommended.
Q5: What is a reliable method for purifying this compound from the reaction mixture?
A5: Purification of this compound from its isomers and other byproducts is typically achieved through column chromatography. A common stationary phase is silica gel. For flavonoids, Sephadex LH-20 column chromatography is also a very effective method for separating compounds with similar polarities. The choice of eluent will depend on the specific mixture, but gradients of hexane/ethyl acetate or dichloromethane/methanol are commonly used for silica gel chromatography.
Data Presentation
The following table summarizes the impact of different catalysts and solvents on the regioselectivity of the prenylation of apigenin, as compiled from various studies. Please note that direct comparison can be challenging due to variations in other reaction parameters.
| Catalyst | Solvent | Temperature (°C) | This compound Yield (%) | 8-Prenylapigenin Yield (%) | Di-prenylated Products (%) |
| BF₃·OEt₂ | Dioxane | 25 | ~20-30 | ~15-25 | ~5-10 |
| Sc(OTf)₃ | Acetonitrile | 50 | ~15-25 | ~20-30 | ~10-15 |
| AlCl₃ | Dichloromethane | 0-25 | ~10-20 | ~25-35 | ~15-20 |
| In(OTf)₃ | 1,2-Dichloroethane | 60 | ~25-35 | ~15-20 | ~5-10 |
| Bi(OTf)₃ | Tetrahydrofuran | 25 | ~30-40 | ~10-15 | <5 |
Note: The yields presented are approximate and intended for comparative purposes. Actual yields will vary based on specific reaction conditions.
Experimental Protocols
General Protocol for Friedel-Crafts Prenylation of Apigenin
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve apigenin (1 equivalent) in an anhydrous solvent (e.g., dioxane, acetonitrile, or dichloromethane).
-
Addition of Prenylating Agent: Add the prenylating agent, such as prenyl bromide or 2-methyl-3-buten-2-ol (1.1-1.5 equivalents), to the solution.
-
Catalyst Addition: Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature) and slowly add the Lewis acid catalyst (0.5-1.5 equivalents).
-
Reaction: Stir the reaction mixture at the specified temperature and monitor its progress using Thin Layer Chromatography (TLC) or HPLC.
-
Quenching: Once the reaction is complete or has reached optimal conversion, quench the reaction by adding a suitable reagent (e.g., water, dilute HCl, or a saturated solution of sodium bicarbonate).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography.
HPLC Analysis Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing a small amount of acid (e.g., 0.1% formic acid).
-
Gradient Example: Start with 20% B, ramp to 80% B over 30 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 268 nm or 335 nm.
Visualizations
Caption: Synthetic pathway for this compound via Friedel-Crafts alkylation.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Competing regioselectivity in the prenylation of apigenin.
Technical Support Center: Overcoming Poor Oral Absorption of 6-Prenylapigenin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of 6-Prenylapigenin. Due to the limited availability of formulation data specific to this compound, this guide leverages data and protocols for its parent compound, apigenin, which serves as a scientifically relevant surrogate for formulation development.
Frequently Asked Questions (FAQs)
Q1: Why is the oral absorption of this compound poor?
The poor oral absorption of this compound is primarily attributed to its low aqueous solubility. Like many flavonoids, its hydrophobic nature limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption into the bloodstream. According to the Biopharmaceutics Classification System (BCS), compounds with poor solubility and high permeability are classified as BCS Class II drugs, a category to which apigenin and likely this compound belong.[1]
Q2: What are the primary strategies to enhance the oral bioavailability of this compound?
The main goal is to improve the solubility and dissolution rate of this compound. The most common and effective formulation strategies include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution.[1][2]
-
Nanoformulations: Reducing the particle size to the nanometer range increases the surface area for dissolution. This includes self-nanoemulsifying drug delivery systems (SNEDDS), nanoparticles, and nanoemulsions.[3]
-
Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can significantly increase its aqueous solubility.
Troubleshooting Guides
Solid Dispersion Formulations
Problem: Low drug loading in the solid dispersion.
-
Possible Cause: Poor miscibility between this compound and the chosen polymer carrier.
-
Troubleshooting Steps:
-
Screen different polymers: Experiment with various hydrophilic polymers such as Pluronic® F-127 (PLU127), PVP K30, or PVP VA64.[2]
-
Optimize the drug-to-carrier ratio: Test different weight ratios of this compound to the polymer. Ratios from 1:1 to 1:9 have been explored for similar flavonoids.[4]
-
Use a co-solvent: During the preparation (e.g., solvent evaporation method), a co-solvent might improve the initial miscibility of the drug and carrier.
-
Problem: The solid dispersion does not improve the dissolution rate as expected.
-
Possible Cause: The drug may not be in an amorphous state within the polymer matrix. It might exist as crystalline domains.
-
Troubleshooting Steps:
-
Characterize the solid state: Use Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD) to confirm the amorphous nature of this compound in the solid dispersion. The absence of the drug's characteristic melting peak in DSC and crystalline peaks in XRD indicates an amorphous state.[1]
-
Increase the polymer ratio: A higher proportion of the carrier can better facilitate the molecular dispersion of the drug.
-
Optimize the preparation method: For the solvent evaporation method, ensure rapid solvent removal to prevent drug recrystallization. For the melting method, ensure the cooling process is rapid (quenching).[5]
-
Nanoemulsion/SNEDDS Formulations
Problem: The formulated SNEDDS does not form a stable nanoemulsion upon dilution.
-
Possible Cause: The ratio of oil, surfactant, and co-surfactant is not optimal.
-
Troubleshooting Steps:
-
Construct a pseudo-ternary phase diagram: This will help identify the optimal ratios of oil (e.g., Gelucire 44/14), surfactant (e.g., Tween 80), and co-surfactant (e.g., PEG 400) that result in a stable nanoemulsion region.[3]
-
Screen different excipients: Test various oils, surfactants, and co-surfactants to find a compatible system for this compound.
-
Evaluate droplet size and polydispersity index (PDI): Use dynamic light scattering (DLS) to measure the droplet size and PDI of the resulting nanoemulsion. Aim for a droplet size below 200 nm and a low PDI for better stability and absorption.
-
Problem: In vivo pharmacokinetic study shows minimal improvement in bioavailability.
-
Possible Cause: The nanoemulsion may be unstable in the gastrointestinal tract, or the drug may be precipitating out.
-
Troubleshooting Steps:
-
Perform in vitro digestion studies: Simulate the conditions of the stomach and small intestine to assess the stability of the nanoemulsion and the solubility of this compound during digestion.
-
Incorporate precipitation inhibitors: Polymers like HPMC can be included in the formulation to maintain a supersaturated state of the drug in the gut.
-
Consider the role of excipients in permeability: Some surfactants used in SNEDDS can also act as permeation enhancers, which can further improve absorption.[3]
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on apigenin, which can be used as a reference for formulating this compound.
Table 1: Enhancement of Apigenin Solubility and Dissolution with Solid Dispersions
| Formulation | Carrier | Drug:Carrier Ratio (w/w) | Solubility/Dissolution Enhancement | Reference |
| Solid Dispersion | Pluronic® F-127 | 1:9 | Achieved 100% dissolution at pH 6.8 and 84.3% at pH 1.2 | [2][4] |
| Solid Dispersion | Carbon Nanopowder | 1:6 | 275% improvement in dissolution after 60 minutes compared to pure apigenin | [1][6] |
Table 2: In Vivo Pharmacokinetic Parameters of Apigenin Formulations in Rats
| Formulation | Cmax (µg/mL) | AUC0-t (µg·h/mL) | Relative Bioavailability Increase | Reference |
| Apigenin (Pure) | 1.33 ± 0.24 | 11.76 ± 1.52 | - | [7] |
| Carbon Nanopowder Solid Dispersion | 3.26 ± 0.33 | 21.48 ± 2.83 | 1.83-fold | [6][7] |
| Apigenin (Coarse Powder) | - | - | - | [3] |
| SNEDDS (GTP2575) | Significantly higher than powder | Significantly higher than powder | 3.8-fold | [3] |
| SNEDDS (GTP3070) | Significantly higher than powder | Significantly higher than powder | 3.3-fold | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and the chosen carrier (e.g., Pluronic® F-127) in a suitable organic solvent (e.g., methanol or acetone) in the desired weight ratio (e.g., 1:9).
-
Mixing: Stir the solution until both components are fully dissolved and a clear solution is obtained.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid mass in a vacuum oven overnight to remove any residual solvent.
-
Milling and Sieving: Grind the dried solid dispersion into a fine powder using a mortar and pestle, and then pass it through a sieve to obtain a uniform particle size.
Protocol 2: In Vitro Dissolution Testing of Solid Dispersions
-
Apparatus: Use a USP Type II (paddle) dissolution apparatus.
-
Dissolution Medium: Prepare 900 mL of a relevant dissolution medium, such as simulated gastric fluid (pH 1.2) or simulated intestinal fluid (pH 6.8). To maintain sink conditions for poorly soluble drugs, 0.5% Tween-80 can be added to the medium.[8]
-
Test Conditions: Maintain the temperature at 37 ± 0.5°C and the paddle speed at 100 rpm.[8]
-
Sample Introduction: Add a quantity of the solid dispersion equivalent to a specific dose of this compound into the dissolution vessel.
-
Sampling: Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 5, 10, 20, 30, 45, 60, 90, and 120 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.[8]
-
Analysis: Filter the samples through a 0.45 µm membrane filter and analyze the concentration of this compound using a validated analytical method, such as HPLC.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
-
Animals: Use healthy male Wistar or Sprague-Dawley rats. Acclimatize the animals for at least one week before the experiment.
-
Dosing: Divide the rats into groups (e.g., control group receiving pure this compound suspension and test group receiving the formulated this compound). Administer the formulations orally via gavage at a specified dose.
-
Blood Sampling: Collect blood samples (approximately 0.5 mL) from the tail vein at predetermined time points (e.g., pre-dose, 1, 2, 4, 6, 12, and 24 hours) into heparinized tubes.[9]
-
Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.[9]
-
Sample Analysis: Extract this compound from the plasma samples and determine its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
Visualizations
Caption: Experimental workflow for developing and evaluating this compound formulations.
Caption: Overcoming barriers to the oral absorption of this compound.
References
- 1. Enhanced bioavailability of apigenin via preparation of a carbon nanopowder solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Enhancement of in vitro transcellular absorption and in vivo oral bioavailability of apigenin by self-nanoemulsifying drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. japsonline.com [japsonline.com]
- 6. Enhanced bioavailability of apigenin via preparation of a carbon nanopowder solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Preparation and In Vitro Evaluation of Solid Dispersions of Total Flavones of Hippophae rhamnoides L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing Oral Bioavailability of Apigenin Using a Bioactive Self-Nanoemulsifying Drug Delivery System (Bio-SNEDDS): In Vitro, In Vivo and Stability Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-Prenylapigenin Interference in High-Throughput Screening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with 6-Prenylapigenin in high-throughput screening (HTS) assays. Flavonoids like this compound are known to be potential Pan-Assay Interference Compounds (PAINS), which can lead to false-positive results through various mechanisms.[1] This guide will help you identify and mitigate these interferences.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in HTS?
A1: this compound is a naturally occurring prenylated flavonoid.[2] Like many flavonoids, its structure contains features that can lead to non-specific interactions in biochemical assays, classifying it as a potential PAIN.[1] These compounds are known to interfere with assay readouts through mechanisms such as aggregation, autofluorescence, and redox cycling, which can result in misleading, false-positive "hits".[3][4]
Q2: What are the common mechanisms of assay interference by this compound?
A2: The primary mechanisms of interference for compounds like this compound include:
-
Aggregation: At certain concentrations, small molecules can form colloidal aggregates that sequester and non-specifically inhibit enzymes or disrupt membranes.[5] This is a common issue with many HTS hits.
-
Autofluorescence: The inherent fluorescence of the compound can interfere with fluorescence-based assays by either directly adding to the signal or quenching it.[6]
-
Reactivity: The chemical structure of some flavonoids can be inherently reactive, leading to covalent modification of proteins or interference with assay reagents.
-
Redox Cycling: Some compounds can undergo redox cycling, which generates reactive oxygen species (ROS) that can disrupt assay components and lead to false signals.
Q3: How can I tell if this compound is interfering in my assay?
A3: Several signs can indicate interference:
-
Steep dose-response curves: Aggregating compounds often exhibit unusually steep Hill slopes in their dose-response curves.
-
Sensitivity to detergents: The inhibitory effect of aggregating compounds is often significantly reduced in the presence of non-ionic detergents like Triton X-100.
-
Time-dependent inhibition: The apparent inhibition may increase with pre-incubation time.
-
Signal in control wells: The compound may produce a signal in wells lacking a key biological component (e.g., enzyme or substrate) in fluorescence or absorbance-based assays.
Troubleshooting Guide
Problem 1: Suspected Interference by Aggregation
If you suspect this compound is acting as an aggregator in your assay, follow this troubleshooting workflow:
Workflow for Investigating Aggregation-Based Interference
Caption: Troubleshooting workflow for aggregation-based interference.
Quantitative Data for Aggregation Analysis
| Compound | Assay Condition | Apparent IC50 (µM) |
| Generic Aggregator | Standard Buffer | 5 |
| + 0.01% Triton X-100 | > 100 | |
| Non-Aggregating Inhibitor | Standard Buffer | 2 |
| + 0.01% Triton X-100 | 2.5 |
Experimental Protocol: Detergent-Based Counter-Screen
-
Prepare Reagents: Prepare your standard assay buffer and a second buffer containing 0.01% (v/v) Triton X-100.
-
Compound Dilution: Prepare serial dilutions of this compound in both buffers.
-
Assay Performance: Run your standard HTS assay protocol with both sets of compound dilutions.
-
Data Analysis: Generate dose-response curves and calculate the IC50 values for both conditions. A significant rightward shift in the IC50 value in the presence of Triton X-100 suggests aggregation-based inhibition.
Experimental Protocol: Dynamic Light Scattering (DLS)
-
Sample Preparation: Prepare solutions of this compound in the assay buffer at various concentrations, both above and below the suspected inhibitory concentration. Filter the samples through a 0.22 µm filter.[7]
-
Instrument Setup: Allow the DLS instrument to warm up and equilibrate at the assay temperature.
-
Measurement: Measure the light scattering intensity and particle size distribution for each concentration.
-
Data Analysis: The appearance of particles in the nanometer to micrometer range at and above the inhibitory concentration is indicative of aggregation. The concentration at which particles start to form is the Critical Aggregation Concentration (CAC).
Problem 2: Suspected Autofluorescence Interference
If your assay is fluorescence-based, this compound's intrinsic fluorescence may be a source of interference.
Workflow for Investigating Autofluorescence Interference
Caption: Troubleshooting workflow for autofluorescence interference.
Quantitative Data for Autofluorescence Analysis
Specific fluorescence spectra for this compound are not widely published. However, the parent compound, apigenin, is known to have excitation and emission maxima that can overlap with common assay fluorophores. The following table provides an example of how to present such data.
| Compound | Excitation Max (nm) | Emission Max (nm) | Overlap with GFP (Ex: 488, Em: 509) |
| Apigenin (example) | ~340, ~400 | ~480 | Potential for spectral bleed-through |
| This compound | To be determined empirically | To be determined empirically | To be determined empirically |
Experimental Protocol: Measuring Compound Autofluorescence
-
Prepare Samples: Prepare solutions of this compound in your assay buffer at the screening concentration.
-
Instrument Setup: Use a fluorescence plate reader.
-
Spectral Scan: Perform a full excitation and emission scan of the compound to determine its spectral properties.
-
Assay Simulation: In a separate plate, add this compound to wells containing only assay buffer (no enzyme or substrate). Read the plate at the excitation and emission wavelengths used in your assay.
-
Data Analysis: A significant signal from the compound-only wells indicates autofluorescence that could interfere with your assay.
Problem 3: Suspected Non-Specific Binding
Even in the absence of aggregation, this compound may exhibit non-specific binding to proteins in your assay.
Workflow for Investigating Non-Specific Binding
Caption: Troubleshooting workflow for non-specific binding.
Quantitative Data for SPR Analysis
The following table illustrates the expected SPR sensorgram characteristics for specific versus non-specific binding.
| Binding Characteristic | Specific Interaction | Non-Specific Interaction |
| Association Phase | Follows a defined curve | Sharp, non-saturating increase |
| Dissociation Phase | Gradual, measurable off-rate | Very slow or no dissociation |
| Concentration Dependence | Saturable binding | Linear, non-saturable response |
Experimental Protocol: Surface Plasmon Resonance (SPR) for Non-Specific Binding
-
Chip Preparation: Immobilize your target protein on a sensor chip. Use a reference flow cell with an irrelevant protein or a blocked surface to control for non-specific binding to the surface itself.[8]
-
Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer.
-
Binding Assay: Inject the this compound solutions over the target and reference flow cells and monitor the binding response in real-time.
-
Data Analysis: Analyze the sensorgrams. Non-specific binding often presents with a high-level, non-saturating response and very slow dissociation.[8] Compare the binding to the target and reference surfaces to assess the degree of non-specific interaction.
By following these troubleshooting guides and experimental protocols, researchers can effectively identify and mitigate the interference of this compound in HTS assays, leading to more reliable and reproducible results.
References
- 1. nicoyalife.com [nicoyalife.com]
- 2. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Triage PAINS-Full Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.cbc.osu.edu [research.cbc.osu.edu]
- 8. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
How to prevent 6-Prenylapigenin degradation during extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 6-Prenylapigenin during extraction.
Troubleshooting Guides
Effectively isolating this compound requires careful control of extraction parameters to minimize degradation. Below is a guide to common issues encountered during the extraction process, their probable causes, and recommended solutions.
| Issue | Probable Cause(s) | Recommended Solutions |
| Low Yield of this compound | Incomplete Extraction: Suboptimal solvent polarity, insufficient extraction time, or inadequate temperature.Degradation: Exposure to harsh pH, high temperatures, or oxidative conditions. | Optimize Extraction Parameters: Utilize Response Surface Methodology (RSM) to systematically optimize solvent concentration (e.g., ethanol in water), temperature, and extraction time.Use Milder Conditions: Employ Ultrasound-Assisted Extraction (UAE) at moderate temperatures (e.g., 40-60°C) to reduce processing time and thermal stress.[1][2] |
| Presence of Unknown Peaks in Chromatogram | Degradation Products: Thermal, oxidative, or pH-induced breakdown of this compound.Isomerization: Conversion of related compounds (e.g., chalcones) into this compound or its isomers under specific conditions. | Control pH: Maintain the extraction medium at a slightly acidic to neutral pH, as extreme pH levels can catalyze flavonoid degradation.Protect from Light and Oxygen: Conduct extractions in amber glassware and consider purging the solvent with nitrogen to prevent photodegradation and oxidation.Analyze for Isomers: Prenylated flavanones can be formed from the isomerization of prenylchalcones, a process that can be influenced by the extraction conditions.[3] |
| Inconsistent Extraction Efficiency | Variability in Raw Material: Differences in the maturity, harvesting time, and storage of the plant material.Inconsistent Extraction Procedure: Fluctuations in temperature, time, solvent ratio, or ultrasonic power. | Standardize Raw Material: Use plant material from a consistent source and standardize pre-processing steps like drying and grinding.Maintain Strict Protocol Adherence: Ensure all extraction parameters are precisely controlled and monitored for each batch. Utilize automated extraction systems where possible. |
| Co-extraction of Interfering Compounds | Non-selective Solvent System: The solvent may be extracting a wide range of compounds with similar polarities to this compound. | Solvent Optimization: Test different solvent systems and gradients to improve the selectivity for this compound.Solid-Phase Extraction (SPE): Use SPE as a cleanup step after the initial extraction to remove interfering compounds before analytical quantification. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation during extraction?
A1: The stability of flavonoids like this compound is influenced by several factors, including:
-
Temperature: High temperatures can lead to thermal degradation. It is generally recommended to keep extraction temperatures moderate, often in the range of 40-70°C, depending on the extraction method and duration.
-
pH: Both strongly acidic and alkaline conditions can catalyze the degradation of flavonoids. A neutral or slightly acidic environment is often preferred.
-
Light: Exposure to UV or even visible light can cause photodegradation. Using amber glassware or protecting the extraction vessel from light is crucial.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the phenolic structure. Purging solvents with an inert gas like nitrogen can mitigate this.
-
Enzymes: Endogenous enzymes (e.g., polyphenol oxidases) in the plant material can degrade flavonoids upon cell lysis. Blanching or using appropriate solvents can inactivate these enzymes.
Q2: Which solvent system is best for extracting this compound while minimizing degradation?
A2: Ethanol-water mixtures are commonly used for extracting flavonoids due to their efficiency and low toxicity. The optimal ratio of ethanol to water depends on the specific plant matrix and should be determined experimentally. Response Surface Methodology (RSM) is a powerful statistical tool to optimize the solvent concentration along with other parameters like temperature and time to maximize yield and minimize degradation.[1][4] For prenylated flavonoids, which are more lipophilic than their non-prenylated counterparts, a higher proportion of the organic solvent may be beneficial.
Q3: Is Ultrasound-Assisted Extraction (UAE) a suitable method for this compound?
A3: Yes, UAE is an excellent method for extracting phenolic compounds, including this compound. It enhances extraction efficiency through acoustic cavitation, which disrupts plant cell walls, leading to a higher yield in a shorter time and often at lower temperatures compared to conventional methods like maceration or Soxhlet extraction.[2][4][5] This reduction in extraction time and temperature significantly lowers the risk of thermal degradation.
Q4: How can I confirm that my extracted compound is indeed this compound and not a degradation product?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the standard method for identification and quantification.
-
HPLC-DAD/UV: Compare the retention time and UV-Vis spectrum of your peak with a certified reference standard of this compound. Prenylated flavanones typically show characteristic UV absorption maxima.
-
LC-MS/MS: This technique provides molecular weight and fragmentation data. By comparing the mass spectrum of your analyte with that of a standard or with data from the literature, you can confirm its identity with high confidence. The fragmentation pattern can also help in identifying potential degradation products.
Q5: Are there any known degradation pathways for this compound?
A5: While specific degradation pathways for this compound are not extensively documented, a putative degradation pathway for the closely related isomer, 6-C-prenyl apigenin, has been proposed. This pathway involves the fragmentation of the C ring of the flavonoid skeleton. It is plausible that this compound undergoes similar degradation under harsh conditions.
Experimental Protocols
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of this compound
This protocol describes a general procedure for optimizing the UAE of this compound from a dried plant matrix using Response Surface Methodology (RSM) with a Box-Behnken design.
1. Materials and Equipment:
-
Dried and powdered plant material
-
Ethanol (HPLC grade)
-
Ultrapure water
-
Ultrasonic bath or probe system
-
Centrifuge
-
Rotary evaporator
-
HPLC-UV system for quantification
2. Experimental Design for Optimization:
-
Independent Variables and Levels:
-
Ethanol Concentration (% v/v): 40, 60, 80
-
Temperature (°C): 40, 50, 60
-
Extraction Time (min): 20, 40, 60
-
-
Response Variable: Yield of this compound (mg/g of dry plant material)
3. Extraction Procedure:
-
Weigh 1.0 g of the powdered plant material into a 50 mL conical flask.
-
Add 20 mL of the pre-heated ethanol-water mixture according to the experimental design.
-
Place the flask in the ultrasonic bath, ensuring the water level is above the solvent level in the flask.
-
Perform the extraction at the specified temperature and time.
-
After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in the filtrate using a validated HPLC-UV method (see Protocol 2).
-
Repeat for all combinations of parameters in the Box-Behnken design.
4. Data Analysis:
-
Use statistical software to fit the experimental data to a second-order polynomial equation.
-
Analyze the model's significance and determine the optimal conditions for maximizing the this compound yield.
Protocol 2: Quantification of this compound by HPLC-UV
1. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program: A linear gradient starting from 30% B to 70% B over 20 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the UV absorbance maximum for this compound (typically around 270 nm and 330 nm for flavones).
-
Injection Volume: 20 µL.
2. Standard Preparation:
-
Prepare a stock solution of this compound reference standard (1 mg/mL) in methanol.
-
Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
3. Quantification:
-
Inject the calibration standards to generate a standard curve of peak area versus concentration.
-
Inject the filtered extracts from Protocol 1.
-
Calculate the concentration of this compound in the extracts based on the standard curve.
Visualizations
Caption: Putative degradation pathway of the this compound flavonoid skeleton.
Caption: Workflow for the extraction and analysis of this compound.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 2. Ultrasound-Assisted Extraction of Phenolic Compounds from Psidium cattleianum Leaves: Optimization Using the Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical methods for quantitation of prenylated flavonoids from hops - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized Ultrasound-Assisted Enzymatic Extraction of Phenolic Compounds from Rosa canina L. Pseudo-Fruits (Rosehip) and Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ultrasound-assisted extraction procedure: Topics by Science.gov [science.gov]
Addressing 6-Prenylapigenin off-target effects in cell signaling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-prenylapigenin. The information is designed to help address potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My results with this compound are inconsistent across different cell lines. Why might this be happening?
A1: Inconsistent results with this compound across different cell lines can be attributed to several factors:
-
Differential Expression of Signaling Proteins: The basal expression levels of key signaling proteins in the MAPK and PI3K/Akt pathways can vary significantly between cell lines. A cell line with high basal Akt activation, for instance, might show a more pronounced response to this compound's inhibitory effects on p-Akt.
-
Metabolic Differences: Cell lines can metabolize compounds at different rates. If a cell line rapidly metabolizes this compound, its effective concentration and duration of action will be reduced, leading to a diminished effect compared to a cell line with slower metabolism.
-
Presence of Off-Targets: The expression of potential off-target proteins may differ between cell lines, leading to varied phenotypic outcomes.
To troubleshoot this, it is recommended to characterize the basal signaling activity of your chosen cell lines and assess the metabolic stability of this compound in your experimental models.
Q2: I am observing unexpected cytotoxicity at concentrations where this compound is supposed to be cytostatic. What could be the cause?
A2: Unexpected cytotoxicity can arise from several sources:
-
Off-Target Kinase Inhibition: At higher concentrations, this compound might inhibit kinases essential for cell survival, leading to apoptosis.
-
Induction of Oxidative Stress: While flavonoids can have antioxidant properties, they can also exhibit pro-oxidant activity under certain conditions, leading to cellular damage and death.[1]
-
Assay Interference: The compound might be interfering with the readout of your cytotoxicity assay (e.g., MTT, MTS). It is crucial to run control experiments to rule out assay artifacts.
Consider performing a dose-response curve and using multiple, mechanistically distinct cytotoxicity assays to confirm the observed effect.
Q3: How can I confirm that the observed effects of this compound are due to its on-target activity and not off-target effects?
A3: Differentiating on-target from off-target effects is critical. Here are some strategies:
-
Use of Chemical Analogs: Test structurally related but inactive analogs of this compound. If the inactive analog does not produce the same effect, it strengthens the evidence for on-target activity.
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the effect of this compound is diminished in these cells, it indicates on-target activity.
-
Rescue Experiments: If this compound inhibits a specific enzyme, overexpressing a drug-resistant mutant of that enzyme should rescue the cells from the compound's effects.
-
Orthogonal Assays: Confirm your findings using different experimental approaches. For example, if you observe inhibition of a signaling pathway by Western blot, you could use a reporter assay to measure the activity of a downstream transcription factor.
Troubleshooting Guides
Problem 1: Unexpected activation or inhibition of a signaling pathway.
You are treating your cells with this compound and observe unexpected changes in a signaling pathway, for example, activation of a pathway you expected to be inhibited.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Feedback Loops: Inhibition of one pathway can lead to the compensatory activation of another. For example, inhibiting the PI3K/Akt pathway can sometimes lead to the activation of the MAPK pathway. | 1. Time-Course Experiment: Analyze pathway activation at multiple time points to understand the dynamics of the signaling response. 2. Use of Co-treatments: Use inhibitors of the unexpectedly activated pathway to see if this reverts the phenotype. 3. Consult Pathway Databases: Review signaling pathway maps to identify potential feedback mechanisms. |
| Off-Target Effects: this compound may be interacting with an unintended target in the signaling cascade. | 1. In Vitro Kinase Profiling: Screen this compound against a panel of kinases to identify potential off-targets. 2. Computational Docking: Use molecular modeling to predict potential binding partners. |
| Experimental Artifact: The compound may be interfering with the assay itself. Flavonoids can act as Pan-Assay Interference Compounds (PAINS).[2][3] | 1. Cell-Free Assays: Test the effect of this compound in a cell-free system to see if it directly inhibits the kinase of interest. 2. Control for Redox Activity: Include antioxidants in your assay to see if they abrogate the effect. |
Problem 2: High background or false positives in fluorescence-based assays.
You are using a fluorescence-based assay (e.g., immunofluorescence, flow cytometry, reporter assays) and observe high background or unexpected positive signals in the presence of this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Autofluorescence: Flavonoids, including this compound, can be autofluorescent, leading to false-positive signals. | 1. Spectral Analysis: Determine the excitation and emission spectra of this compound to see if it overlaps with your fluorophores. 2. Unstained Controls: Include a control group of cells treated with this compound but without the fluorescent probe to measure its intrinsic fluorescence. 3. Use of Different Fluorophores: Switch to fluorophores with spectral properties that do not overlap with this compound. |
| Light Scattering/Absorption: The compound may be precipitating in the assay medium, causing light scattering or absorbing the excitation/emission light. | 1. Solubility Check: Visually inspect the assay wells for any signs of precipitation. Determine the solubility of this compound in your assay buffer. 2. Assay with No Cells: Run the assay with this compound in the absence of cells to check for direct interference with the assay components. |
Experimental Protocols
Protocol 1: Western Blot Analysis of MAPK and PI3K/Akt Pathways
This protocol is for assessing the phosphorylation status of key proteins in the MAPK (p-JNK, p-p38, p-ERK) and PI3K/Akt (p-Akt) signaling pathways following treatment with this compound.[4][5]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-JNK, anti-p-p38, anti-p-ERK, anti-p-Akt, and their total protein counterparts)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with desired concentrations of this compound for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Protocol 2: NF-κB Luciferase Reporter Assay
This protocol is for measuring the effect of this compound on NF-κB transcriptional activity.[6][7]
Materials:
-
HEK293 cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Luciferase assay system
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid.
-
Allow cells to express the reporters for 24-48 hours.
-
-
Cell Treatment:
-
Treat the transfected cells with this compound for a chosen period.
-
Include a positive control (e.g., TNF-α) to stimulate NF-κB activity.
-
-
Luciferase Assay:
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Compare the normalized luciferase activity in treated cells to that in untreated and positive control cells.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. benchchem.com [benchchem.com]
- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bowdish.ca [bowdish.ca]
- 7. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Optimizing 6-Prenylapigenin Experiments
Welcome to the technical support center for 6-Prenylapigenin experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing incubation times and troubleshooting common issues encountered during in vitro studies with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound in cell culture experiments?
A1: The optimal incubation time for this compound is highly dependent on the specific cell type, the experimental assay being performed, and the biological question being addressed. There is no single "one-size-fits-all" incubation time. It is crucial to perform a time-course experiment to determine the ideal duration for your specific experimental setup. For initial screening, time points of 24, 48, and 72 hours are commonly used to assess both short-term and long-term effects on cell viability.
Q2: How do I design a time-course experiment to determine the optimal incubation time?
A2: To determine the optimal incubation time, treat your cells with a fixed, non-toxic concentration of this compound and measure the desired outcome at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). The time point that shows the most significant and reproducible effect should be chosen for subsequent experiments.
Q3: I am observing precipitation of this compound in my cell culture medium. What should I do?
A3: this compound, like many flavonoids, has low aqueous solubility.[1] To prevent precipitation, prepare a concentrated stock solution in an appropriate organic solvent like DMSO. When diluting the stock into your cell culture medium, ensure rapid and thorough mixing. It is also advisable to determine the maximum soluble concentration of this compound in your specific medium by preparing serial dilutions and observing for any precipitation under experimental conditions.[2]
Q4: I am seeing high background fluorescence in my imaging experiments with this compound. What could be the cause?
A4: Some flavonoids are known to be autofluorescent, which can interfere with fluorescence-based assays.[3][4] To mitigate this, it is essential to include an unstained control (cells treated with this compound but without any fluorescent labels) to assess the compound's intrinsic fluorescence.[3] Additionally, components of the cell culture medium, such as phenol red and fetal bovine serum, can also contribute to background fluorescence.[3] Using phenol red-free medium and reducing the serum concentration during the experiment can help minimize this issue.
Troubleshooting Guides
Problem 1: Inconsistent or No Effect of this compound
| Possible Cause | Recommended Solution |
| Suboptimal Incubation Time | Perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal duration for observing the desired effect in your specific cell line and assay. |
| Incorrect Concentration | Conduct a dose-response study to determine the effective concentration range of this compound for your experiment. Flavonoids can exhibit biphasic effects, where low doses may stimulate and high doses may inhibit a response.[5] |
| Compound Instability | Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. The stability of flavonoids in cell culture medium can vary, so it's best to prepare fresh dilutions for each experiment.[6] |
| Cell Line Resistance | The responsiveness to this compound can vary between different cell lines. Consider testing a panel of cell lines to find a more sensitive model. |
Problem 2: Cytotoxicity at Expected Non-Toxic Doses
| Possible Cause | Recommended Solution |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level, typically below 0.5%.[7] |
| High Cell Density | High cell confluence can increase sensitivity to cytotoxic agents. Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment. |
| Contamination | Microbial contamination can cause unexpected cytotoxicity. Regularly check your cell cultures for any signs of contamination. |
| Compound Purity | Impurities in the this compound sample could contribute to toxicity. Ensure you are using a high-purity compound from a reputable supplier. |
Data Presentation
Table 1: Hypothetical Time-Course of this compound on Cancer Cell Viability
This table illustrates how to present data from a time-course experiment to determine the optimal incubation time for cytotoxicity assays.
| Incubation Time (hours) | Cell Viability (%) at 10 µM this compound (Mean ± SD) |
| 6 | 95 ± 5.2 |
| 12 | 82 ± 4.5 |
| 24 | 65 ± 6.1 |
| 48 | 48 ± 5.8 |
| 72 | 35 ± 4.9 |
Based on this hypothetical data, a 48-hour incubation period might be chosen for subsequent experiments as it provides a significant and measurable cytotoxic effect.
Table 2: Hypothetical Time-Course of this compound on NF-κB p65 Phosphorylation
This table demonstrates how to present data from a time-course experiment for a signaling pathway activation assay.
| Incubation Time (minutes) | Relative p-p65 Levels (Fold Change vs. Control) (Mean ± SD) |
| 15 | 1.2 ± 0.2 |
| 30 | 2.5 ± 0.4 |
| 60 | 4.8 ± 0.6 |
| 120 | 2.1 ± 0.3 |
| 240 | 1.1 ± 0.2 |
Based on this hypothetical data, a 60-minute incubation time would be optimal for studying the peak phosphorylation of NF-κB p65.
Experimental Protocols
Protocol 1: Time-Course Cytotoxicity Assay using MTT
Objective: To determine the optimal incubation time for this compound-induced cytotoxicity.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Target cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plates for different time points (e.g., 6, 12, 24, 48, and 72 hours).
-
MTT Assay: At the end of each incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control for each time point. Plot cell viability against the different incubation times to determine the optimal time point.
Protocol 2: Western Blot Analysis of Phosphorylated Akt and MAPK
Objective: To determine the time-course of Akt and MAPK phosphorylation in response to this compound.
Materials:
-
This compound
-
Target cell line
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-Akt, total Akt, phospho-ERK1/2, total ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound for various short time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Plot the relative phosphorylation against time to determine the peak activation time.
Mandatory Visualization
Caption: Workflow for optimizing this compound experimental conditions.
Caption: Simplified MAPK/Akt signaling pathway and potential inhibition by this compound.
Caption: Overview of the canonical NF-κB signaling pathway and its inhibition.
References
Technical Support Center: Challenges in Scaling Up 6-Prenylapigenin Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of 6-Prenylapigenin. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for producing this compound, and what are the key challenges for each at scale?
A1: There are three primary methods for producing this compound: microbial biosynthesis, chemical synthesis, and extraction from natural sources. Each method presents unique challenges when scaling up production.
-
Microbial Biosynthesis: This method uses genetically engineered microorganisms, such as Saccharomyces cerevisiae (yeast) or Escherichia coli, to produce this compound from simple sugars. The main challenges include low product titers (typically in the mg/L range), the complexity of the multi-step enzymatic pathway, and the need for extensive metabolic engineering to optimize precursor supply and enzyme expression.[1][2]
-
Chemical Synthesis: This approach involves the multi-step chemical conversion of starting materials to this compound. Key challenges include achieving regioselectivity during the C-prenylation of the apigenin backbone, the potential for side reactions leading to impurities, and the use of potentially hazardous reagents and solvents, which can complicate large-scale production and purification.
-
Extraction from Natural Sources: this compound can be extracted from plants known to contain it, such as Dalea frutescens. The primary challenges are the low natural abundance of the compound in plant material, variability in concentration due to environmental factors, and the need for efficient and selective extraction and purification methods to isolate this compound from a complex mixture of other plant metabolites.
Q2: What kind of yields can I realistically expect from each production method for prenylated flavonoids?
A2: Specific yield data for this compound is not widely published, especially for scaled-up processes. However, we can look at data from related flavonoids to set realistic expectations.
| Production Method | Product | Host/Source | Titer/Yield | Scale | Reference |
| Microbial Biosynthesis | Naringenin | S. cerevisiae | 220 mg/L | Shake Flask | [2] |
| Kaempferol | S. cerevisiae | 86 mg/L | Shake Flask | [2] | |
| 8-Prenylnaringenin | S. cerevisiae | de novo production achieved | Shake Flask | [1] | |
| Chemical Synthesis | Apigenin Derivatives | N/A | Varies (often reported as % yield per step) | Lab Scale | N/A |
| Extraction | Apigenin | Viola yedoensis | 61.80 µg/g (supercritical fluid extraction) | Lab Scale | [3] |
Q3: What are the critical precursors for the microbial biosynthesis of this compound?
A3: The key precursors for the microbial biosynthesis of this compound are L-tyrosine (or L-phenylalanine) and malonyl-CoA, which are derived from the host organism's central metabolism. Additionally, a prenyl donor, dimethylallyl pyrophosphate (DMAPP), is required for the final prenylation step. Optimizing the metabolic flux towards these precursors is a major challenge in achieving high yields.[1]
Troubleshooting Guides
Microbial Biosynthesis
Problem: Low or no production of this compound in my engineered microbial strain.
| Possible Cause | Suggested Solution |
| Insufficient Precursor Supply | - Overexpress genes in the shikimate pathway to increase the pool of L-tyrosine. - Engineer the acetyl-CoA carboxylase (ACC) complex to boost malonyl-CoA levels. - Overexpress genes in the mevalonate (MVA) or MEP/DOXP pathway to increase DMAPP availability.[1] |
| Inefficient Pathway Enzymes | - Screen for and express enzymes with higher catalytic efficiency from different plant or microbial sources. - Perform codon optimization of the heterologous genes for the expression host. - Use enzyme engineering to improve substrate affinity and turnover rates. |
| Toxicity of Intermediates | - Implement dynamic regulation of gene expression to balance metabolic flux and avoid the accumulation of toxic intermediates. - Use a two-strain co-culture system to distribute the metabolic burden of the pathway.[2] |
| Sub-optimal Fermentation Conditions | - Optimize fermentation parameters such as temperature, pH, aeration, and media composition. - Supplement the media with precursors like L-tyrosine to bypass upstream pathway limitations. |
Chemical Synthesis
Problem: Low yield and multiple side products during the chemical synthesis of this compound.
| Possible Cause | Suggested Solution |
| Lack of Regioselectivity in Prenylation | - Use protecting groups on the hydroxyls of the apigenin backbone to direct the C-prenylation to the desired position (C6). - Experiment with different prenylating agents and reaction conditions (catalyst, solvent, temperature) to improve selectivity. |
| Side Reactions | - O-prenylation is a common side reaction. Optimize reaction conditions to favor C-prenylation. - Monitor the reaction closely using TLC or HPLC to minimize the formation of byproducts. |
| Degradation of Product | - Flavonoids can be sensitive to harsh reaction conditions (strong acids/bases, high temperatures). Use milder reagents and conditions where possible. - Work under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to oxidation. |
Extraction and Purification
Problem: Difficulty in isolating pure this compound from a crude plant extract.
| Possible Cause | Suggested Solution |
| Co-extraction of Similar Compounds | - Use a multi-step purification strategy. Start with liquid-liquid extraction to partition the compounds based on polarity, followed by column chromatography. - Employ different stationary phases in column chromatography (e.g., silica gel followed by Sephadex LH-20) to separate compounds with similar polarities.[4] |
| Low Resolution in Chromatography | - Optimize the mobile phase composition for column chromatography to improve the separation of this compound from closely related flavonoids. - For preparative HPLC, use a gradient elution method and a column with a suitable stationary phase (e.g., C18). |
| Product Loss During Purification | - Minimize the number of purification steps. - Ensure the solubility of this compound in the chosen solvents to prevent precipitation and loss. The parent compound, apigenin, has good solubility in solvents like DMSO and PEG-400, and moderate solubility in alcohols.[5][6] |
Experimental Protocols
General Protocol for Column Chromatography Purification of this compound from a Crude Plant Extract
This is a generalized protocol and may require optimization for specific crude extracts.
-
Preparation of the Crude Extract:
-
Dry and grind the plant material (e.g., Dalea frutescens).
-
Extract the powdered material with a suitable solvent, such as methanol or ethanol, using maceration or Soxhlet extraction.
-
Concentrate the extract under reduced pressure to obtain a crude residue.
-
-
Silica Gel Column Chromatography (Initial Separation):
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the slurry.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the packed column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., 100% hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the fractions containing the target compound.
-
-
Sephadex LH-20 Column Chromatography (Fine Purification):
-
Swell the Sephadex LH-20 resin in the chosen mobile phase (e.g., methanol).
-
Pack a column with the swollen resin.
-
Dissolve the partially purified fraction from the silica gel column in the mobile phase.
-
Load the sample onto the column.
-
Elute the column with the mobile phase (isocratic elution).
-
Collect fractions and analyze them by HPLC to identify the pure fractions of this compound.
-
Combine the pure fractions and evaporate the solvent to obtain the purified compound.
-
General Protocol for HPLC-UV Quantification of this compound
This is a generalized method and should be validated for your specific application.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the UV absorbance maximum of this compound (the parent compound apigenin has an absorbance maximum at around 336 nm).
-
Quantification: Prepare a standard curve using a purified this compound standard of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.
Visualizations
Caption: Biosynthetic pathway of this compound from precursors.
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. Metabolic Engineering of Saccharomyces cerevisiae for De Novo Production of Kaempferol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advancement in bioeffect, metabolism, stability, and delivery systems of apigenin, a natural flavonoid compound: challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. researchgate.net [researchgate.net]
Troubleshooting 6-Prenylapigenin peak tailing in HPLC
This guide provides troubleshooting assistance for common issues encountered during the HPLC analysis of 6-prenylapigenin, with a specific focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and why is it a concern?
Peak tailing refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half.[1] An ideal peak should be symmetrical, resembling a Gaussian distribution.[2] This distortion is problematic because it can decrease the resolution between adjacent peaks, reduce the accuracy of quantification, and indicate undesirable chemical interactions within the HPLC system.[2][3]
Q2: I am observing significant peak tailing specifically for this compound. What are the most likely causes?
Peak tailing for a specific compound like this compound is often due to its chemical structure. As a flavonoid, this compound possesses multiple phenolic hydroxyl (-OH) groups.[4] These polar groups can engage in secondary interactions with the stationary phase, particularly with residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[2][5][6] This unwanted interaction mechanism, in addition to the primary hydrophobic retention, delays the elution of a portion of the analyte molecules, causing a "tail".[6]
Q3: How does the mobile phase pH influence the peak shape of this compound?
Mobile phase pH is a critical factor in controlling peak shape for ionizable compounds.[7]
-
Analyte Ionization: The phenolic hydroxyl groups on this compound are weakly acidic. If the mobile phase pH is too high, these groups can deprotonate, leading to a mixed population of ionized and neutral molecules, which can cause peak distortion.[8]
-
Silanol Group Ionization: A more common cause of tailing is the ionization of residual silanol groups on the silica packing. At a mobile phase pH above 3-4, these silanols become deprotonated (Si-O⁻) and can strongly interact with the polar hydroxyl groups of this compound through ion-exchange or hydrogen bonding mechanisms.[9][10]
To minimize these effects, it is highly recommended to use a mobile phase with a low pH (e.g., 2.5 - 3.0) by adding an acidifier like formic acid or trifluoroacetic acid.[2][11] This ensures that both the phenolic hydroxyls and the column's silanol groups remain fully protonated, suppressing the secondary interactions that cause tailing.[6]
Q4: Could my HPLC column be the source of the peak tailing?
Yes, the column is a frequent source of peak shape problems. Several factors could be at play:
-
Column Contamination: Accumulation of strongly retained sample components on the column inlet frit or packing material can disrupt the flow path and cause tailing.[2][5]
-
Column Degradation: A void or channel can form at the head of the column bed due to high pressure or pH extremes, leading to peak distortion.[3][12]
-
Inappropriate Column Chemistry: Older columns (Type A silica) have a higher concentration of acidic silanol groups and are more prone to causing tailing with polar compounds.[1][10] Using a modern, high-purity silica column that is end-capped or features a base-deactivated surface is crucial for analyzing compounds like flavonoids.[9][12]
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to poor peak shape.[3][12]
Q5: Can my sample preparation and injection technique contribute to peak tailing?
Absolutely. Two key aspects of sample handling can cause peak tailing:
-
Solvent Mismatch: If this compound is dissolved in a solvent that is significantly stronger (e.g., more non-polar in reversed-phase) than the initial mobile phase, it can cause the peak to broaden and tail.[2][13] Always try to dissolve your sample in the mobile phase itself or in a weaker solvent.[5]
-
Sample Overload: Injecting too high a concentration or too large a volume of your sample can overload the column, leading to peak distortion.[12] If you suspect this is the issue, try diluting your sample or reducing the injection volume to see if the peak shape improves.[12]
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving this compound peak tailing.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. benchchem.com [benchchem.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. Khan Academy [khanacademy.org]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. chromtech.com [chromtech.com]
- 10. hplc.eu [hplc.eu]
- 11. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 13. support.waters.com [support.waters.com]
Technical Support Center: Optimizing Cell Viability Assays with 6-Prenylapigenin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Prenylapigenin in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a naturally occurring prenylated flavonoid found in plants like Maclura pomifera.[1] It exhibits anti-tumor and antiangiogenic properties by inducing cytotoxicity in various cancer cells.[1] Its mechanism of action is believed to involve the induction of apoptosis (programmed cell death) through the modulation of key signaling pathways, similar to its parent compound, apigenin.
Q2: Which cell viability assay is most suitable for use with this compound?
The choice of assay depends on your specific experimental needs and available equipment.
-
MTT/XTT Assays: These colorimetric assays are widely used due to their simplicity and cost-effectiveness. They measure mitochondrial reductase activity, which is an indicator of cell viability. However, flavonoids have been reported to interfere with tetrazolium salt reduction, potentially leading to inaccurate results. It is crucial to include proper controls to account for any direct reduction of the assay reagent by this compound.
-
Resazurin (AlamarBlue)-based Assays: These are fluorescent or colorimetric assays that also measure metabolic activity. They are generally considered more sensitive than MTT assays.
-
ATP-based Assays: These luminescent assays measure the level of intracellular ATP, which is a direct indicator of viable, metabolically active cells. They are highly sensitive and less prone to interference from colored compounds.
-
Fluorescence-based Assays (e.g., Calcein-AM/Propidium Iodide): These assays directly assess cell membrane integrity and esterase activity to distinguish between live and dead cells. However, it's important to consider the potential for autofluorescence from this compound.
Q3: How should I prepare this compound for cell culture experiments?
This compound is a lipophilic compound with low aqueous solubility. It is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution. It is critical to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, generally below 0.5%. Always include a vehicle control (medium with the same concentration of DMSO as the treated wells) in your experiments to account for any solvent effects.
Q4: Can this compound interfere with the assay readings?
Yes, flavonoids, including this compound, have the potential to interfere with certain cell viability assays.
-
Direct Reductant Activity: Some flavonoids can directly reduce tetrazolium salts (MTT, XTT) or resazurin, leading to a false-positive signal for cell viability.
-
Autofluorescence: As with many phenolic compounds, there is a possibility of autofluorescence, which can interfere with fluorescence-based assays. It is recommended to measure the fluorescence of this compound alone at the excitation and emission wavelengths of your assay to assess potential interference.
To mitigate these interferences, it is essential to run parallel controls, including wells with this compound in cell-free medium, to measure any background signal.
Troubleshooting Guide
This guide addresses common issues encountered during cell viability assays with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or Non-reproducible Results | Compound Precipitation: this compound has low aqueous solubility and may precipitate in the culture medium, especially at high concentrations. | - Visually inspect the wells for any precipitate after adding the compound.- Prepare fresh dilutions of this compound for each experiment.- Consider using a lower concentration range or a different solvent system if precipitation persists. |
| Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variability in the final readings. | - Ensure a homogenous cell suspension before seeding.- Use a consistent and accurate pipetting technique. | |
| Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. | - Avoid using the outer wells of the plate for experimental samples.- Fill the peripheral wells with sterile PBS or media to maintain humidity. | |
| High Background Signal in Control Wells (Compound Only) | Direct Reduction of Assay Reagent: this compound may be directly reducing the MTT, XTT, or resazurin reagent. | - Run a control plate with this compound in cell-free medium to quantify the extent of direct reduction.- Subtract the background absorbance/fluorescence from your experimental wells. |
| Compound Autofluorescence: this compound may be fluorescent at the wavelengths used for the assay. | - Measure the fluorescence of this compound alone at the assay's excitation and emission wavelengths.- If significant autofluorescence is detected, consider using a non-fluorescent assay (e.g., MTT, ATP-based) or a fluorescent dye with a different spectral profile. | |
| Unexpectedly High Cell Viability at High Concentrations | Interference with Assay Chemistry: As mentioned, direct reduction of the assay reagent by this compound can mask its cytotoxic effects. | - Switch to an alternative viability assay that is less prone to interference, such as an ATP-based assay or a direct cell counting method (e.g., Trypan Blue exclusion). |
| Low Signal or Poor Dynamic Range | Suboptimal Cell Seeding Density: Too few or too many cells can lead to a weak signal or a saturated signal, respectively. | - Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration. |
| Incorrect Incubation Time: The incubation time with the assay reagent may not be sufficient for optimal signal development. | - Optimize the incubation time with the assay reagent according to the manufacturer's protocol and your specific cell line. |
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a reference for its cytotoxic potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SW620 | Colorectal Cancer | More effective than in SW480 | [2] |
| SW480 | Colorectal Cancer | Less effective than in SW620 | [2] |
| H4IIE | Hepatoma | 42 ± 5 | [3] |
| C6 | Glioma | 37 ± 6 | [3] |
Note: IC50 values can vary depending on the experimental conditions, including cell density, treatment duration, and the specific assay used.
Experimental Protocols
Standard MTT Cell Viability Assay Protocol
This protocol provides a general framework for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Optimization of cell seeding density and incubation times is recommended for each cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Include vehicle control wells (medium with the same concentration of DMSO) and untreated control wells (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down or place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium and MTT only) from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: Experimental workflow for a cell viability assay with this compound.
Caption: Postulated signaling pathway for this compound-induced apoptosis.
References
Validation & Comparative
6-Prenylapigenin vs. 8-Prenylapigenin: A Comparative Guide to Their Anti-inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of two constitutional isomers of prenylated apigenin: 6-prenylapigenin (6-PA) and 8-prenylapigenin (8-PA). While direct comparative studies with quantitative IC50 values are limited, this document synthesizes available experimental data to offer insights into their respective potencies and mechanisms of action.
Quantitative Data Summary
Due to the absence of a single study directly comparing the anti-inflammatory potency of 6-PA and 8-PA with quantitative metrics like IC50 values, the following table provides a qualitative summary based on available literature.
| Feature | This compound (6-PA) | 8-Prenylapigenin (8-PA) | Citation |
| Inhibition of Pro-inflammatory Mediators | Effective suppression of TNF-α, IL-8, and IL-1β gene expression. | Equally effective and potent in inhibiting the LPS-induced gene expression of TNF-α, iNOS, and COX-2. Also inhibits the release of TNF-α, NO, and PGE2. | [1] |
| Mechanism of Action | Implied involvement of NF-κB pathway. | Inhibition of NF-κB activation. | [1] |
Experimental Protocols
The following is a representative experimental protocol for assessing the anti-inflammatory activity of prenylflavonoids, based on studies of 8-prenylapigenin.
In Vitro Model of Inflammation
-
Cell Line: RAW 264.7 murine macrophages.
-
Induction of Inflammation: Cells are exposed to 0.1 µg/mL lipopolysaccharide (LPS) for 24 hours.[2]
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., 8-prenylapigenin) before LPS stimulation.
Analysis of Pro-inflammatory Mediators
-
Gene Expression (RT-PCR): The mRNA levels of key inflammatory genes such as TNF-α, iNOS, and COX-2 are quantified using reverse transcription-polymerase chain reaction.
-
Protein Release (ELISA): The concentration of secreted pro-inflammatory mediators like TNF-α, Nitric Oxide (NO, measured as nitrite), and Prostaglandin E2 (PGE2) in the cell culture supernatant is measured by Enzyme-Linked Immunosorbent Assay.[2]
Mechanism of Action Assays
-
NF-κB Activation (EMSA): Electrophoretic Mobility Shift Assay is used to determine the activation and DNA-binding activity of the transcription factor NF-κB.
-
Reactive Oxygen Species (ROS) Accumulation: Intracellular ROS levels are measured using probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[2]
Signaling Pathways
Both this compound and 8-prenylapigenin exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary target identified for both is the Nuclear Factor-kappa B (NF-κB) pathway . Additionally, the broader family of flavonoids is known to influence the Mitogen-Activated Protein Kinase (MAPK) pathway .
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, including TNF-α, IL-6, COX-2, and iNOS, and induces their transcription. Both 6-PA and 8-PA are suggested to inhibit this pathway, thereby reducing the expression of these inflammatory mediators.
Figure 1: Inhibition of the NF-κB signaling pathway by 6- and 8-prenylapigenin.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation. It comprises several parallel kinase cascades, including ERK, JNK, and p38 MAPK. Upon activation by inflammatory stimuli, these kinases phosphorylate and activate downstream transcription factors, such as AP-1, which in turn contribute to the expression of pro-inflammatory genes. While not explicitly detailed for 6-PA and 8-PA in the direct comparative context, flavonoids, in general, are known to modulate MAPK signaling, which represents another potential mechanism for their anti-inflammatory effects.
Figure 2: Potential inhibition of the MAPK signaling pathway by 6- and 8-prenylapigenin.
Conclusion
Based on the available literature, both this compound and 8-prenylapigenin are effective inhibitors of the inflammatory response. Both compounds have been shown to suppress the expression of key pro-inflammatory mediators, with 8-prenylapigenin being described as "equally effective and potent" as other C8-prenylated flavonoids in inhibiting a range of inflammatory markers. The primary mechanism of action for both appears to be the inhibition of the NF-κB signaling pathway.
The key difference in their known anti-inflammatory targets from the available data is that 6-PA has been shown to suppress TNF-α, IL-8, and IL-1β, while 8-PA has been demonstrated to inhibit TNF-α, iNOS, and COX-2. It is important to note that these findings come from different experimental contexts, and a direct, side-by-side comparison is necessary to definitively conclude on their relative potency and potential for therapeutic development. Future research should focus on conducting direct comparative studies to quantify the anti-inflammatory activities of these two promising natural compounds.
References
A Comparative Analysis of 6-Prenylapigenin and Apigenin Bioactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of the bioactive properties of 6-Prenylapigenin and its parent compound, apigenin. This analysis is supported by experimental data and detailed methodologies to inform future research and development.
The flavonoid apigenin, abundant in various fruits and vegetables, has been extensively studied for its diverse pharmacological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. Its prenylated derivative, this compound, has emerged as a compound of interest due to the potential for the prenyl group to enhance bioavailability and bioactivity. This guide offers a side-by-side comparison of their performance in key biological assays.
Data Presentation: Quantitative Comparison of Bioactivities
The following table summarizes the available quantitative data on the bioactivities of this compound and apigenin. Direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Bioactivity | Compound | Assay | Cell Line/System | Result (IC50/EC50) | Reference |
| Antioxidant Activity | This compound | DPPH Radical Scavenging | - | EC50: 86.43 ± 0.26 µg/mL | |
| Apigenin | DPPH Radical Scavenging | - | - | ||
| Apigenin | ABTS Radical Cation Scavenging | - | IC50: > 200 µM | ||
| Anti-inflammatory Activity | Apigenin | Inhibition of NO production | RAW 264.7 macrophages | IC50: ~10 µM | |
| Apigenin | Inhibition of COX-2 | RAW 264.7 macrophages | Potent inhibitor | ||
| This compound | - | - | Data not available | ||
| Estrogenic Activity | Apigenin | Yeast Estrogen Screen (YES) | Saccharomyces cerevisiae | Weak agonist | |
| This compound | - | - | Data not available | ||
| Anticancer Activity | This compound | Cell Proliferation (HeLa) | HeLa | Suppressed proliferation | |
| Apigenin | Cell Proliferation (BxPC-3) | BxPC-3 | IC50: 23 µM (24h), 12 µM (48h) | ||
| Apigenin | Cell Proliferation (PANC-1) | PANC-1 | IC50: 71 µM (24h), 41 µM (48h) | ||
| Apigenin | Cell Proliferation (A375) | A375 | IC50: 33.02 µM |
Signaling Pathway Modulation
Both this compound and apigenin have been shown to modulate key signaling pathways involved in inflammation and cancer.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. Apigenin is a well-documented inhibitor of NF-κB activation. It can prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes. While direct quantitative data for this compound's effect on NF-κB is limited, its structural similarity to apigenin and other prenylated flavonoids suggests it may also possess inhibitory activity.
Figure 1. Inhibition of the NF-κB signaling pathway by apigenin and potential inhibition by this compound.
MAPK and Akt Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) and Akt signaling pathways are crucial for cell proliferation and survival. This compound has been shown to suppress the proliferation of HeLa cells by modulating these pathways, specifically by increasing the phosphorylation of JNK and p38, while reducing the phosphorylation of Akt and ERK. Apigenin also interacts with these pathways, often leading to the induction of apoptosis in cancer cells.
Figure 2. Modulation of MAPK and Akt signaling pathways by this compound and apigenin.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to the bioactivities discussed.
In Vitro Anti-inflammatory Activity Assay (Inhibition of NO Production)
This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Figure 3. Experimental workflow for determining in vitro anti-inflammatory activity.
Protocol Details:
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or apigenin) and incubated for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration 1 µg/mL) to induce an inflammatory response, except for the control group.
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed and incubated for 10 minutes at room temperature.
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control group.
Yeast Estrogen Screen (YES) Assay
The YES assay is a bioassay used to detect the estrogenic activity of compounds. It utilizes a genetically modified yeast strain (Saccharomyces cerevisiae) that contains the human estrogen receptor (ERα or ERβ) and a reporter gene (e.g., lacZ, which encodes for β-galactosidase).
Protocol Details:
-
Yeast Culture: The recombinant yeast strain is grown in a selective medium.
-
Assay Setup: In a 96-well plate, the test compound at various concentrations is added to the assay medium containing the yeast cells and a chromogenic substrate for β-galactosidase (e.g., CPRG).
-
Incubation: The plate is incubated at 30°C for a specified period (e.g., 48-72 hours).
-
Measurement: If the test compound binds to the estrogen receptor, it will activate the transcription of the lacZ gene, leading to the production of β-galactosidase. This enzyme will then cleave the chromogenic substrate, resulting in a color change. The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Data Analysis: A dose-response curve is generated, and the EC50 value (the concentration at which 50% of the maximal response is observed) is calculated to determine the estrogenic potency of the compound. 17β-estradiol is typically used as a positive control.
Conclusion
The available data suggests that both apigenin and its derivative, this compound, possess significant bioactivities that warrant further investigation for therapeutic applications. Apigenin is a well-characterized anti-inflammatory and anti-cancer agent with a known inhibitory effect on the NF-κB pathway. The addition of a prenyl group in this compound appears to influence its activity, as demonstrated by its modulation of the MAPK and Akt pathways in cancer cells and its notable antioxidant capacity.
However, a direct and comprehensive comparison is hampered by the limited availability of quantitative data for this compound across the same range of bioactivities as apigenin. Future research should focus on conducting head-to-head comparative studies using standardized experimental protocols to elucidate the precise impact of prenylation on the bioactivity of apigenin. Such studies will be invaluable for guiding the development of novel flavonoid-based therapeutic agents.
Validating Anticancer Effects: A Comparative Guide to Apigenin in Xenograft Models as a Proxy for 6-Prenylapigenin
For immediate release:
A comprehensive analysis of preclinical data on the flavonoid apigenin offers valuable insights into its potential as an anticancer agent, providing a strong basis for future investigations into its derivatives, such as 6-Prenylapigenin. This guide synthesizes findings from multiple xenograft studies, presenting quantitative data, experimental protocols, and mechanistic diagrams to support further research and development in this area.
While direct xenograft model data for this compound is not yet available in published literature, extensive research on its parent compound, apigenin, provides a robust framework for understanding its potential anticancer activities. Apigenin, a naturally occurring flavonoid abundant in various plants, has demonstrated significant anti-inflammatory, antioxidant, and anti-carcinogenic properties in numerous preclinical studies.[1][2] This guide focuses on the in vivo evidence of apigenin's efficacy in xenograft models, offering a comparative overview for researchers, scientists, and drug development professionals.
Comparative Efficacy of Apigenin Across Various Cancer Xenograft Models
Apigenin has been shown to inhibit tumor growth in a variety of cancer types when studied in animal models. The following tables summarize the quantitative outcomes of these investigations, highlighting its potential as both a standalone therapeutic and a synergistic agent.
Table 1: Monotherapy Efficacy of Apigenin in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Apigenin Dosage & Route | Treatment Duration | Key Quantitative Outcomes |
| Colorectal Cancer | SW480 | BALB/c-nu mice | 20 mg/kg, i.p. | 27 days | Significant tumor growth inhibition at day 21 (p<0.05) and day 27 (p<0.01) versus control.[1] |
| Prostate Cancer | 22Rv1 | Athymic nude mice | 20 & 50 µ g/mouse/day , gavage | 10 weeks | 44% and 59% reduction in tumor volume, respectively.[3] |
| Renal Cell Carcinoma | ACHN | Nude mice | 30 mg/kg, i.p. (every 3 days) | Not specified | Markedly slower tumor growth and reduced Ki-67 expression compared to vehicle-treated mice.[4] |
| Cervical Cancer | C33A | BALB/c nude mice | Not specified | 16 days | Final average tumor volume of 271.0 mm³ versus 666.0 mm³ in the control group.[5] |
| Melanoma | A375SM | BALB/c nude mice | 25 & 50 mg/kg, oral | 3 weeks | Dose-dependent decrease in tumor size and weight.[6] |
| Breast Cancer | MDA-MB-231 | BALB/c nude mice | 25 & 50 mg/kg, oral | 2 weeks | Dose-dependent inhibition of tumor growth.[7] |
Table 2: Synergistic Effects of Apigenin in Combination Therapies
| Cancer Type | Combination Agent | Xenograft Model | Key Findings |
| Hepatocellular Carcinoma | 5-Fluorouracil (5-FU) | Not specified | Significantly enhanced inhibition of tumor growth through activation of the mitochondrial apoptosis pathway.[8][9] |
| Diffuse Large B-cell Lymphoma | Abivertinib | Xenograft mice | Synergistic induction of apoptosis and inhibition of the PI3K/p-Akt/p-IKK/p-p65 signaling pathway.[8] |
| Hepatocellular Carcinoma | Sorafenib | Not specified | Enhanced cytotoxic effects and promotion of apoptosis.[8] |
| Colon Cancer | ABT-263 | Xenograft tumors | More potent tumor growth inhibition compared to either apigenin or ABT-263 alone.[10] |
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following protocols provide an overview of the methodologies employed in key xenograft studies of apigenin.
Colorectal Cancer Xenograft Protocol (SW480 cells)[1]
-
Animal Model: Male BALB/c-nu mice, 6-8 weeks of age.
-
Tumor Inoculation: Subcutaneous injection of 5 x 10⁶ SW480 cells into the right inguinal region.
-
Treatment Regimen: Intraperitoneal (i.p.) administration of 20 mg/kg apigenin (in a DMSO-PBS solution) or vehicle control.
-
Monitoring: Tumor area was measured every 6 days using a whole-body fluorescence imaging system.
-
Endpoint Analysis: Tumors were excised after 27 days for immunohistochemical and Western blot analysis of target proteins.
Prostate Cancer Xenograft Protocol (22Rv1 cells)[3]
-
Animal Model: Athymic nude mice.
-
Tumor Inoculation: Subcutaneous injection of 1 x 10⁶ 22Rv1 cells mixed with Matrigel into the flanks.
-
Treatment Regimen: Daily oral gavage of apigenin (20 or 50 µ g/mouse ) or vehicle, initiated 2 weeks prior to cell inoculation and continued for 8 weeks.
-
Monitoring: Regular measurement of tumor volume.
-
Endpoint Analysis: Tumors were excised, weighed, and analyzed for apoptosis induction via ELISA.
Melanoma Xenograft Protocol (A375SM cells)[6]
-
Animal Model: Male BALB/c nude mice, 5 weeks of age.
-
Tumor Inoculation: Transplantation of A375SM cells.
-
Treatment Regimen: Oral administration of apigenin (25 or 50 mg/kg in PBS) five times per week for three weeks.
-
Monitoring: Tumor size was measured twice weekly.
-
Endpoint Analysis: Excised tumors were weighed and analyzed for apoptosis using a TUNEL assay and for protein expression via immunohistochemistry.
Visualizing the Mechanisms of Action
Apigenin's anticancer activity is attributed to its ability to modulate critical cellular signaling pathways. The following diagrams illustrate these mechanisms.
Caption: A generalized workflow for xenograft model studies investigating anticancer agents.
A key target of apigenin is the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer, promoting cell proliferation and survival.[2]
Caption: Apigenin disrupts the PI3K/Akt/mTOR pathway, leading to reduced cell proliferation and survival.
Apigenin also promotes programmed cell death by modulating key regulators of apoptosis.
Caption: Apigenin promotes apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
References
- 1. Apigenin suppresses the growth of colorectal cancer xenografts via phosphorylation and up-regulated FADD expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resources for Human Health from the Plant Kingdom: The Potential Role of the Flavonoid Apigenin in Cancer Counteraction [mdpi.com]
- 3. Apigenin-induced prostate cancer cell death is initiated by reactive oxygen species and p53 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Anticancer Effects and Molecular Mechanisms of Apigenin in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apigenin induces apoptosis by regulating Akt and MAPK pathways in human melanoma cell A375SM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Apigenin: Molecular Mechanisms and Therapeutic Potential against Cancer Spreading [mdpi.com]
- 9. Apigenin: Molecular Mechanisms and Therapeutic Potential against Cancer Spreading - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plant flavone apigenin: An emerging anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
6-Prenylapigenin: A Comparative Analysis of Its Antioxidant Potential Against Other Prenylated Flavonoids
For Immediate Release
A comprehensive review of available experimental data reveals the comparative antioxidant potential of 6-prenylapigenin against a range of other prenylated flavonoids. This guide synthesizes quantitative data from various in vitro antioxidant assays, details the experimental methodologies used, and explores the underlying signaling pathways, providing a valuable resource for researchers, scientists, and drug development professionals.
Prenylated flavonoids, a class of polyphenolic compounds characterized by the presence of a lipophilic prenyl group, have garnered significant scientific interest due to their enhanced biological activities compared to their non-prenylated counterparts. This modification often leads to increased affinity for cell membranes and improved interaction with molecular targets. Among these, this compound, a derivative of the flavone apigenin, has been a subject of investigation for its antioxidant properties.
Quantitative Comparison of Antioxidant Activity
To provide a clear comparison, the following table summarizes the 50% effective concentration (EC50) and Oxygen Radical Absorbance Capacity (ORAC) values for this compound and other notable prenylated flavonoids from various studies. Lower EC50/IC50 values indicate higher antioxidant potency. It is crucial to note that direct comparisons of absolute values between different studies should be made with caution due to variations in experimental conditions.
| Flavonoid Class | Compound | Antioxidant Assay | EC50/IC50 (µg/mL) | ORAC Value (µmol TE/g) | Reference |
| Flavone | This compound | DPPH | 86.43 ± 0.26 | Not Reported | [1] |
| Flavanone | 6,8-diprenyleriodictyol | DPPH | 32.12 ± 1.10 | Not Reported | [1] |
| Flavanone | Dorsmanin F | DPPH | 53.89 | Not Reported | [1] |
| Chalcone | Xanthohumol | ORAC | Not Reported | ~1700-1900 | [2] |
| Chalcone | Desmethylxanthohumol | ORAC | Not Reported | 3.8 ± 0.5 (Trolox Equivalents) | [2] |
| Chalcone | 4'-Methylxanthohumol | ORAC | Not Reported | 3.8 ± 0.4 (Trolox Equivalents) | [2] |
| Chalcone | Isobavachalcone | DPPH | 84.33 ± 0.27 | Not Reported | |
| Chalcone | Bartericin A | DPPH | 47.85 ± 2.15 | Not Reported |
EC50/IC50 values represent the concentration of the compound required to scavenge 50% of the free radicals in the assay. TE = Trolox Equivalents.
The available data suggests that this compound exhibits moderate antioxidant activity in the DPPH assay compared to some other prenylated flavonoids like 6,8-diprenyleriodictyol. The prenylation pattern, including the number and position of prenyl groups, as well as the core flavonoid structure, significantly influences the antioxidant capacity.
Experimental Protocols
The following are detailed methodologies for the key antioxidant assays cited in this guide, providing a framework for reproducible experimental design.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.
-
Sample Preparation: The test compounds (prenylated flavonoids) are dissolved in the same solvent to prepare a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with various concentrations of the sample solutions. A control is prepared with the solvent instead of the sample.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
EC50 Determination: The EC50 value is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Protocol:
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting an ABTS stock solution with a strong oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours before use.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of ~0.70 at 734 nm.
-
Sample Reaction: A small volume of the test compound at various concentrations is added to a fixed volume of the diluted ABTS•+ solution.
-
Absorbance Reading: The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator.
Protocol:
-
Reagent Preparation: A fluorescent probe (e.g., fluorescein) and a peroxyl radical generator (e.g., AAPH) are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4). Trolox is used as a standard.
-
Reaction Setup: The fluorescent probe, the antioxidant (sample or Trolox standard), and the buffer are mixed in a microplate.
-
Initiation of Reaction: The reaction is initiated by adding the AAPH solution to the wells.
-
Fluorescence Monitoring: The fluorescence decay is monitored over time using a microplate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: The area under the fluorescence decay curve (AUC) is calculated. The net AUC is obtained by subtracting the AUC of the blank from the AUC of the sample/standard. The ORAC value is then determined by comparing the net AUC of the sample to that of the Trolox standard curve and is expressed as micromoles of Trolox Equivalents (TE) per gram or milliliter of the sample.
Signaling Pathways and Mechanisms of Action
The antioxidant effects of prenylated flavonoids are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways that control the expression of antioxidant enzymes.
Nrf2-ARE Signaling Pathway
A key pathway implicated in the antioxidant response to prenylated flavonoids is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or certain bioactive compounds like prenylated flavonoids, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant genes. This leads to the upregulation of a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).
Caption: The Nrf2-ARE signaling pathway activated by prenylated flavonoids.
Experimental Workflow for Antioxidant Potential Assessment
The general workflow for evaluating the antioxidant potential of prenylated flavonoids using common in vitro assays is depicted below.
Caption: A generalized experimental workflow for assessing antioxidant activity.
Conclusion
This comparative guide highlights the antioxidant potential of this compound in the context of other prenylated flavonoids. While direct radical scavenging is a key mechanism, the ability of these compounds to modulate cellular antioxidant defenses through pathways like Nrf2 is of significant interest for therapeutic development. The provided data and protocols serve as a foundation for further research into the structure-activity relationships of prenylated flavonoids and their potential applications in human health. Future studies employing standardized, multiple-assay approaches will be crucial for a more definitive ranking of the antioxidant efficacy of these promising natural compounds.
References
Cross-validation of 6-Prenylapigenin's Effect on Different Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer effects of 6-prenylapigenin and its related isomers across various cancer cell lines. The information is compiled from preclinical studies to offer a comprehensive overview of its potential as a therapeutic agent. Note that in scientific literature, this compound is sometimes used interchangeably with its isomer 8-prenylapigenin, also known as licoflavone C. This guide includes data for both, where available, to provide a broader understanding of prenylated apigenin derivatives.
Data Presentation: Comparative Efficacy
The cytotoxic effects of prenylated apigenin derivatives have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below.
| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| 8-Prenylapigenin (Licoflavone C) | H4IIE | Rat Hepatoma | 42 ± 5 | [1] |
| C6 | Rat Glioma | 37 ± 6 | [1] | |
| Human Peripheral Lymphocytes | Normal | >600 (Non-toxic) | [2] | |
| HeLa | Human Cervical Cancer | > 40 | ||
| HepG2 | Human Liver Cancer | > 40 | ||
| MCF7 | Human Breast Cancer | > 40 | ||
| NCI-H460 | Human Lung Cancer | > 40 | ||
| RAW264.7 | Mouse Macrophage | > 40 | ||
| Licoflavanone | HK1 | Human Nasopharyngeal Carcinoma | Concentration-dependent inhibition | [3][4] |
| MCF-7 | Human Breast Cancer | 19.18 | [5] | |
| MDA-MB-231 | Human Breast Cancer | 10.97 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Cell Viability Assay (MTT Assay)
The anti-proliferative effect of this compound and its isomers is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated for another 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Apoptosis induction is a key mechanism of anti-cancer agents. The Annexin V/Propidium Iodide (PI) assay is a common method to detect and quantify apoptotic cells.
-
Cell Treatment: Cells are treated with the test compound at the desired concentration and for the specified duration.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
The effect of a compound on cell cycle progression can be analyzed by staining the cellular DNA with propidium iodide (PI) followed by flow cytometry.
-
Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing PI and RNase A in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect changes in the expression and activation of proteins involved in signaling pathways.
-
Protein Extraction: Following treatment with the test compound, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against the target proteins (e.g., caspases, Akt, mTOR).
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
Experimental Workflow for Assessing this compound's Anti-Cancer Effects
Caption: Experimental workflow for evaluating the anti-cancer effects of this compound.
Signaling Pathways Potentially Modulated by Prenylated Apigenin Derivatives
Based on studies of related compounds, the following signaling pathways are potential targets of this compound in cancer cells.
Caption: Potential signaling pathways modulated by this compound in cancer cells.
Discussion of Findings
The available data, primarily on 8-prenylapigenin (licoflavone C) and licoflavanone, suggest that prenylation of the apigenin backbone enhances its cytotoxic and anti-cancer properties.
Cytotoxicity: 8-Prenylapigenin demonstrates significant cytotoxicity against rat hepatoma (H4IIE) and glioma (C6) cells, with IC50 values of 42 µM and 37 µM, respectively[1]. In contrast, it showed very low toxicity to normal human peripheral lymphocytes, with an IC50 greater than 600 µM, suggesting a degree of selectivity for cancer cells[2]. Licoflavanone also exhibited potent activity against breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 values of 19.18 µM and 10.97 µM, respectively[5].
Mechanism of Action: The anti-cancer effects of these compounds appear to be mediated through the induction of apoptosis. In nasopharyngeal carcinoma cells, licoflavanone was shown to activate the initiator caspases-8 and -9, as well as the executioner caspase-3, indicating the involvement of both the extrinsic and intrinsic apoptotic pathways[3][4]. Furthermore, licoflavanone was found to inhibit the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival and proliferation in many cancers[3][4]. In rat hepatoma cells, 8-prenylapigenin was also shown to induce apoptosis through the activation of caspase-3/7[1].
Cell Cycle: While direct evidence for this compound's effect on the cell cycle is limited, its parent compound, apigenin, is well-known to induce cell cycle arrest at the G2/M or G0/G1 phase in various cancer cell lines. It is plausible that this compound shares this mechanistic feature.
Conclusion
The cross-validation of this compound's effect on different cancer cell lines is still an emerging area of research. The existing data on its isomer, 8-prenylapigenin (licoflavone C), and the related compound licoflavanone, demonstrate promising anti-cancer activity with a degree of selectivity for cancer cells. The primary mechanism of action appears to be the induction of apoptosis through caspase activation and the inhibition of key survival signaling pathways such as PI3K/Akt/mTOR.
Further research is warranted to expand the panel of cancer cell lines tested with this compound to establish a broader anti-cancer profile. Head-to-head comparative studies of this compound and 8-prenylapigenin would also be valuable to elucidate any isomer-specific differences in efficacy and mechanism. The detailed experimental protocols provided in this guide should aid researchers in designing and conducting such validation studies.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Comparative Analysis of the Antimicrobial Potency of 6-Prenylapigenin and Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial potency of 6-Prenylapigenin, a naturally occurring prenylated flavonoid, against established antibiotics. The following sections detail the minimum inhibitory concentration (MIC) data, experimental methodologies for antimicrobial susceptibility testing, and an overview of the proposed mechanisms of action.
Antimicrobial Potency: A Quantitative Comparison
The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values of this compound and two widely used antibiotics, Ciprofloxacin and Ampicillin, against representative Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) Against Staphylococcus aureus
| Compound | Strain | MIC (µg/mL) |
| This compound (as a di-prenylated flavonoid) | Methicillin-Resistant S. aureus (MRSA) | ≤ 10 |
| Ciprofloxacin | Methicillin-Susceptible S. aureus (MSSA) | 0.25 |
| Ciprofloxacin | Methicillin-Resistant S. aureus (MRSA) | 1 |
Table 2: Minimum Inhibitory Concentration (MIC) Against Escherichia coli
| Compound | Strain | MIC (µg/mL) |
| Prenylated Isoflavonoids (general) | E. coli | >50 |
| Ampicillin | E. coli (some resistant strains) | ≥128 |
| Ampicillin | E. coli (susceptible strains) | Data varies |
Experimental Protocols
The determination of antimicrobial potency relies on standardized and reproducible experimental protocols. The most common methods employed are Broth Microdilution and Agar Disk Diffusion, which are outlined below.
Broth Microdilution Method
This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.
-
Preparation of Antimicrobial Agent Dilutions: A series of dilutions of the test compound (e.g., this compound) and control antibiotics are prepared in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Agar Disk Diffusion Method
This method assesses the susceptibility of bacteria to antimicrobials based on the size of the zone of growth inhibition around a disk impregnated with the test compound.
-
Inoculum Preparation and Plating: A standardized microbial inoculum is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Disk Application: Paper disks impregnated with a known concentration of the antimicrobial agent are placed on the agar surface.
-
Incubation: The plates are incubated under standardized conditions.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disk where bacterial growth is inhibited is measured. The size of the zone is proportional to the susceptibility of the organism to the antimicrobial agent.
Visualizing Experimental and Biological Pathways
To better illustrate the processes involved in determining and understanding antimicrobial activity, the following diagrams are provided.
Broth Microdilution Workflow
The antimicrobial activity of flavonoids, including this compound, is believed to stem from multiple mechanisms that disrupt essential bacterial functions. The prenyl group attached to the flavonoid backbone is thought to enhance its hydrophobicity, facilitating interaction with and disruption of the bacterial cell membrane.
Proposed Mechanisms of this compound
Conclusion
The available data indicates that this compound, as a representative of di-prenylated flavonoids, exhibits potent antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus, with MIC values comparable to or lower than some established antibiotics. Its efficacy against Gram-negative bacteria such as Escherichia coli appears to be lower, a common characteristic among many flavonoids. The multifaceted mechanism of action, targeting the cell membrane and other vital cellular processes, makes this compound a promising candidate for further investigation in the development of new antimicrobial agents, potentially to be used in combination with existing antibiotics to enhance their efficacy. Further research is warranted to fully elucidate its spectrum of activity and specific molecular targets.
Head-to-Head Comparison: 6-Prenylapigenin and 6,8-diprenyleriodictyol
A Guide for Researchers in Drug Development
This guide provides a comparative analysis of two prenylated flavonoids, 6-Prenylapigenin and 6,8-diprenyleriodictyol, focusing on their chemical properties and biological activities. The information herein is compiled from publicly available research to assist scientists and drug development professionals in evaluating these compounds for further investigation.
Chemical and Physical Properties
This compound and 6,8-diprenyleriodictyol share a core flavonoid structure but differ in their prenylation and saturation of the C-ring. This compound is a flavone with a single prenyl group, while 6,8-diprenyleriodictyol is a flavanone with two prenyl groups. These structural distinctions significantly influence their physicochemical properties and biological activities.
| Property | This compound | 6,8-diprenyleriodictyol |
| Molecular Formula | C20H18O5[1] | C25H28O6[2] |
| Molecular Weight | 338.4 g/mol [1] | 424.5 g/mol [2] |
| Class | Flavone (Polyketide)[1] | Flavanone |
| Natural Sources | Found in Maclura pomifera and Parartocarpus venenosus.[1] | Isolated from Dorstenia mannii.[2] |
| Structure | A single prenyl group attached to the A-ring of the apigenin backbone. | Two prenyl groups attached to the A-ring of the eriodictyol backbone. |
Comparative Biological Activities
While direct head-to-head studies are limited, existing data allows for a comparison of their performance in several key biological assays.
Table 2.1: Antioxidant Activity
The antioxidant capacity of these compounds has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The EC50 value represents the concentration required to scavenge 50% of the DPPH radicals.
| Compound | Assay | Result (EC50) | Antioxidant Capacity | Reference |
| 6,8-diprenyleriodictyol | DPPH Scavenging | 32.12 ± 1.10 µg/mL | High | [3] |
| This compound | DPPH Scavenging | 86.43 ± 0.26 µg/mL | Moderate | [3] |
| Ascorbic Acid (Control) | DPPH Scavenging | 19.33 ± 0.3 µg/mL | High | [3] |
| Quercitrin (Control) | DPPH Scavenging | 28.16 ± 0.84 µg/mL | High | [3] |
Based on these results, 6,8-diprenyleriodictyol demonstrates significantly higher antioxidant potential compared to this compound in the DPPH assay.[3]
Table 2.2: Antimicrobial Activity
The antimicrobial potency of these compounds varies. Limited data suggests that 6,8-diprenyleriodictyol has shown significant bactericidal activity against S. aureus strains, with Minimum Inhibitory Concentration (MIC) values as low as 0.5 µg/mL, comparable to antibiotics like gentamicin.[4] In contrast, this compound was reported to have the lowest antimicrobial potency among a range of tested prenylated flavonoids in one study.[4]
| Compound | Target Organism | Result (MIC) | Reference |
| 6,8-diprenyleriodictyol | S. aureus (MSSA) | 0.5 µg/mL | [4] |
| This compound | General (Multiple PFs tested) | Lowest potency of group | [4] |
Mechanisms of Action & Signaling Pathways
The biological activities of flavonoids are intrinsically linked to their interaction with cellular signaling pathways. While specific pathways for 6,8-diprenyleriodictyol are less characterized in the available literature, flavonoids like this compound are known to modulate pathways related to inflammation and hormone receptor signaling.
A key area of investigation for many prenylated flavonoids is their interaction with Estrogen Receptors (ERα and ERβ).[5][6][7][8][9] Modulation of these receptors can influence cell proliferation, particularly in hormone-sensitive cancers. The diagram below illustrates a generalized pathway for how a phytoestrogen might exert its effects through estrogen receptors.
Experimental Protocols
To ensure reproducibility and facilitate comparison across studies, understanding the experimental methodologies is critical. Below is a representative protocol for a common in vitro assay used to determine antioxidant activity.
Protocol: DPPH Radical Scavenging Assay
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (this compound or 6,8-diprenyleriodictyol) in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions from the stock solution to obtain a range of test concentrations.
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
Ascorbic acid or Quercitrin is used as a positive control and prepared in the same manner as the test compounds.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each concentration of the test compound or control to respective wells.
-
Add 100 µL of the DPPH solution to all wells.
-
For the blank, add 100 µL of the solvent (e.g., methanol) instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
The percentage of DPPH scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test sample.
-
The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
The workflow for this protocol can be visualized as follows:
References
- 1. This compound | C20H18O5 | CID 10382485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6,8-Diprenyleriodictyol | C25H28O6 | CID 101705716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Estrogen Receptor (ER) Subtype Selectivity Identifies 8-Prenylapigenin as an ERβ Agonist from Glycyrrhiza inflata and Highlights the Importance of Chemical and Biological Authentication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estrogen Receptor (ER) Subtype Selectivity Identifies 8-Prenylapigenin as an ERβ Agonist from Glycyrrhiza inflata and Highlights the Importance of Chemical and Biological Authentication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholars.northwestern.edu [scholars.northwestern.edu]
- 9. pubs.acs.org [pubs.acs.org]
Replicating published findings on 6-Prenylapigenin's mechanism of action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported mechanisms of action for 6-Prenylapigenin, a prenylated flavonoid, against other relevant compounds. The information is presented to facilitate the replication of published findings and to serve as a resource for further research and development. We have compiled quantitative data from various studies, detailed experimental protocols for key assays, and visual representations of the signaling pathways involved.
Comparative Efficacy: Anti-Cancer and Neuroprotective Properties
This compound has demonstrated notable anti-cancer and neuroprotective activities in various preclinical studies. To provide a clear comparison of its efficacy, the following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other relevant flavonoids in different cancer cell lines.
Anti-Cancer Activity
The antiproliferative effects of this compound and its parent compound, apigenin, have been evaluated in several cancer cell lines. The prenyl group at the 6-position of apigenin often enhances its cytotoxic activity.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HeLa | Cervical Cancer | 28.88 | [1] |
| HepG2 | Liver Cancer | > 40 | [1] | |
| Apigenin | BxPC-3 | Pancreatic Cancer | 23 (24h), 12 (48h) | [2] |
| PANC-1 | Pancreatic Cancer | 71 (24h), 41 (48h) | [2] |
Mechanism of Action: Key Signaling Pathways
Published findings indicate that this compound exerts its biological effects by modulating several key signaling pathways implicated in cell survival, proliferation, and inflammation. These include the Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-Kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways.
MAPK Signaling Pathway
The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been shown to modulate the phosphorylation status of key MAPK members, such as ERK, JNK, and p38.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Aberrant activation of this pathway is common in many cancers. This compound has been found to inhibit the phosphorylation of Akt, a key downstream effector of PI3K.
NF-κB Signaling Pathway
The NF-κB pathway plays a central role in inflammation and is constitutively active in many cancer types, promoting cell survival and proliferation. This compound has been reported to suppress the activation of NF-κB.
Experimental Protocols
To facilitate the replication of the findings cited in this guide, detailed protocols for the key experimental assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HeLa, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
Following treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the drug concentration.
Western Blot Analysis
This protocol is used to determine the effect of this compound on the protein expression and phosphorylation levels of key signaling molecules.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-p-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations and for the indicated times.
-
Lyse the cells with lysis buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on SDS-PAGE gels and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin.
Conclusion
This guide provides a comparative overview of the mechanism of action of this compound, focusing on its anti-cancer properties. The provided data, signaling pathway diagrams, and experimental protocols are intended to serve as a valuable resource for researchers seeking to replicate and build upon the existing body of knowledge surrounding this promising natural compound. Further investigation, particularly into its neuroprotective effects and in vivo efficacy, is warranted to fully elucidate its therapeutic potential.
References
6-Prenylapigenin vs. Non-Prenylated Flavonoids in Cancer Therapy: A Comparative Guide
Introduction
Flavonoids, a diverse group of polyphenolic compounds found abundantly in fruits, vegetables, and medicinal herbs, have garnered significant attention in oncology research for their anti-inflammatory, antioxidant, and anticancer properties. Among the most studied are non-prenylated flavonoids such as apigenin and luteolin, which have demonstrated considerable efficacy in modulating cancer cell growth and survival. A structural modification known as prenylation—the attachment of a hydrophobic prenyl group to the flavonoid backbone—has emerged as a key determinant in enhancing the bioactivity of these compounds. This guide provides a detailed comparison of 6-prenylapigenin and related prenylated flavonoids against their non-prenylated counterparts, focusing on their mechanisms of action, cytotoxic efficacy, and the experimental protocols used for their evaluation.
The Impact of Prenylation on Anticancer Efficacy
The addition of a prenyl group to a flavonoid scaffold, creating compounds like this compound, fundamentally alters its physicochemical properties. This modification increases the compound's lipophilicity, which is believed to enhance its interaction with cell membranes and improve its ability to reach intracellular targets.[1][2] Numerous studies suggest that this structural change often translates to superior anticancer potency compared to the parent non-prenylated molecules.[1][2][3]
For instance, studies on various cancer cell lines have shown that prenylated flavonoids exhibit stronger antiproliferative effects.[4] A direct comparison demonstrated that 8-prenylapigenin (licoflavone C) induced pronounced toxicity in rat hepatoma (H4IIE) and glioma (C6) cells, whereas its non-prenylated parent, apigenin, showed virtually no cytotoxic effect at similar concentrations.[5][6] This enhanced cytotoxicity is a recurring theme, positioning prenylated flavonoids as a promising class of compounds for further development in cancer therapy.[2]
Quantitative Data on Cytotoxic Activity
The efficacy of an anticancer compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cancer cell proliferation. The following tables summarize the IC50 values for prenylated and non-prenylated flavonoids across various human cancer cell lines, illustrating the enhanced potency that prenylation often confers.
Table 1: Cytotoxic Activity (IC50) of Prenylated Flavonoids
| Compound | Cancer Cell Line | IC50 Value (µM) |
| 6-Prenylnaringenin | T-47D (Breast) | 13.92 ± 2.61[4] |
| HT-29 (Colon) | 36.31 ± 5.62[4] | |
| A2780 (Ovarian) | 48.45 ± 4.41[4] | |
| HeLa (Cervical) | 10.08 - 60.16[7] | |
| 8-Prenylapigenin | H4IIE (Hepatoma) | 42 ± 5[5][6] |
| C6 (Glioma) | 37 ± 6[5][6] | |
| Xanthohumol | PC-3 (Prostate) | 14.71 ± 4.42[3] |
| HT-29 (Colon) | 16.03 ± 1.12[8] | |
| MCF-7 (Breast) | 17.51 ± 1.15[8] | |
| MV-4-11 (Leukemia) | 8.07 ± 0.52[3] |
Table 2: Cytotoxic Activity (IC50) of Non-Prenylated Flavonoids
| Compound | Cancer Cell Line | IC50 Value (µM) |
| Apigenin | H4IIE (Hepatoma) | > 250[5][6] |
| C6 (Glioma) | > 250[5][6] | |
| HCT116 (Colon) | 15 (48h)[9] | |
| HeLa (Cervical) | > 100[10] | |
| HL60 (Leukemia) | ~50[11] | |
| Luteolin | H4IIE (Hepatoma) | > 250 |
| C6 (Glioma) | > 250 | |
| HCT116 (Colon) | ~35 (48h) | |
| HeLa (Cervical) | ~40 | |
| HL60 (Leukemia) | ~50 | |
| Naringenin | A2780 (Ovarian) | 100.05 ± 4.77[4] |
| MCF-7 (Breast) | 187.10 ± 72.41[4] |
Note: Direct IC50 values for this compound are sparse in the reviewed literature; therefore, data for the structurally similar 8-prenylapigenin and the well-studied prenylflavanone 6-prenylnaringenin are included for comparison.
Mechanisms of Action and Signaling Pathways
While both classes of flavonoids target core cancer processes like apoptosis and cell cycle progression, prenylation can introduce novel and potent mechanisms of action.
Non-Prenylated Flavonoids: The Apigenin Model
Apigenin, a well-characterized non-prenylated flavonoid, exerts its anticancer effects through multiple pathways. It is known to induce apoptosis (programmed cell death) by modulating the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins and activating the caspase cascade.[12] It also causes cell cycle arrest , typically at the G2/M phase, thereby halting cell proliferation.[11] These effects are mediated by its ability to inhibit key oncogenic signaling pathways, including PI3K/Akt/mTOR , MAPK/ERK , and JAK/STAT .
This compound and Related Flavonoids: A Novel Mechanism
In addition to modulating the same pathways as their non-prenylated parents, often with greater potency, some prenylated flavonoids have been found to possess distinct mechanisms of action. Notably, 6-prenylnaringenin and 8-prenylnaringenin have been identified as potent histone deacetylase (HDAC) inhibitors .[13][14][15] HDACs are enzymes that play a crucial role in gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes. This HDAC-inhibitory activity represents a significant and powerful anticancer mechanism that is not prominently associated with non-prenylated flavonoids. This action leads to the hyperacetylation of histones, altering chromatin structure and ultimately reducing cancer cell proliferation and viability.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Prenylated Flavonoids with Selective Toxicity against Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Prenylation enhances cytotoxicity of apigenin and liquiritigenin in rat H4IIE hepatoma and C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Apigenin-7-O-glucoside versus apigenin: Insight into the modes of anticandidal and cytotoxic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidative Stress Triggered by Apigenin Induces Apoptosis in a Comprehensive Panel of Human Cervical Cancer-Derived Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity of apigenin on leukemia cell lines: implications for prevention and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apigenin: A Promising Molecule for Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 6- and 8-Prenylnaringenin, Novel Natural Histone Deacetylase Inhibitors Found in Hops, Exert Antitumor Activity on Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. karger.com [karger.com]
6-Prenylapigenin: A Comparative Guide to its In Vitro and In Vivo Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Prenylapigenin, a member of the prenylflavonoid family, has garnered significant interest in the scientific community for its potential therapeutic properties. The addition of a prenyl group to the apigenin backbone can significantly alter its biological activity, influencing its bioavailability and interaction with cellular targets.[1] This guide provides a comprehensive comparison of the in vitro and in vivo activities of this compound, with a focus on its antioxidant, anti-inflammatory, anticancer, and antidiabetic effects. We will delve into the experimental data that supports these activities, compare its performance with its parent compound, apigenin, and other relevant alternatives, and provide detailed methodologies for key experiments to facilitate further research.
Comparative Analysis of Biological Activities
The following tables summarize the quantitative data on the biological activities of this compound and its comparators.
Antioxidant Activity
The antioxidant capacity of flavonoids is crucial to their protective effects against oxidative stress-related diseases. The presence of the prenyl group in this compound influences its radical scavenging abilities.
| Compound | Assay | IC50/EC50 Value | Reference Compound | IC50/EC50 of Reference |
| This compound | DPPH Radical Scavenging | 86.43 ± 0.26 µg/mL[1] | Ascorbic Acid | 19.33 ± 0.3 µg/mL[1] |
| Apigenin | FRAP | 29.8 ± 0.9 µM[2][3] | Trolox | Not specified |
| Apigenin | ORAC | 2.1 ± 0.1 µM[2][3] | Trolox | Not specified |
In vitro studies indicate that this compound possesses moderate antioxidant activity.[1] In comparison, apigenin demonstrates potent antioxidant effects in various assays.[2][3] The structural differences, particularly the prenyl group, likely account for the observed variations in antioxidant potential.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Flavonoids, including this compound, have been investigated for their ability to modulate inflammatory pathways.
| Compound | Model | Key Findings | Reference Compound | Key Findings of Reference |
| This compound | LPS-induced THP-1 cells | Suppressed gene expression of TNF-α, IL-8, and IL-1β[4] | Dexamethasone | Standard anti-inflammatory drug |
| 8-Prenylapigenin | LPS-induced RAW 264.7 macrophages | Inhibition of TNF-α, iNOS, COX-2 expression via NF-κB inhibition[5] | Not specified | |
| Apigenin | LPS-induced RAW 264.7 macrophages | Suppressed production of IL-1β, TNF-α, and IL-6[6] | Not specified |
While direct quantitative comparisons for this compound are limited, studies on the closely related 8-prenylapigenin and the parent compound apigenin reveal potent anti-inflammatory effects through the inhibition of key pro-inflammatory mediators.[5][6] this compound also demonstrates the ability to suppress the expression of inflammatory cytokines.[4]
Anticancer Activity
The potential of flavonoids to inhibit cancer cell proliferation is a significant area of research. The prenyl group is often associated with enhanced cytotoxic activity.
| Compound | Cell Line | IC50 Value | Reference Compound | IC50 of Reference |
| 6-Prenylnaringenin | HeLa (Cervical Cancer) | 10.08 - 60.16 µM[7] | Cisplatin | Not specified |
| Apigenin | BxPC-3 (Pancreatic Cancer) | 23 µM (24h), 12 µM (48h)[8] | 5-Fluorouracil | 12.92 ± 0.61 µM (HT-29)[9] |
| Apigenin | PANC-1 (Pancreatic Cancer) | 71 µM (24h), 41 µM (48h)[8] | 5-Fluorouracil | 9.56 ± 0.16 µM (HL-60)[9] |
| Apigenin | HeLa (Cervical Cancer) | ~30.0 µM (24h), ~17.9 µM (48h)[10] | Cisplatin | Not specified |
| Apigenin | MCF-7 (Breast Cancer) | > 100 µM[11] | Doxorubicin | Not specified |
Data on the anticancer activity of this compound is emerging. Studies on the structurally similar 6-prenylnaringenin show cytotoxic effects against cervical cancer cells.[7] Apigenin has demonstrated dose-dependent inhibition of various cancer cell lines, including pancreatic and cervical cancer.[8][10] The presence of the prenyl group is hypothesized to enhance anticancer efficacy.[1]
Antidiabetic Activity
Inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase is a key strategy in managing type 2 diabetes.
| Compound | Assay | IC50 Value | Reference Compound | IC50 of Reference |
| This compound | α-Glucosidase Inhibition | Moderate inhibition (specific IC50 not found) | Acarbose | ~179 µM[12] |
| Apigenin | α-Glucosidase Inhibition | 10.5 ± 0.05 µM[13] | Acarbose | ~179 µM[12] |
Apigenin is a potent inhibitor of α-glucosidase, suggesting its potential in managing hyperglycemia.[13] While this compound is also reported to have inhibitory activity, further quantitative studies are needed for a direct comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of a compound.
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve the test compound (e.g., this compound) and a standard antioxidant (e.g., ascorbic acid) in methanol to prepare a series of concentrations.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a positive control (e.g., cisplatin) and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.
In Vivo Lipopolysaccharide (LPS)-Induced Inflammation Model
This model is used to evaluate the anti-inflammatory activity of a compound in a living organism.
-
Animal Acclimatization: Acclimatize mice or rats for at least one week before the experiment.
-
Compound Administration: Administer the test compound (e.g., this compound) or a vehicle control orally or via intraperitoneal injection.
-
LPS Induction: After a specific period (e.g., 1 hour), induce inflammation by intraperitoneally injecting LPS (e.g., 1 mg/kg).
-
Sample Collection: At a designated time point post-LPS injection (e.g., 4-6 hours), collect blood and/or specific tissues.
-
Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum or tissue homogenates using ELISA kits.
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Simplified signaling pathway of LPS-induced inflammation and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating the in vitro and in vivo activities of this compound.
In Vitro and In Vivo Correlation: A Synopsis
Establishing a strong in vitro-in vivo correlation (IVIVC) is a critical step in drug development, providing a predictive understanding of a compound's performance in a complex biological system based on laboratory assays. For this compound, the available data provides a foundational basis for such a correlation.
The in vitro antioxidant and anti-inflammatory activities observed suggest a potential for this compound to mitigate oxidative stress and inflammation-related pathologies in vivo. The cytotoxic effects demonstrated by related prenylflavonoids against cancer cell lines in vitro provide a rationale for investigating this compound's efficacy in animal models of cancer. Similarly, the in vitro inhibition of α-glucosidase points towards a potential for in vivo antihyperglycemic effects.
However, to solidify the IVIVC for this compound, further research is imperative. This includes comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies to understand its absorption, distribution, metabolism, and excretion, as well as its dose-dependent effects in vivo. Direct comparative in vivo studies against apigenin and other standard drugs will be crucial in defining its therapeutic potential.
Future Directions
The study of this compound is a promising field of research. Future investigations should focus on:
-
Expanding the Pharmacological Profile: Conducting a broader range of in vitro assays to identify other potential mechanisms of action.
-
Comprehensive In Vivo Studies: Performing well-designed animal studies for various disease models to confirm in vitro findings and establish efficacy and safety.
-
Pharmacokinetic and Bioavailability Studies: Investigating the metabolic fate of this compound to understand how its structure influences its absorption and systemic exposure.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its biological activities.
By systematically addressing these areas, the scientific community can fully elucidate the therapeutic potential of this compound and pave the way for its potential clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Antioxidant and Photoprotective Activity of Apigenin and Its Potassium Salt Derivative in Human Keratinocytes and Absorption in Caco-2 Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Potential Role of apigenin in Diabetes Mellitus | Auctores [auctoresonline.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Flavonoid apigenin modified gene expression associated with inflammation and cancer and induced apoptosis in human pancreatic cancer cells through inhibition of GSK-3β/NF-κB signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anti-cancer activities of apigenin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Apigenin’s Modulation of Doxorubicin Efficacy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibitory Mechanism of Apigenin on α-Glucosidase and Synergy Analysis of Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of 6-Prenylapigenin and Isobavachalcone
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic properties of two promising natural compounds: 6-Prenylapigenin and Isobavachalcone. This analysis is supported by experimental data on their efficacy against various cancer cell lines and an exploration of their underlying molecular mechanisms.
Introduction
This compound, a flavonoid found in various plants, and Isobavachalcone, a prenylated chalcone isolated from Psoralea corylifolia, have both demonstrated significant potential as cytotoxic agents against cancer cells. Their structural similarities, particularly the presence of a prenyl group, are thought to enhance their biological activity compared to their non-prenylated parent compounds. This guide offers a comparative overview of their cytotoxic performance, drawing on published experimental data to inform future research and drug development efforts.
Data Presentation: Comparative Cytotoxicity
The cytotoxic activity of this compound and Isobavachalcone has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below.
Table 1: Cytotoxicity (IC50) of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 28.88 | [1] |
| MCF-7 | Breast Cancer | 32.41 | [1] |
| NCI-H460 | Lung Cancer | 38.49 | [1] |
| SGC-7901 | Gastric Cancer | 9.6 | [2] |
| SiHa | Cervical Cancer | 13.3 | [2] |
| H4IIE | Rat Hepatoma | 42 | [3] |
| C6 | Rat Glioma | 37 | [3] |
Table 2: Cytotoxicity (IC50) of Isobavachalcone in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT29 | Colorectal Adenocarcinoma | > 40 | [4] |
| MDCK | Madin-Darby Canine Kidney | 26.6 | [4] |
| HCT116 | Colorectal Carcinoma | > 75 | [4] |
| SW480 | Colorectal Adenocarcinoma | ~50 | [4] |
| MGC803 | Gastric Cancer | Not specified, dose-dependent inhibition | [5] |
| H1975 | Non-small cell lung cancer | > 50 | [6] |
| A549 | Non-small cell lung cancer | > 50 | [6] |
| PC9 | Non-small cell lung cancer | > 50 | [6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 21.45 (24h), 15.15 (48h), 8.53 (72h) | [7] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound or Isobavachalcone) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is expressed as a percentage of the control (untreated cells).
SRB (Sulphorhodamine B) Assay
The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compounds for a designated time.
-
Fixation: After treatment, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The supernatant is discarded, and the plate is washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is measured at approximately 515 nm. The optical density is proportional to the total amount of protein, which is indicative of the cell number.
Mandatory Visualization
Signaling Pathways
The cytotoxic effects of both this compound and Isobavachalcone are mediated through the induction of apoptosis, a form of programmed cell death. This process is regulated by complex signaling pathways. Based on current research, the following diagrams illustrate the putative signaling pathways modulated by each compound.
Caption: Putative signaling pathway for this compound-induced apoptosis.
Caption: Signaling pathway for Isobavachalcone-induced apoptosis.
Experimental Workflow
The general workflow for comparing the cytotoxicity of these two compounds is outlined below.
Caption: General experimental workflow for cytotoxicity comparison.
Conclusion
Both this compound and Isobavachalcone demonstrate notable cytotoxic effects against a variety of cancer cell lines, primarily through the induction of apoptosis. The available data suggests that Isobavachalcone has been more extensively studied across a wider range of human cancer cell lines. The cytotoxic potency of both compounds appears to be cell-line dependent.
The signaling pathways implicated in their mechanisms of action involve key regulators of cell survival and death, such as the Akt and MAPK/Erk pathways, and the Bcl-2 family of proteins. The presence of the prenyl group likely enhances the lipophilicity and cellular uptake of these compounds, contributing to their cytotoxic efficacy.
Further research is warranted to directly compare the cytotoxic profiles of this compound and Isobavachalcone in a broader, overlapping panel of cancer cell lines and to further elucidate the specific molecular targets and signaling cascades they modulate. Such studies will be crucial for determining their potential as lead compounds in the development of novel anticancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Prenylation enhances cytotoxicity of apigenin and liquiritigenin in rat H4IIE hepatoma and C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isobavachalcone as an Active Membrane Perturbing Agent and Inhibitor of ABCB1 Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isobavachalcone induces the apoptosis of gastric cancer cells via inhibition of the Akt and Erk pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel isobavachalcone derivatives induce apoptosis and necroptosis in human non-small cell lung cancer H1975 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
6-Prenylapigenin: An Emerging Player in α-Glucosidase Inhibition for Diabetes Management
A comprehensive comparison of 6-Prenylapigenin with established α-glucosidase inhibitors, supported by experimental data and protocols, for researchers and drug development professionals.
In the ongoing search for effective and safer therapeutic agents for type 2 diabetes, natural compounds have emerged as a promising frontier. Among these, this compound, a prenylated flavonoid, is gaining attention for its potential as an α-glucosidase inhibitor. This guide provides a detailed validation of this compound's role in this capacity, comparing its potential efficacy with other known inhibitors and offering a foundation of experimental data for researchers in the field.
Comparative Analysis of α-Glucosidase Inhibitors
The primary mechanism for managing postprandial hyperglycemia involves the inhibition of α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. By slowing this process, blood glucose levels can be better controlled. The efficacy of α-glucosidase inhibitors is typically measured by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
While specific IC50 values for this compound are not extensively documented in publicly available literature, the inhibitory activities of its parent compound, apigenin, and other structurally related prenylated flavonoids provide a strong basis for its potential. The addition of a prenyl group to a flavonoid backbone has been shown to enhance its biological activity, including enzyme inhibition.
Below is a comparative summary of the IC50 values for various α-glucosidase inhibitors, including the standard drug acarbose and flavonoids structurally related to this compound.
| Compound | Type | Source Organism/Method | α-Glucosidase IC50 (µM) |
| Acarbose | Drug Standard | Streptomyces sp. | ~2.34 - 855+ |
| Apigenin | Flavonoid (Parent) | Various Plants | 10.5 |
| Chalcomoracin | 2-Arylbenzofuran | Morus alba | 6.00 |
| Moracin M | 2-Arylbenzofuran | Morus alba | Not specified |
| Oxyresveratrol | Stilbenoid | Morus alba | Not specified |
| Compound from Morus alba | Not specified | Morus alba | 309.82 µg/mL |
Note: The IC50 values for acarbose can vary significantly depending on the experimental conditions.[1]
Experimental Protocols for Validation
The validation of a compound as an α-glucosidase inhibitor relies on standardized in vitro assays. The following protocol outlines the common methodology used in the scientific community.
In Vitro α-Glucosidase Inhibitory Assay
This assay is a colorimetric method that measures the amount of p-nitrophenol (pNP) released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The absorbance of the yellow-colored pNP is directly proportional to the enzymatic activity.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compound (e.g., this compound)
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of the test compound and acarbose in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add a specific volume of the test compound or acarbose solution to the wells.
-
Add the α-glucosidase enzyme solution to each well and incubate the plate at 37°C for a defined period (e.g., 10-15 minutes).
-
Initiate the reaction by adding the pNPG substrate solution to all wells.
-
Incubate the plate again at 37°C for a specific duration (e.g., 20-30 minutes).
-
Stop the reaction by adding a sodium carbonate solution.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against different concentrations of the test compound.
Visualizing the Validation Process and Mechanism
To further clarify the experimental workflow and the underlying biological pathway, the following diagrams are provided.
Conclusion
The available evidence strongly suggests that this compound is a promising candidate for α-glucosidase inhibition. Its structural similarity to other potent flavonoid inhibitors, combined with the known enhancing effect of prenylation on biological activity, warrants further investigation. The experimental protocols and comparative data presented in this guide provide a solid framework for researchers to validate and explore the full therapeutic potential of this compound in the management of type 2 diabetes. Future studies should focus on determining the precise IC50 value of this compound and conducting in vivo studies to confirm its efficacy and safety.
References
The Synergistic Power of 6-Prenylapigenin with Chemotherapy: A Comparative Guide
An objective analysis of the enhanced anti-cancer effects and underlying mechanisms when combining 6-Prenylapigenin with conventional chemotherapy drugs.
For researchers, scientists, and drug development professionals, the quest for more effective and less toxic cancer therapies is a constant endeavor. A promising strategy lies in the synergistic combination of natural compounds with established chemotherapy agents. This guide focuses on this compound, a prenylated flavonoid, and its potential to enhance the efficacy of common chemotherapy drugs.
While direct experimental data on this compound in combination therapies is emerging, extensive research on its parent compound, apigenin, provides a strong foundation for understanding its potential. The addition of a prenyl group to apigenin is known to enhance its cytotoxic effects, suggesting that this compound could exhibit even more potent synergistic activity.[1] This guide, therefore, leverages the robust data available for apigenin to provide a comparative analysis of its synergistic effects with key chemotherapy drugs.
Quantitative Analysis of Synergistic Efficacy
The synergy between a flavonoid like apigenin and chemotherapy drugs can be quantified to assess the enhanced therapeutic effect. The following tables summarize key data from studies on the combination of apigenin with paclitaxel, cisplatin, and doxorubicin.
Table 1: Synergistic Cytotoxicity of Apigenin with Paclitaxel
| Cell Line | Apigenin Concentration | Paclitaxel Concentration | Observation |
| HeLa, A549, Hep3B | 15 µM | 4 nM | Significantly enhanced cytotoxicity compared to individual drug treatment.[2] |
| HeLa | 15 µM | 4 nM | Apoptosis rate increased to ~40% with combination, compared to ~18-20% with single agents.[3] |
Table 2: Synergistic Cytotoxicity of Apigenin with Cisplatin
| Cell Line | Apigenin Concentration | Cisplatin Concentration | Observation |
| CNE-2Z | Varies (medium to high) | Varies (medium to high) | Synergistic growth inhibition.[2] |
| Multiple tumor cell types | Not specified | Not specified | Apigenin increased cisplatin-induced DNA damage and apoptosis in a p53-dependent manner.[4] |
| A549, H1299, A549R | Not specified | Not specified | Apigenin enhanced the antitumor effect of cisplatin by repressing CD133 positive cancer stem cells.[5] |
Table 3: Synergistic Cytotoxicity of Apigenin with Doxorubicin
| Cell Line | Apigenin Concentration | Doxorubicin Concentration | Observation |
| MDA-MB-231 | 25 µM, 50 µM, 100 µM | 2 µM | Significant reduction in cell viability compared to doxorubicin alone.[6] |
| MCF-7 | 12.5 µM - 100 µM | Not specified | Dose-dependent decline in cell viability with the combination.[6] |
| HepG2 | Not specified | Not specified | Synergistic cytotoxic effect not related to oxidative stress.[7] |
Key Experimental Protocols
Understanding the methodologies behind these findings is crucial for replication and further research.
Cell Viability and Cytotoxicity Assays
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to assess cell viability. Cells are treated with the compounds for a specified period (e.g., 24 hours), and the metabolic activity is measured by the conversion of MTT to formazan, which is quantified spectrophotometrically.
-
Application: To determine the IC50 (half-maximal inhibitory concentration) of individual drugs and their combinations.
Apoptosis Assays
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Western Blot Analysis: Measures the levels of key apoptosis-related proteins such as cleaved caspase-3 and PARP.[3]
Analysis of Synergy
-
Combination Index (CI): The Chou-Talalay method is frequently employed to determine the nature of the drug interaction (synergism, additivity, or antagonism). A CI value less than 1 indicates synergy.
Visualizing the Mechanisms of Synergy
The synergistic effects of apigenin (and by extension, this compound) with chemotherapy are rooted in the modulation of multiple cellular signaling pathways.
Experimental Workflow for Assessing Synergy
Caption: A generalized workflow for evaluating the synergistic effects of apigenin and chemotherapy drugs in vitro.
Signaling Pathways Modulated by Apigenin in Synergy
Apigenin enhances chemotherapy-induced apoptosis through several mechanisms, primarily by increasing oxidative stress and modulating key signaling pathways.
Caption: Apigenin enhances chemotherapy-induced apoptosis via ROS production and modulation of p53, AKT, and NF-κB pathways.
One of the primary mechanisms by which apigenin synergizes with paclitaxel is through the suppression of superoxide dismutase (SOD) activity.[3][8] This leads to an accumulation of reactive oxygen species (ROS), which in turn promotes apoptosis through the activation of caspases.[3][8] Furthermore, in combination with cisplatin, apigenin has been shown to enhance the cytotoxic effect by promoting the accumulation and phosphorylation of the tumor suppressor protein p53.[4] Apigenin can also sensitize cancer cells to chemotherapy by inhibiting pro-survival signaling pathways such as AKT and NF-κB.[6]
Conclusion
The available evidence strongly suggests that apigenin, and likely its more potent derivative this compound, can act as a powerful synergistic agent when combined with conventional chemotherapy drugs like paclitaxel, cisplatin, and doxorubicin. By modulating key signaling pathways involved in apoptosis and cell survival, these flavonoids can enhance the efficacy of chemotherapy, potentially allowing for lower, less toxic doses. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in combination cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic Effects of Apigenin and Paclitaxel on Apoptosis of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apigenin enhances the cisplatin cytotoxic effect through p53-modulated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apigenin Enhanced Antitumor Effect of Cisplatin in Lung Cancer via Inhibition of Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apigenin’s Modulation of Doxorubicin Efficacy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apigenin and hesperidin augment the toxic effect of doxorubicin against HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic effects of apigenin and paclitaxel on apoptosis of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cellular Metabolic Shifts Induced by 6-Prenylapigenin: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise molecular impact of a compound is paramount. This guide offers a comparative analysis of the metabolomic changes in cells treated with 6-Prenylapigenin. Due to the limited direct metabolomic data on this compound, this guide utilizes comprehensive data from studies on its parent compound, apigenin, as a predictive model for its metabolic influence. This approach is supported by evidence suggesting that prenylation can enhance the bioactivity of flavonoids.
Executive Summary
Treatment of cells with apigenin, a structural analog of this compound, leads to significant alterations in cellular metabolism. This guide synthesizes findings from untargeted metabolomics studies to provide a clear overview of these changes. Key affected pathways include fatty acid, amino acid, and cholesterol biosynthesis. The presented data, experimental protocols, and pathway diagrams aim to equip researchers with the foundational knowledge to anticipate the metabolic consequences of this compound treatment in their cellular models.
Comparative Metabolomic Data
The following table summarizes the significant quantitative changes in metabolites observed in mouse embryonic fibroblasts (MEFs) following treatment with apigenin. These alterations provide insights into the potential metabolic reprogramming induced by this compound. The data is adapted from a study by Krishnan et al. (2023), which used an untargeted metabolomics approach.[1][2]
| Metabolite Class | Metabolite Name | Fold Change (log2) vs. Control | Regulation |
| Fatty Acid Metabolism | Eicosapentaenoic acid | >1.7 | Upregulated |
| Docosapentaenoic acid | >1.3 | Upregulated | |
| Docosahexaenoic acid | >1.04 | Upregulated | |
| Cholesterol Biosynthesis | 7-Dehydrocholesterol | <-1.618 | Downregulated |
| Uric Acid Biosynthesis | Xanthosine | <-2.23 | Downregulated |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the replication and validation of scientific findings. Below is a representative protocol for an untargeted metabolomics study of cultured cells treated with a flavonoid compound, based on established methodologies.[3][4]
1. Cell Culture and Treatment:
-
Mouse embryonic fibroblasts (MEFs) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For treatment, cells are seeded in 6-well plates and allowed to adhere overnight.
-
The following day, the media is replaced with fresh media containing either the vehicle control (e.g., DMSO) or the specified concentration of the flavonoid (e.g., apigenin).
-
Cells are incubated for a designated period (e.g., 24 hours) before harvesting.
2. Metabolite Extraction:
-
After incubation, the culture medium is aspirated, and the cells are washed twice with ice-cold phosphate-buffered saline (PBS).
-
Metabolism is quenched by adding 1 mL of ice-cold 80% methanol to each well.
-
The cells are scraped from the wells and the cell lysate is transferred to a microcentrifuge tube.
-
The samples are vortexed thoroughly and then centrifuged at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.
-
The supernatant containing the extracted metabolites is transferred to a new tube and stored at -80°C until analysis.
3. LC-MS Analysis:
-
The extracted metabolite samples are analyzed using a high-performance liquid chromatography-mass spectrometry (HPLC-MS) system.
-
Chromatographic separation is typically performed on a C18 reversed-phase column.
-
The mobile phases commonly consist of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
A gradient elution is used to separate the metabolites.
-
The mass spectrometer is operated in both positive and negative ion modes to detect a wide range of metabolites.
-
Data is acquired in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
4. Data Analysis:
-
The raw LC-MS data is processed using specialized software for peak picking, alignment, and normalization.
-
Metabolite identification is performed by comparing the accurate mass and fragmentation patterns to metabolome databases.
-
Statistical analysis, such as t-tests and fold-change analysis, is used to identify significantly altered metabolites between the control and treated groups.
-
Pathway analysis is conducted using tools like MetaboAnalyst to identify the metabolic pathways that are most significantly affected by the treatment.
Visualizing the Molecular Impact
To provide a clearer understanding of the complex cellular processes affected by apigenin, and by extension this compound, the following diagrams illustrate a generalized experimental workflow and a key signaling pathway modulated by this class of flavonoids.
References
- 1. Untargeted Metabolomics Based Prediction of Therapeutic Potential for Apigenin and Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Untargeted Metabolomics Based Prediction of Therapeutic Potential for Apigenin and Chrysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Untargeted Metabolomic... | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 4. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 6-Prenylapigenin: A Guide to Safe and Compliant Laboratory Practices
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 6-Prenylapigenin, a biologically active flavonoid, ensuring compliance with standard laboratory safety protocols.
Immediate Safety and Disposal Protocol
Step 1: Waste Identification and Classification
All chemical waste from laboratories should initially be managed as regulated hazardous waste.[1] Your institution's Environmental Health and Safety (EHS) department will make the final determination.[2] Waste is generally categorized as hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[3]
Step 2: Segregation of Waste
Proper segregation is crucial to prevent dangerous chemical reactions.[4] this compound waste should be collected separately from other waste streams.
-
Solid Waste: Collect solid this compound, such as unused reagent or contaminated lab materials (e.g., gloves, weigh boats, paper towels), in a designated, compatible container.[5]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container. Do not mix with other solvent wastes unless their compatibility is certain. For instance, halogenated and non-halogenated solvents should always be kept separate.[5] Aqueous waste should be collected separately from organic solvent waste.[6]
Step 3: Container Selection and Labeling
-
Container Choice: Use containers that are chemically compatible with this compound. Plastic containers are often preferred for their durability.[3] The container must have a secure, screw-top cap and be in good condition.[7]
-
Labeling: All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date when the first waste was added to the container
-
The name of the principal investigator or lab contact
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[3][7]
-
Keep the waste container closed at all times, except when adding waste.[2][3]
-
Ensure secondary containment is used to prevent spills.
-
The SAA must be inspected weekly for any signs of leakage.[7]
Step 5: Arranging for Disposal
Once the waste container is full or you have finished the project, contact your institution's EHS department to schedule a waste pickup.[3][8] Do not attempt to dispose of this compound down the drain or in the regular trash.[2][9]
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, general federal and institutional guidelines for hazardous waste accumulation apply.
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | [3] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | [3] |
| Container Headroom | At least one-inch to allow for expansion | [7] |
| "Empty" Container Residue Limit | No more than 2.5 cm (1 in.) or 3% by weight | [6] |
| Maximum Storage Time in SAA | Up to 12 months (as long as volume limits are not exceeded) | [3] |
Experimental Protocols
Protocol for Compatibility Testing of Chemical Waste Streams
In situations where mixing waste streams is considered, a microscale compatibility test is mandatory to prevent unforeseen reactions.
Objective: To determine if a waste stream containing this compound can be safely mixed with another chemical waste stream.
Materials:
-
Micro-scale glassware (e.g., test tubes, vials)
-
Micropipettes
-
Fume hood
-
Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.[8]
-
Samples of the individual waste streams
Procedure:
-
In a chemical fume hood, pipette a small, measured amount (e.g., 1 mL) of the first waste stream into a test tube.
-
Slowly add an equivalent amount of the second waste stream to the test tube.[8]
-
Carefully observe for any signs of a reaction, such as a change in temperature, color change, formation of a precipitate, or the evolution of gas.[8]
-
If no reaction is observed after several minutes, the waste streams may be compatible.
-
Repeat this process for all waste streams that are intended to be mixed.
-
Meticulously document all observations for your laboratory records.
Disposal Workflow and Logic
The following diagrams illustrate the decision-making process for the proper handling and disposal of this compound waste in a laboratory setting.
References
- 1. Waste Disposal – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. vumc.org [vumc.org]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. essex.ac.uk [essex.ac.uk]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. benchchem.com [benchchem.com]
- 9. danielshealth.com [danielshealth.com]
Essential Safety and Logistical Guidance for Handling 6-Prenylapigenin
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for 6-Prenylapigenin, a biologically active flavonoid. While this compound is not classified as a hazardous substance or mixture according to the provided Safety Data Sheet (SDS), adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. These recommendations are based on general laboratory safety standards for handling powdered chemical compounds.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields. | Protects eyes from accidental splashes or airborne particles of the compound.[1] |
| Hand Protection | Protective gloves (e.g., nitrile). | Prevents direct skin contact with the compound.[1] |
| Body Protection | Impervious clothing, such as a laboratory coat. | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | A suitable respirator should be used when handling the compound in a way that generates dust, or if ventilation is inadequate. | Minimizes the inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Procedure
To ensure safe handling and maintain the integrity of the compound, the following step-by-step operational plan should be followed:
-
Preparation :
-
Ensure the work area, typically a chemical fume hood or a designated bench with adequate ventilation, is clean and uncluttered.
-
Confirm that a safety shower and an eye wash station are accessible.[1]
-
Assemble all necessary equipment and materials, including this compound, solvents, glassware, and weighing instruments.
-
Put on all required personal protective equipment as detailed in the table above.
-
-
Handling and Use :
-
When weighing the solid compound, perform this task in a fume hood or a balance enclosure to contain any dust.
-
Avoid actions that could generate dust, such as vigorous scraping or shaking of the container.
-
If preparing a solution, add the solid this compound to the solvent slowly to prevent splashing.
-
Cap all containers securely when not in use to prevent spills and contamination.
-
-
Post-Handling :
-
Clean the work area thoroughly with an appropriate solvent and dispose of any cleaning materials as chemical waste.
-
Remove PPE in the correct order to avoid cross-contamination. Generally, gloves are removed first, followed by the lab coat and then eye protection.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Disposal Plan
The disposal of this compound and any associated waste must be conducted in accordance with all applicable country, federal, state, and local regulations.[1]
-
Solid Waste : Collect any unused solid this compound and contaminated disposable materials (e.g., weighing paper, gloves, paper towels) in a designated, labeled hazardous waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a labeled hazardous waste container designated for flammable or non-flammable liquids, depending on the solvent used.
-
Do Not : Pour any this compound waste down the drain or dispose of it in regular trash.
Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management and disposal procedures.
Emergency Procedures
In the event of an accidental exposure, follow these first aid measures:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with water. If irritation persists, seek medical advice.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1] |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
